molecular formula C20H18N2O2 B15562341 Dtpd-Q

Dtpd-Q

Cat. No.: B15562341
M. Wt: 318.4 g/mol
InChI Key: QJOYQAODZKIBDH-UHFFFAOYSA-N
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Description

Dtpd-Q is a useful research compound. Its molecular formula is C20H18N2O2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

2,5-bis(2-methylanilino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C20H18N2O2/c1-13-7-3-5-9-15(13)21-17-11-20(24)18(12-19(17)23)22-16-10-6-4-8-14(16)2/h3-12,21-22H,1-2H3

InChI Key

QJOYQAODZKIBDH-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Dtpd-Q: A Technical Overview of its Cellular Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dtpd-Q, chemically known as 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione, is an oxidized derivative of the antioxidant N,N'-di(o-tolyl)-p-phenylenediamine (DTPD), a substance commonly used as a tire additive. Its presence in the environment, including roadway runoff and indoor dust, has prompted investigations into its biological effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cells, with a focus on its impact on key cellular processes, relevant signaling pathways, and quantitative data from experimental studies.

Core Mechanisms of Action

This compound exerts its cellular effects through several distinct mechanisms, primarily involving the inhibition of endocytosis, induction of oxidative stress, and modulation of cellular signaling pathways.

Inhibition of Clathrin-Mediated Endocytosis

This compound has been identified as an inhibitor of dynamin 1, a GTPase essential for the scission of newly formed vesicles from the plasma membrane during clathrin-mediated endocytosis. By inhibiting dynamin 1, this compound effectively reduces the cellular uptake of molecules that rely on this pathway. This inhibitory action disrupts normal cellular trafficking and signaling processes that are dependent on the internalization of receptors and other cargo.

Induction of Reactive Oxygen Species (ROS)

Like other quinone-containing compounds, this compound is capable of generating reactive oxygen species (ROS) within cells. This is thought to occur through a process of redox cycling, where the quinone is reduced to a semiquinone radical that can then react with molecular oxygen to produce superoxide (B77818) anions. This process can lead to a state of oxidative stress, where the cellular antioxidant capacity is overwhelmed, resulting in damage to lipids, proteins, and DNA. In the nematode Caenorhabditis elegans, exposure to this compound has been shown to increase the production of ROS in the intestine[1].

Modulation of Cellular Signaling Pathways

The cellular consequences of this compound exposure are linked to its ability to modulate key signaling pathways, often as a downstream effect of ROS production.

  • Mitogen-Activated Protein Kinase (MAPK) Signaling: Oxidative stress is a known activator of MAPK signaling pathways, which are involved in regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis. It is suggested that this compound, through the generation of ROS, can modulate MAPK signaling, potentially contributing to its toxic effects.

  • Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Signaling: The PPARγ pathway is a critical regulator of lipid metabolism and inflammation. There is evidence to suggest that p-phenylenediamine (B122844) quinones can interfere with PPARγ signaling. For instance, chronic exposure to the related compound 6PPD-Q has been shown to downregulate PPARγ, leading to hepatotoxicity in zebrafish.

Increased Intestinal Permeability

Studies in C. elegans have demonstrated that this compound can increase intestinal permeability. This effect on gut barrier function could have significant implications for organismal health, potentially allowing for the translocation of harmful substances from the gut lumen into the circulatory system. This effect was observed at concentrations of 1 and 10 µg/ml[1].

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound and related compounds.

Compound Assay Organism/Cell Line Endpoint Value Reference
This compoundDynamin 1 Inhibition-IC50273 µM
This compoundClathrin-Mediated EndocytosisU2OS cellsIC50120 µM
This compoundAcute ToxicityVibrio fischeriEC501.98 mg/L
This compoundIntestinal PermeabilityC. elegans-Increased at 1 & 10 µg/ml[1]
This compoundROS ProductionC. elegans-Increased at 1 & 10 µg/ml[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by this compound and a general workflow for assessing its cellular effects.

DtpdQ_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol DtpdQ This compound Dynamin1 Dynamin 1 DtpdQ->Dynamin1 Inhibition ROS ROS Production DtpdQ->ROS CME Clathrin-Mediated Endocytosis Dynamin1->CME Required for OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK Pathway (e.g., JNK, p38) CellularEffects Cellular Effects (e.g., Apoptosis, Inflammation) MAPK->CellularEffects PPARg PPARγ Pathway PPARg->CellularEffects OxidativeStress->MAPK Activation OxidativeStress->PPARg Modulation Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model (C. elegans) cluster_analysis Data Analysis CellCulture Cell Culture (e.g., U2OS, HepG2) DtpdQ_Treatment This compound Treatment (Dose-response) CellCulture->DtpdQ_Treatment Cytotoxicity Cytotoxicity Assay (e.g., LDH, MTT) DtpdQ_Treatment->Cytotoxicity Endocytosis Endocytosis Assay (e.g., Transferrin uptake) DtpdQ_Treatment->Endocytosis ROS_Detection ROS Detection (e.g., DCFH-DA) DtpdQ_Treatment->ROS_Detection Data_Quantification Data Quantification (IC50, EC50, Fold change) Cytotoxicity->Data_Quantification Endocytosis->Data_Quantification ROS_Detection->Data_Quantification Celegans_Exposure C. elegans Exposure (Liquid culture) Intestinal_Permeability Intestinal Permeability Assay (Fluorescent dye uptake) Celegans_Exposure->Intestinal_Permeability ROS_Production_in_vivo ROS Production Assay (Reporter strains) Celegans_Exposure->ROS_Production_in_vivo Intestinal_Permeability->Data_Quantification ROS_Production_in_vivo->Data_Quantification Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Data_Quantification->Pathway_Analysis Conclusion Conclusion on Mechanism of Action Pathway_Analysis->Conclusion

References

The Biological Activity of DPPD-Q and DTPD-Q: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-diphenyl-p-phenylenediamine quinone (DPPD-Q) and N,N'-di-o-tolyl-p-phenylenediamine quinone (DTPD-Q) are oxidized derivatives of their respective parent p-phenylenediamine (B122844) (PPD) compounds, which are widely used as antioxidants in various industrial applications, particularly in rubber manufacturing. The transformation of PPDs into their quinone forms can occur through oxidation, and these quinones have emerged as compounds of interest due to their potential biological activities and environmental presence.

This technical guide provides a comprehensive overview of the known biological activities of DPPD-Q and this compound. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways modulated by these compounds. The core mechanism of action for these quinones is believed to be their ability to induce oxidative stress through the generation of reactive oxygen species (ROS), which in turn triggers cellular responses through the Nrf2, NF-κB, and MAPK signaling pathways.

Quantitative Data on Biological Activity

The biological activities of DPPD-Q and this compound have been primarily assessed in the contexts of aquatic toxicity and enzyme inhibition. The following tables summarize the key quantitative findings from the available research.

Table 1: Aquatic Toxicity of PPD-Quinones

CompoundTest OrganismEndpointValueReference(s)
DPPD-Q Vibrio fischeriEC₅₀1.76 mg/L[1]
Rainbow Trout (Oncorhynchus mykiss)96-hour LC₅₀> 50 µg/L[2]
This compound Rainbow Trout (Oncorhynchus mykiss)96-hour LC₅₀> 50 µg/L[2]
6PPD-Q Rainbow Trout (Oncorhynchus mykiss)96-hour LC₅₀0.35 µg/L[2]

Table 2: Enzyme Inhibition by this compound

CompoundEnzyme TargetIC₅₀Reference(s)
This compound Dynamin 1273 µM

Signaling Pathways Modulated by PPD-Quinones

The biological effects of DPPD-Q and related quinones are largely attributed to their ability to induce reactive oxygen species (ROS), which then act as signaling molecules to activate key cellular pathways involved in stress response and inflammation.

Redox Cycling and ROS Generation

Quinones like DPPD-Q can undergo redox cycling, a process where the quinone is reduced to a semiquinone radical. This radical can then react with molecular oxygen to produce superoxide (B77818) anions, regenerating the parent quinone and perpetuating the cycle. This futile cycling leads to an accumulation of ROS, inducing a state of oxidative stress within the cell.

DPPD-Q DPPD-Q Semiquinone Radical Semiquinone Radical DPPD-Q->Semiquinone Radical Reduction Semiquinone Radical->DPPD-Q Oxidation Superoxide Anion (O2-) Superoxide Anion (O2-) Semiquinone Radical->Superoxide Anion (O2-) Reacts with Molecular Oxygen (O2) Molecular Oxygen (O2)

Figure 1: Redox cycling of DPPD-Q leading to ROS generation.
Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a primary defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of ROS, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes.

DPPD-Q DPPD-Q ROS ROS DPPD-Q->ROS Keap1 Keap1 ROS->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription of

Figure 2: Activation of the Nrf2-ARE signaling pathway by DPPD-Q-induced ROS.
NF-κB Inflammatory Pathway

The NF-κB pathway is a key regulator of the inflammatory response. ROS can activate IKK (IκB kinase), which then phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

DPPD-Q DPPD-Q ROS ROS DPPD-Q->ROS IKK IKK ROS->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates transcription of

Figure 3: Activation of the NF-κB signaling pathway by DPPD-Q-induced ROS.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial in regulating a wide range of cellular processes. ROS are known to activate MAPK signaling cascades, which can lead to various cellular outcomes, including apoptosis and inflammation.

DPPD-Q DPPD-Q ROS ROS DPPD-Q->ROS MAPKKK MAPKKK ROS->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) phosphorylates Cellular Response Cellular Response MAPK (ERK, JNK, p38)->Cellular Response leads to

Figure 4: General activation of the MAPK signaling cascade by DPPD-Q-induced ROS.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of DPPD-Q and this compound are provided below.

96-hour Acute Lethality Toxicity Test in Rainbow Trout (Oncorhynchus mykiss)

This protocol is based on the methodology for assessing the acute toxicity of PPD-quinones in a key aquatic species.[2]

  • Test Organism: Juvenile rainbow trout (Oncorhynchus mykiss), 0.3-0.7 g.

  • Apparatus: 20 L plastic containers with food-grade polyethylene (B3416737) disposable liners.

  • Test Conditions:

    • Temperature: 15 ± 1 °C.

    • Duration: 96 ± 2 hours.

    • Test Type: Static.

  • Procedure:

    • Prepare stock solutions of each PPD-quinone in methanol (B129727).

    • Dose the test containers with the stock solution to achieve the desired nominal concentrations (e.g., 0.2, 0.8, 3, 12, and 50 µg/L).

    • Include a control group dosed with the methanol solvent vehicle at the same level as the treatment groups (e.g., 0.01%).

    • Use three replicates for each treatment group, with 10 fish per replicate.

    • Monitor fish for mortality at 24, 48, 72, and 96 hours.

    • Record any sublethal effects such as abnormal behavior or morphological changes.

    • Calculate the LC₅₀ value based on the observed mortality at 96 hours.

In Vitro ROS Detection using DCFH-DA

This protocol describes a common method for measuring intracellular ROS levels.

  • Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Reagents:

    • DCFH-DA stock solution (e.g., 10 mM in DMSO).

    • Cell culture medium.

    • Phosphate-buffered saline (PBS).

  • Procedure:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Remove the culture medium and wash the cells once with warm PBS.

    • Prepare a working solution of DCFH-DA (e.g., 10-50 µM) in serum-free medium.

    • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

    • Wash the cells twice with warm PBS.

    • Add fresh medium containing the desired concentrations of DPPD-Q or this compound to the cells. Include a vehicle control.

    • Measure the fluorescence intensity at various time points using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Western Blotting for Signaling Pathway Analysis (General Protocol)

This protocol outlines the general steps for assessing the activation of Nrf2, NF-κB, and MAPK pathways by examining protein expression and phosphorylation status.

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency in 6-well plates.

    • Treat cells with various concentrations of DPPD-Q or this compound for the desired time periods.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p38, phospho-ERK, Nrf2, IκBα, and loading controls like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescent (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities using image analysis software and normalize to a loading control.

Conclusion

DPPD-Q and this compound are biologically active compounds that can induce cellular responses primarily through the generation of reactive oxygen species. This leads to the activation of key signaling pathways, including the Nrf2 antioxidant response, and the pro-inflammatory NF-κB and MAPK pathways. The quantitative data indicate that while DPPD-Q and this compound have lower acute aquatic toxicity compared to some other PPD-quinones like 6PPD-Q, their potential to modulate cellular signaling warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to further explore the biological activities and toxicological profiles of these and other related compounds. A deeper understanding of these mechanisms is crucial for assessing the environmental and health risks associated with PPD-quinones and for the development of safer alternatives.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of Dtpd-Q

This technical guide provides a comprehensive overview of 2,5-bis[(2-methylphenyl)amino]-2,5-cyclohexadiene-1,4-dione (this compound), an oxidized derivative of the p-phenylenediamine (B122844) antioxidant DTPD. This compound is a compound of increasing interest due to its environmental presence in roadway runoff, soils, and consumer products made from recycled tire rubber, as well as its distinct biological activities.[1] This document details its synthesis, physicochemical and biological characterization, relevant experimental protocols, and associated cellular signaling pathways.

Physicochemical and Biological Properties of this compound

This compound is a quinone derivative with the formal name 2,5-bis[(2-methylphenyl)amino]-2,5-cyclohexadiene-1,4-dione.[1] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 252950-56-4[1]
Molecular Formula C₂₀H₁₈N₂O₂[1]
Molecular Weight 318.4 g/mol [1]
Appearance Solid[1]
Synonyms DTPD-quinone, 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione[1]

Synthesis of this compound

The synthesis of this compound can be achieved via concurrent Michael additions of benzoquinone with ortho-toluidine. This method has been adapted from published procedures for similar p-phenylenediamine-quinones.[2][3]

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via a one-pot reaction.

Materials:

Procedure:

  • Purify benzoquinone via recrystallization from dichloromethane (B109758) (DCM) if necessary.[2]

  • In a round-bottom flask, dissolve benzoquinone in ethanol.

  • Add ortho-toluidine to the solution. The reaction involves concurrent Michael additions.[2]

  • Reflux the reaction mixture. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, the product (this compound) is expected to precipitate from the solution.

  • Isolate the solid product by filtration.[2]

  • Wash the isolated solid with cold ethanol to remove unreacted starting materials and byproducts.

  • Further purification can be achieved by column chromatography or recrystallization if required.[2]

  • Confirm the identity and purity of the synthesized this compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and LC-HRMS.[3][4]

G cluster_start Starting Materials cluster_process Reaction cluster_end Product & Purification start1 Benzoquinone process1 Concurrent Michael Additions (Reflux in Ethanol) start1->process1 start2 ortho-toluidine start2->process1 end1 Crude this compound process1->end1 end2 Filtration & Washing end1->end2 end3 Purified this compound end2->end3

Synthesis workflow for this compound.

Characterization and Quantitative Data

The characterization of this compound involves assessing its solubility and biological activity. While it is structurally similar to other p-phenylenediamine quinones, its toxicological profile is notably different from the highly toxic 6PPD-Q.

Solubility Data
SolventSolubilityMethodReference
DMSO 0.1 - 1 mg/mL (Slightly Soluble)-[1]
Ethanol 0.1 - 1 mg/mL (Slightly Soluble)-[1]
PBS (pH 7.2) 0.1 - 1 mg/mL (Slightly Soluble)-[1]
Water 3.5 ± 0.3 µg/LMembrane Introduction Mass Spectrometry[5]
Water 11 ± 2 µg/LOff-line Filtration and LC-MS/MS[5][6]
Biological Activity Data
Assay/OrganismEndpointValueReference
Dynamin 1 Inhibition IC₅₀273 µM[1]
Clathrin-Mediated Endocytosis (U2OS cells) IC₅₀120 µM[1]
Aquatic Bacterium (V. fischeri) EC₅₀1.98 mg/L[1]
Rainbow Trout (O. mykiss) 96-hour LC₅₀> 50 µg/L[7]
C. elegans EffectIncreased intestinal permeability and ROS production at 1 or 10 µg/ml[1]

Biological Activity and Signaling Pathways

This compound, like other quinones, is redox-active and has the potential to generate reactive oxygen species (ROS) through redox cycling.[8] This generation of ROS can induce a state of oxidative stress within cells, triggering a cascade of cellular responses aimed at mitigating damage and restoring homeostasis.[8][9] The primary signaling pathways implicated in the response to such oxidative stress are the Nrf2, NF-κB, and MAPK pathways.[8]

ROS-Induced Signaling Pathways

G cluster_Nrf2 Nrf2 Antioxidant Response cluster_NFkB NF-κB Pro-inflammatory Response cluster_MAPK MAPK Stress Response DtpdQ This compound ROS Cellular ROS Generation DtpdQ->ROS Stress Oxidative Stress ROS->Stress Nrf2 Nrf2 Activation Stress->Nrf2 IKK IKK Activation Stress->IKK JNK JNK/p38 Activation Stress->JNK ARE ARE Binding Nrf2->ARE Cytoprotective Cytoprotective Gene Expression ARE->Cytoprotective p65 p65 Phosphorylation IKK->p65 Inflammation Pro-inflammatory Gene Expression p65->Inflammation AP1 AP-1 Activation JNK->AP1 CellularResponse Apoptosis/Survival AP1->CellularResponse

ROS-induced signaling pathways.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's biological effects. The following protocols are generalized from studies on this compound and related p-phenylenediamine quinones.

Protocol 1: Acute Aquatic Toxicity Testing

This protocol is based on the 96-hour acute lethality test for p-phenylenediamine-quinones in rainbow trout (Oncorhynchus mykiss).[2][7]

Objective: To determine the 96-hour LC₅₀ (Lethal Concentration 50%) of this compound.

Procedure:

  • Acclimation: Acclimate juvenile rainbow trout (0.3-0.7 g) to laboratory conditions.[7]

  • Test Solutions: Prepare a stock solution of this compound in a suitable solvent like methanol (B129727). Create test solutions by spiking the stock solution into 20 L tanks of water to achieve nominal concentrations. For this compound, concentrations of 12 µg/L and 50 µg/L have been used, as lower concentrations showed no toxicity.[2][7]

  • Experimental Setup: Use triplicate tanks for each concentration and a control group. The control group should be dosed with the methanol solvent vehicle at the same concentration as the treatment groups (e.g., 0.01%).[2][7] Place 10 fish in each replicate tank.[2][7]

  • Monitoring: Monitor the fish for mortality and any signs of toxicity over a 96-hour period.

  • Data Analysis: Record mortalities at regular intervals to calculate the LC₅₀ value.

Protocol 2: In Vitro ROS Production Assay

This protocol uses Dihydroethidium (DHE) staining to detect intracellular superoxide (B77818) production in a cell-based assay format.[8]

Objective: To quantify the generation of ROS in cells exposed to this compound.

Procedure:

  • Cell Culture: Seed a suitable cell line (e.g., HepG2) in a 96-well black, clear-bottom plate to achieve 80-90% confluency for the assay.

  • Treatment: Remove the culture medium and add fresh, serum-free medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 1, 3, 6, or 24 hours).[8]

  • DHE Staining: Prepare a 10 µM DHE staining solution in pre-warmed PBS. Remove the treatment medium, wash cells once with warm PBS, and add 100 µL of the DHE solution to each well. Incubate for 30 minutes at 37°C, protected from light.[8]

  • Fluorescence Measurement: Wash the cells twice with warm PBS. Add 100 µL of PBS to each well and measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.

G A Seed cells in 96-well plate B Treat cells with This compound & controls A->B C Incubate for defined period B->C D Wash cells with PBS C->D E Add DHE Staining Solution D->E F Incubate 30 min at 37°C E->F G Wash cells twice with PBS F->G H Measure Fluorescence G->H I Data Analysis H->I

Workflow for ROS production assay.

Conclusion

This compound is an environmentally relevant quinone whose synthesis and characterization are of significant interest. While it demonstrates some biological activity, such as the inhibition of dynamin 1 and the induction of ROS in certain models, its acute toxicity in aquatic species like rainbow trout is notably low, especially when compared to its analogue, 6PPD-Q.[1][7] The provided data and protocols serve as a foundational resource for researchers in toxicology, environmental science, and drug development to further investigate the mechanisms of action and potential impacts of this compound.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Dtpd-Q

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dtpd-Q, with the IUPAC name 2,5-bis[(2-methylphenyl)amino]-2,5-cyclohexadiene-1,4-dione, is an oxidized derivative of the antioxidant N,N'-di(o-tolyl)-p-phenylenediamine (Dtpd).[1] As a member of the p-phenylenediamine (B122844) quinone family, this compound has garnered interest within the scientific community, particularly in the fields of environmental science and toxicology. This interest stems from its identification as a transformation product of additives used in rubber manufacturing, leading to its presence in the environment.[2] Furthermore, initial research has indicated its potential as an inhibitor of dynamin 1, a GTPase crucial for clathrin-mediated endocytosis, suggesting possible applications in cell biology and drug development research.[3]

This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended to serve as a valuable resource for researchers and professionals working with this compound. The information is presented to facilitate easy comparison and replication of key experimental findings.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented in the table below. This data is essential for the proper handling, storage, and application of the compound in a laboratory setting.

PropertyValueReference
IUPAC Name 2,5-bis[(2-methylphenyl)amino]-2,5-cyclohexadiene-1,4-dione[4]
Synonyms This compound, DTPD Quinone, 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione[4]
CAS Number 252950-56-4
Chemical Formula C₂₀H₁₈N₂O₂
Molecular Weight 318.38 g/mol
Appearance Solid
Solubility DMSO: Slightly soluble (0.1-1 mg/mL) Ethanol: Slightly soluble (0.1-1 mg/mL) PBS (pH 7.2): Slightly soluble (0.1-1 mg/mL)
Aqueous Solubility 11 ± 2 µg/L
Purity >98%

Chemical Stability

The stability of this compound is a critical factor for its use in experimental settings and for understanding its environmental fate. The following table summarizes the available information on its stability under various conditions. It is important to note that comprehensive stability data for this compound is not extensively published; therefore, some information is inferred from general knowledge of quinone compounds and related structures.

ConditionStability ProfileRecommendations & RemarksReference
Solid State (Long-term) Stable for >2 years when stored properly.Store at -20°C, dry and in the dark.
Solid State (Shipping) Stable for a few weeks at ambient temperature.Shipped as a non-hazardous chemical.
Solution (Short-term) Stock solutions in DMSO can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.Aliquot to avoid repeated freeze-thaw cycles.
Aqueous Solution Limited data available. Related p-phenylenediamine quinones show varying half-lives in aqueous solutions.Prepare fresh aqueous solutions for experiments.
pH Stability is expected to be pH-dependent, with potential for hydrolysis under strongly acidic or basic conditions.Characterize stability in the specific buffer systems to be used in assays.
Photostability Quinone structures are often susceptible to photodegradation.Protect solutions from light. Conduct photostability studies as per ICH Q1B guidelines if required.
Thermal Stability Expected to degrade at elevated temperatures in solution.Avoid prolonged exposure to high temperatures.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible results. The following sections outline protocols for stability assessment and a key biological assay related to this compound's mechanism of action.

Protocol for Assessing Chemical Stability of this compound

This protocol is a general guideline for determining the stability of this compound in solution under various stress conditions. It is based on established principles of chemical stability testing and can be adapted to specific laboratory needs.

1. Objective: To evaluate the stability of this compound in solution under thermal, photolytic, and various pH conditions.

2. Materials:

  • This compound

  • HPLC-grade DMSO, acetonitrile (B52724), and methanol

  • Purified water (e.g., Milli-Q)

  • Phosphate, acetate, and glycine (B1666218) buffers at various pH values (e.g., pH 4, 7, 9)

  • HPLC or UPLC system with a UV/Vis or PDA detector, or an LC-MS/MS system

  • C18 reversed-phase HPLC column

  • Temperature-controlled incubator or water bath

  • Photostability chamber (compliant with ICH Q1B guidelines)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Autosampler vials

3. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in DMSO.

  • From this stock, prepare working solutions in the appropriate buffers or solvents for each stress condition. The final concentration should be suitable for accurate quantification by the analytical method.

4. Forced Degradation Studies:

  • Thermal Stability:

    • Incubate aliquots of the this compound working solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven or water bath.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Immediately cool the samples to room temperature and dilute with mobile phase to stop further degradation before analysis.

  • Photostability:

    • Expose aliquots of the this compound working solution to a light source as specified in ICH Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, keep a control sample, protected from light, at the same temperature.

    • Analyze the samples after the exposure period.

  • pH Stability (Hydrolysis):

    • Prepare working solutions of this compound in buffers of different pH values (e.g., pH 4, 7, and 9).

    • Incubate these solutions at a controlled temperature (e.g., 37°C).

    • Collect samples at various time intervals (e.g., 0, 6, 24, 48, and 72 hours).

    • Neutralize the samples if necessary and dilute with mobile phase before analysis.

5. Analytical Method:

  • Develop and validate a stability-indicating HPLC method. A reversed-phase C18 column is typically suitable.

  • The mobile phase could consist of a gradient of acetonitrile and water with a modifier like 0.1% formic acid.

  • The method should be able to separate the intact this compound from its degradation products.

  • Quantify the remaining this compound at each time point by measuring the peak area.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

A general workflow for such a stability study is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare this compound Stock Solution working Prepare Working Solutions in Buffers start->working thermal Thermal Stress (e.g., 60°C) working->thermal photo Photostability (ICH Q1B) working->photo ph pH Stress (Acidic, Neutral, Basic) working->ph sampling Sample at Time Points thermal->sampling photo->sampling ph->sampling hplc Stability-Indicating HPLC/LC-MS Analysis sampling->hplc data Quantify Remaining this compound hplc->data end Determine Degradation Kinetics data->end

A general workflow for a chemical stability study of this compound.

Mechanism of Action: Inhibition of Clathrin-Mediated Endocytosis

This compound has been identified as an inhibitor of dynamin 1, a large GTPase that plays a critical role in the scission of clathrin-coated vesicles from the plasma membrane during endocytosis. By inhibiting dynamin, this compound can effectively reduce clathrin-mediated endocytosis. This process is fundamental for the cellular uptake of nutrients, signaling receptors, and other macromolecules. The following diagram illustrates the key stages of clathrin-mediated endocytosis and the point of inhibition by this compound.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor Receptor + Ligand ap2 Adaptor Proteins (AP2) receptor->ap2 1. Initiation clathrin Clathrin Recruitment ap2->clathrin pit Clathrin-Coated Pit Formation clathrin->pit 2. Assembly invagination Pit Invagination pit->invagination dynamin Dynamin Constriction invagination->dynamin 3. Constriction scission Vesicle Scission dynamin->scission 4. Scission (GTP Hydrolysis) vesicle Clathrin-Coated Vesicle scission->vesicle uncoating Uncoating vesicle->uncoating 5. Uncoating endosome Early Endosome uncoating->endosome dtpdq This compound dtpdq->dynamin Inhibition

References

The Role of Dtpd-Q in Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the biological effects of N,N'-ditolyl-p-phenylenediamine quinone (Dtpd-Q) is limited. This guide synthesizes information on the well-studied analogous compound N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-Q) and the broader class of p-phenylenediamine (B122844) (PPD) quinones to infer the likely mechanisms and effects of this compound in inducing oxidative stress. All quantitative data and specific mechanistic details should be understood within this context.

Introduction to this compound and Oxidative Stress

N,N'-ditolyl-p-phenylenediamine quinone (this compound) is the oxidized derivative of the antioxidant DTPD, which is utilized in industrial applications, notably in rubber manufacturing to prevent degradation from oxidation.[1] The parent compounds, p-phenylenediamines (PPDs), are designed to scavenge oxidizing agents like ozone, and in the process, are transformed into their respective quinone derivatives.[2] These quinone species, including this compound, have emerged as environmental contaminants detected in particulate matter (PM2.5), road runoff, and wastewater.[3][4][5]

Quinones are redox-active compounds known to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products and repair the resulting damage.[6] This guide provides an in-depth exploration of the putative role of this compound as a modulator of oxidative stress, detailing its likely mechanisms of ROS generation and the subsequent activation of key cellular signaling pathways.

Quantitative Data on PPD-Quinone-Induced Toxicity

Due to the scarcity of direct toxicological data for this compound, this section presents data from its close structural analog, 6PPD-Q, to provide a quantitative perspective on the potential biological activity of PPD-quinones.

Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of 6PPD-Q in various cell lines, indicating its potential to reduce cell viability and metabolic activity.

Cell LineAssay TypeParameterValueReference
Human Liver (L02)MTTIC50 (48h)22.51 µg/L[7]
Human Liver (HepG2)MTTIC50 (48h)127.50 µg/L[7]
Coho Salmon Embryo (CSE-119)MetabolismEC507.9 µg/L[5]
Coho Salmon Embryo (CSE-119)CytotoxicityEC506.1 µg/L[5]
Rainbow Trout Ovary (RTG-2)MetabolismEC568 µg/L[5]
Aquatic Toxicity Data

PPD-quinones have been identified as significant environmental toxicants, particularly in aquatic ecosystems. The following table presents the median lethal concentration (LC50) values for 6PPD-Q in several fish species.

SpeciesExposure DurationLC50Reference
Coho Salmon (Juvenile)24h95 ng/L[2]
Coho Salmon (Young of the year)12h80.4 ng/L[5]
Brook Trout24h0.59 µg/L[8]
Rainbow Trout72h1 µg/L[8]
Daphnia magna48h55 µg/L[8]
Hyalella azteca96h6 µg/L[8]

Mechanism of this compound-Induced Oxidative Stress

The primary mechanism by which quinones like this compound are believed to induce oxidative stress is through redox cycling. This process involves the enzymatic reduction of the quinone to a semiquinone radical. This unstable intermediate then reacts with molecular oxygen (O₂) to generate a superoxide (B77818) anion (O₂•−), while the parent quinone is regenerated to continue the cycle. The resulting superoxide can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), leading to cellular damage.[6][9]

Signaling Pathways Activated by this compound-Induced Oxidative Stress

The generation of ROS by this compound is predicted to activate several key signaling pathways that mediate the cellular response to oxidative stress.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress, induced by this compound-generated ROS, can lead to the oxidation of cysteine residues on Keap1, causing a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby upregulating the cellular defense against oxidative damage.[10][11]

Nrf2_Pathway cluster_nucleus DtpdQ This compound ROS ROS DtpdQ->ROS Redox Cycling Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Nrf2_n->ARE Binds to

This compound induced Nrf2 antioxidant response pathway.

Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. ROS generated by this compound can activate the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB. The freed NF-κB then translocates to the nucleus and initiates the transcription of pro-inflammatory genes, such as cytokines and chemokines.[12][13][14]

NFkB_Pathway cluster_nucleus DtpdQ This compound ROS ROS DtpdQ->ROS Redox Cycling IKK IKK ROS->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes NFkB_n->Proinflammatory_Genes Activates Transcription

This compound induced NF-κB pro-inflammatory pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of several MAPK pathways, including the c-Jun N-terminal kinases (JNK), p38 MAPKs, and to some extent, the extracellular signal-regulated kinases (ERK). ROS from this compound can activate upstream kinases (MAP3Ks), which in turn phosphorylate and activate downstream kinases (MAP2Ks and MAPKs) in a sequential manner. Activated MAPKs then phosphorylate various transcription factors and other proteins, leading to changes in gene expression and cellular responses.[8][15][16]

MAPK_Pathway cluster_nucleus DtpdQ This compound ROS ROS DtpdQ->ROS Redox Cycling MAP3K MAP3K (e.g., ASK1) ROS->MAP3K Activates MAP2K MAP2K (e.g., MKK4/7) MAP3K->MAP2K Phosphorylates MAPK MAPK (e.g., JNK/p38) MAP2K->MAPK Phosphorylates Nucleus Nucleus MAPK->Nucleus Translocates to Transcription_Factors Transcription Factors (e.g., AP-1) Cellular_Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors->Cellular_Response Regulates Gene Expression MAPK_n->Transcription_Factors Phosphorylates

This compound induced MAPK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on oxidative stress and related signaling pathways.

Measurement of Intracellular ROS Production using DCFDA Assay

This protocol describes the use of 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Adherent or suspension cells

  • Cell culture medium (phenol red-free recommended)

  • Phosphate-buffered saline (PBS)

  • DCFDA solution (e.g., 20 mM stock in DMSO)

  • This compound stock solution

  • Positive control (e.g., Tert-butyl hydroperoxide - TBHP)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer

  • Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment and allow them to adhere overnight.

  • Remove the culture medium and wash the cells once with 100 µL of pre-warmed PBS.

  • Prepare a 20-25 µM working solution of DCFDA in serum-free medium or PBS.

  • Add 100 µL of the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Remove the DCFDA solution and wash the cells once with PBS.

  • Add 100 µL of medium containing various concentrations of this compound or controls (vehicle, positive control) to the respective wells.

  • Incubate for the desired time period (e.g., 1, 2, 4, or 6 hours).

  • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[3][17][18]

Assessment of Nrf2 Pathway Activation by Western Blot

This protocol details the detection of Nrf2 nuclear translocation and the expression of its target gene, HO-1, as markers of Nrf2 pathway activation.

  • Cells cultured in 6-well plates

  • This compound stock solution

  • Ice-cold PBS

  • Nuclear and cytoplasmic extraction buffers

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (10-12%)

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nrf2, anti-Keap1, anti-HO-1, anti-Lamin B (nuclear marker), anti-GAPDH or β-actin (cytoplasmic/loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

  • Cell Treatment and Lysis:

    • Treat cells with this compound at various concentrations and time points.

    • For nuclear translocation, fractionate cells into nuclear and cytoplasmic extracts using a commercial kit. For total protein expression, lyse the entire cell pellet in RIPA buffer.

    • Quantify protein concentration using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-Nrf2, anti-HO-1, anti-Lamin B, anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using image analysis software and normalize to the appropriate loading control (Lamin B for nuclear extracts, GAPDH/β-actin for total lysates).[6][19]

Analysis of NF-κB Nuclear Translocation by Immunofluorescence

This protocol describes a method to visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Cells grown on glass coverslips in 24-well plates

  • This compound stock solution

  • Positive control (e.g., TNF-α)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibody: anti-NF-κB p65

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

  • Cell Treatment: Treat cells with this compound or controls for the desired time.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash with PBS.

    • Block with 1% BSA in PBST for 30-60 minutes.

    • Incubate with anti-NF-κB p65 primary antibody overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Visualize and capture images using a fluorescence microscope. Analyze the subcellular localization of p65.[20]

Assessment of MAPK Phosphorylation by Western Blot

This protocol is for detecting the phosphorylation of MAPKs such as ERK1/2 and p38, which indicates their activation.

  • Same as for the Nrf2 Western Blot protocol, with the following specific primary antibodies:

    • Anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Anti-total-ERK1/2

    • Anti-phospho-p38 (Thr180/Tyr182)

    • Anti-total-p38

  • Cell Treatment and Lysis:

    • Serum-starve cells for 12-24 hours before treatment to reduce basal MAPK activity.

    • Treat cells with this compound for various short time points (e.g., 5, 15, 30, 60 minutes).

    • Lyse cells in RIPA buffer containing phosphatase inhibitors.

  • SDS-PAGE, Transfer, and Immunoblotting:

    • Follow the same procedure as for the Nrf2 Western Blot.

    • Incubate one membrane with a phospho-specific MAPK antibody (e.g., anti-phospho-ERK1/2).

    • After imaging, the membrane can be stripped and re-probed with the corresponding total MAPK antibody (e.g., anti-total-ERK1/2) to normalize for protein loading. Alternatively, run duplicate gels.

  • Analysis:

    • Quantify the band intensities for both the phosphorylated and total protein.

    • Calculate the ratio of phosphorylated protein to total protein to determine the level of MAPK activation.[12][21][22]

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of this compound-induced cellular events and a general experimental workflow for their investigation.

Logical_Workflow DtpdQ_Exposure This compound Exposure Redox_Cycling Redox Cycling DtpdQ_Exposure->Redox_Cycling ROS_Generation ROS Generation Redox_Cycling->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Signaling_Activation Nrf2 Pathway NF-κB Pathway MAPK Pathway Oxidative_Stress->Signaling_Activation Cellular_Response Antioxidant Defense Inflammation Apoptosis/Survival Signaling_Activation->Cellular_Response

Logical flow of this compound-induced cellular events.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HepG2, A549) DtpdQ_Treatment This compound Treatment (Dose- and Time-course) Cell_Culture->DtpdQ_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) DtpdQ_Treatment->Cytotoxicity_Assay ROS_Measurement ROS Measurement (e.g., DCFDA Assay) DtpdQ_Treatment->ROS_Measurement Protein_Extraction Protein Extraction (Total, Nuclear/Cytoplasmic) DtpdQ_Treatment->Protein_Extraction Data_Analysis Data Analysis and Interpretation Cytotoxicity_Assay->Data_Analysis ROS_Measurement->Data_Analysis Western_Blot Nrf2/HO-1 p-p65/p65 p-MAPK/MAPK Protein_Extraction->Western_Blot Western_Blot->Data_Analysis

General experimental workflow for investigating this compound effects.

Conclusion and Future Directions

This compound, an oxidation product of a common rubber antioxidant, represents an emerging environmental contaminant with the potential to induce cellular oxidative stress. Based on the behavior of analogous PPD-quinones, it is highly probable that this compound generates ROS through redox cycling, subsequently activating key cellular signaling pathways including the Nrf2 antioxidant response, and the pro-inflammatory NF-κB and MAPK pathways. The quantitative data from the closely related 6PPD-Q highlight the potent toxicity of this class of compounds, particularly in aquatic ecosystems.

For drug development professionals, understanding the mechanisms of quinone-induced toxicity is crucial for assessing the risks associated with environmental exposures and for the development of potential therapeutic strategies to mitigate oxidative stress-related diseases. Future research should focus on obtaining direct quantitative data on the cytotoxicity, ROS-generating potential, and pathway-specific effects of this compound to confirm the hypotheses presented in this guide and to fully elucidate its toxicological profile.

References

An In-depth Technical Guide on the Environmental Sources of p-Phenylenediamine-Quinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

p-Phenylenediamine (B122844) (PPD) antioxidants are essential components in rubber manufacturing, particularly for tires, to protect against degradation from ozone and oxidation. A significant environmental consequence of their use is the formation of toxic quinone transformation products. This technical guide provides a comprehensive overview of the environmental sources of PPD-quinones (PPD-Q), with a primary focus on N,N'-diphenyl-p-phenylenediamine quinone (DPPD-Q) and related compounds such as N,N'-di(o-tolyl)-p-phenylenediamine-quinone (DTPD-Q) and the extensively studied N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine-quinone (6PPD-Q). It details their primary formation pathways, their occurrence in various environmental compartments, and the analytical methodologies for their detection. This guide is intended to serve as a foundational resource for professionals engaged in environmental science, toxicology, and drug development.

Introduction: The Emergence of PPD-Quinones as Environmental Contaminants

The widespread use of p-phenylenediamine (PPD) antioxidants in rubber products, most notably vehicle tires, has led to the emergence of their quinone derivatives as ubiquitous environmental contaminants.[1][2] The parent compounds, such as N,N'-diphenyl-p-phenylenediamine (DPPD), are added to tire rubber to prolong its service life by reacting with atmospheric ozone and oxygen.[3] Through the mechanical abrasion of tires on road surfaces, microscopic tire and road wear particles (TRWP) are generated and released into the environment.[1][2] These particles, containing unreacted PPDs, become the primary vector for the formation and dispersal of PPD-quinones. The subsequent ozonation of PPDs on the surface of these particles leads to the formation of their corresponding quinone derivatives, such as DPPD-Q.

Recent scientific attention has been drawn to this class of compounds, particularly 6PPD-quinone (6PPD-Q), which has been identified as the primary toxicant responsible for acute mortality in coho salmon in urban runoff. This has spurred further investigation into the environmental occurrence, fate, and toxicity of other PPD-quinones, including DPPD-Q and this compound. Understanding the environmental sources and distribution of these compounds is critical for assessing their ecological risk and potential impacts on human health.

Primary Environmental Source and Formation Pathway

The principal source of PPD-quinones in the environment is the degradation of PPD antioxidants used in vehicle tires. The process can be summarized in the following key steps:

  • Tire Wear Particle Generation: Friction between tires and road surfaces generates a significant amount of tire and road wear particles (TRWP). These particles are a complex mixture of tire tread material and road surface components.

  • PPD Content in TRWP: The tire tread fragments within TRWP contain a percentage of PPD antioxidants, such as DPPD.

  • Ozonation: Once released into the environment, the PPDs in the TRWP are exposed to atmospheric ozone. This exposure triggers an oxidation reaction, transforming the PPDs into their respective quinone derivatives (PPD-Q).

This formation process is a continuous source of PPD-quinones into the environment, directly linked to road traffic intensity.

cluster_0 Tire Composition cluster_1 Environmental Interaction PPD Antioxidants (e.g., DPPD) PPD Antioxidants (e.g., DPPD) Tire Wear Particles (TRWP) Tire Wear Particles (TRWP) PPD Antioxidants (e.g., DPPD)->Tire Wear Particles (TRWP) Road Abrasion PPD-Quinones (e.g., this compound) PPD-Quinones (e.g., this compound) Tire Wear Particles (TRWP)->PPD-Quinones (e.g., this compound) Ozonation Atmospheric Ozone (O3) Atmospheric Ozone (O3) Atmospheric Ozone (O3)->PPD-Quinones (e.g., this compound)

Formation of PPD-Quinones from Tire Wear Particles.

Environmental Occurrence of PPD-Quinones

Following their formation, PPD-quinones are transported and distributed into various environmental compartments. Stormwater runoff is a primary mechanism for their transport from road surfaces into aquatic ecosystems.

Table 1: Concentration of DPPD-Q and this compound in Environmental Samples

Environmental MatrixLocationDPPD-Q ConcentrationThis compound ConcentrationReference
Indoor DustHangzhou, China

LOD: Limit of Detection

Table 2: Concentration of the related 6PPD-Q in Various Environmental Matrices

Environmental MatrixLocation6PPD-Q ConcentrationReference
Roadway RunoffChinaND - 2.43 µg/L
Surface WaterDon River, Toronto, CanadaND - 2.8 µg/L
RainwaterChina0.21 - 2.43 µg/L
RainwaterUnited States0.002 - 0.29 µg/L
RainwaterCanada0.086 - 1.4 µg/L
Freshwater SedimentsChina1.9 - 18.2 µg/kg
Marine SedimentsChina0.4 - 3.0 µg/kg
Roadside SoilsNot Specified9.5 - 936 µg/kg
Airborne Particulate Matter (PM2.5)Not SpecifiedDetected
Indoor DustHangzhou, China0.33 - 82 ng/g (mean 14 ng/g)

ND: Not Detected

The data indicates a widespread presence of PPD-quinones in the environment, with concentrations varying based on proximity to roadways and environmental conditions such as rainfall.

Experimental Protocols: Detection and Quantification

The analysis of PPD-quinones in environmental samples predominantly relies on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

  • Water Samples: Collected in amber glass bottles to prevent photodegradation and stored at 4°C. Analysis is recommended as soon as possible, ideally within one week of collection.

  • Solid Samples (Dust, Soil, Sediment): Collected in appropriate containers and stored frozen until extraction.

The goal of sample preparation is to extract the target analytes from the sample matrix and concentrate them for instrumental analysis.

  • Solid Phase Extraction (SPE) for Water Samples:

    • Water samples are filtered to remove suspended solids.

    • An isotopically labeled internal standard (e.g., 6PPDQ-d5) is added to the sample for quantification.

    • The sample is passed through an SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase cartridge).

    • The cartridge is washed to remove interferences.

    • The PPD-quinones are eluted from the cartridge with an appropriate solvent (e.g., methanol (B129727) with formic acid).

    • The eluate is evaporated to a small volume and reconstituted in a solvent compatible with the LC-MS/MS system.

  • Solvent Extraction for Solid Samples:

    • A known amount of the solid sample is weighed.

    • An internal standard is added.

    • The sample is extracted with an organic solvent (e.g., acetonitrile (B52724) or a mixture of acetone (B3395972) and hexane) using techniques such as ultrasonication or accelerated solvent extraction.

    • The extract is centrifuged and the supernatant is collected.

    • The extract is cleaned up using techniques like solid-phase extraction to remove interfering compounds.

    • The cleaned extract is concentrated and reconstituted for analysis.

  • Liquid Chromatography (LC):

    • A reversed-phase column (e.g., C18) is typically used for separation.

    • The mobile phase usually consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile), both often containing a small amount of an additive like formic acid to improve ionization.

  • Tandem Mass Spectrometry (MS/MS):

    • Electrospray ionization (ESI) in positive ion mode is commonly used.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each PPD-quinone are monitored for detection and quantification.

cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analysis Water Water Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Water->Solid Phase Extraction (SPE) Soil/Dust/Sediment Soil/Dust/Sediment Solvent Extraction Solvent Extraction Soil/Dust/Sediment->Solvent Extraction Concentration & Reconstitution Concentration & Reconstitution Solid Phase Extraction (SPE)->Concentration & Reconstitution Solvent Extraction->Concentration & Reconstitution LC-MS/MS LC-MS/MS Concentration & Reconstitution->LC-MS/MS

General Experimental Workflow for PPD-Q Analysis.

Toxicological Implications and Signaling Pathways

While the toxicological profile of DPPD-Q is less characterized than that of 6PPD-Q, the latter has been shown to be acutely toxic to several fish species, including coho salmon, rainbow trout, and brook trout. The exact mechanism of toxicity is still under investigation, but it is known to cause cardiotoxicity, oxidative stress, and developmental and behavioral toxicity in aquatic organisms. The quinone structure is known to be redox-active, which may lead to the generation of reactive oxygen species (ROS) and subsequent cellular damage. Further research is needed to elucidate the specific signaling pathways affected by DPPD-Q and other PPD-quinones.

Conclusion

DPPD-quinone and other PPD-quinones are significant environmental contaminants originating from the use of PPD antioxidants in tires. Their primary source is the ozonation of PPDs present in tire wear particles. These compounds are now widely distributed in various environmental matrices, including road dust, stormwater, surface waters, and sediments, posing a potential risk to aquatic ecosystems. Standardized analytical methodologies based on LC-MS/MS are crucial for their continued monitoring and for conducting further toxicological studies to fully understand their environmental and health impacts.

References

Toxicological Profile of DTPD-Q: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current toxicological profile of N,N'-di-p-tolyl-p-phenylenediamine quinone (DTPD-Q), an oxidation product of the rubber antioxidant DTPD. While research on this compound is emerging, this document synthesizes the available data on its aquatic and in vitro toxicity, mechanisms of action, and compares its toxicological profile with related p-phenylenediamine (B122844) quinones (PPD-Qs). This guide aims to serve as a foundational resource for researchers, scientists, and professionals in drug development and environmental toxicology, highlighting current knowledge and identifying critical data gaps for future investigation.

Introduction

N,N'-di-p-tolyl-p-phenylenediamine quinone (this compound) is a transformation product of N,N'-di-p-tolyl-p-phenylenediamine (DTPD), an antioxidant utilized in the rubber industry to prevent degradation of materials.[1] The environmental presence of DTPD and its subsequent oxidation to this compound have raised concerns regarding its potential biological effects and toxicity.[2] This document provides a detailed summary of the known toxicological data for this compound, outlines experimental methodologies, and illustrates implicated signaling pathways.

Quantitative Toxicological Data

The available quantitative toxicological data for this compound is summarized in the tables below. It is important to note that the data is currently limited, with a primary focus on aquatic toxicity and in vitro assays.

Table 1: Aquatic Toxicity of this compound
SpeciesExposure DurationEndpointConcentrationReference(s)
Rainbow Trout (Oncorhynchus mykiss)96 hoursLC50> 50 µg/L[3]
Vibrio fischeri (aquatic bacterium)Not SpecifiedEC501.98 mg/L[2]

Note: LC50 (Lethal Concentration 50) is the concentration of a chemical that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50) is the concentration that causes a defined effect in 50% of the test organisms.

Table 2: In Vitro and Other Toxicity Data for this compound
Assay/OrganismEndpointConcentration/ValueRemarksReference(s)
Dithiothreitol (B142953) (DTT) AssayDTT Consumption Rate1.76 µM min⁻¹ µM⁻¹Indicates high oxidative potential, comparable to other reactive quinones.[2]
Caenorhabditis elegansIntestinal PermeabilityEnhanced at 1-10 µg/LSuggests disruption of intestinal barrier function.,
Caenorhabditis elegansReactive Oxygen Species (ROS) ProductionIncreased at 1-10 µg/LIndicates induction of oxidative stress.,
Dynamin 1 InhibitionIC50273 µMThis compound acts as an inhibitor of dynamin 1.
Clathrin-mediated endocytosisIC50120 µMInhibition observed in serum-starved U2OS cells.

Note: IC50 (Inhibitory Concentration 50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanisms of Toxicity

The primary mechanism of toxicity for this compound, like other PPD-quinones, is believed to be the induction of oxidative stress . This occurs through redox cycling, where the quinone is reduced to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide (B77818) anions and regenerate the parent quinone. This cycle leads to a continuous production of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.

The increased intracellular ROS can subsequently activate stress-responsive signaling pathways, including the Nrf2 antioxidant response and pro-inflammatory pathways like NF-κB.

Oxidative Stress and Cellular Response Pathways

The generation of ROS by this compound is a critical event that triggers cellular defense and damage pathways. The Nrf2 pathway is a key protective mechanism against oxidative stress, while chronic activation of pro-inflammatory pathways like NF-κB can lead to cellular damage.

G DTPD_Q This compound ROS Reactive Oxygen Species (ROS) (e.g., O2-) DTPD_Q->ROS Redox Cycling Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA damage) ROS->Cellular_Damage Nrf2 Nrf2 Activation ROS->Nrf2 NFkB NF-κB Activation ROS->NFkB ARE Antioxidant Response Element (ARE) Transcription Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Inflammatory_Response Pro-inflammatory Cytokines NFkB->Inflammatory_Response G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis Stock Prepare this compound Stock Solution Dilution Prepare Test Concentrations Stock->Dilution Introduction Introduce Fish to Test Containers Acclimation Acclimate Rainbow Trout Acclimation->Introduction Monitoring Monitor for 96 hours Introduction->Monitoring Record Record Mortality Data Monitoring->Record Calculate Calculate LC50 Record->Calculate

References

Dtpd-Q and Reactive Oxygen Species (ROS) Production: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-di-o-tolyl-p-phenylenediamine quinone (Dtpd-Q) is a quinone derivative of the antioxidant DTPD. Emerging research indicates that this compound possesses significant pro-oxidant properties, leading to the generation of reactive oxygen species (ROS) and subsequent cellular stress. This technical guide provides a comprehensive overview of the core mechanisms of this compound-induced ROS production, the ensuing signaling pathways, and the methodologies to study these effects. Quantitative data on its oxidative potential and toxicity are presented, along with detailed experimental protocols for the assessment of ROS and associated signaling cascades. This document is intended to serve as a foundational resource for researchers investigating the biological effects of this compound and its potential applications in fields such as toxicology and drug development.

Introduction to this compound and Reactive Oxygen Species (ROS)

This compound is the oxidized form of N,N'-di-o-tolyl-p-phenylenediamine (DTPD), a substituted p-phenylenediamine (B122844). While DTPD has antioxidant properties, its quinone derivative, this compound, has been shown to exhibit significant pro-oxidant activity. This activity is primarily characterized by its ability to induce the production of reactive oxygen species (ROS) within biological systems.

ROS are a group of highly reactive, oxygen-containing molecules, including superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While ROS play a role in normal cellular signaling, their overproduction leads to oxidative stress, a condition that can cause damage to lipids, proteins, and DNA, ultimately triggering cell death pathways such as apoptosis. The ability of this compound to generate ROS makes it a compound of interest for toxicological studies and for exploring potential therapeutic applications where controlled induction of oxidative stress may be beneficial.

Quantitative Data on this compound's Oxidative Potential and Toxicity

The pro-oxidant capacity of this compound has been quantified using various assays. The dithiothreitol (B142953) (DTT) consumption assay measures the ability of a compound to catalyze the oxidation of DTT, a thiol-containing reducing agent, providing an indication of its potential to generate ROS. Additionally, toxicological studies have been conducted to determine its effects on living organisms.

Table 1: Oxidative Potential and Acute Toxicity of this compound

ParameterValueOrganism/SystemReference
DTT Consumption Rate1.76 µM min⁻¹ µM⁻¹Acellular chemical assay[1]
96-hour LC50> 50 µg/LRainbow Trout (Oncorhynchus mykiss)[2]

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms over a specified period.

The high DTT consumption rate of this compound is comparable to that of known ROS-generating quinones, indicating a strong potential for inducing oxidative stress[1]. The acute toxicity data in rainbow trout suggests that while it has a measurable toxic effect, it is less acutely toxic to this aquatic species than some other related p-phenylenediamine quinones, such as 6PPD-quinone[2].

Core Mechanism: Mitochondrial ROS Production

The primary mechanism by which this compound is proposed to induce ROS production is through the disruption of the mitochondrial electron transport chain (ETC). While direct studies on this compound's effect on the ETC are limited, compelling evidence from a closely related compound, 6-PPD quinone (6-PPDQ), sheds light on the likely mechanism. A recent study demonstrated that 6-PPDQ exposure in Caenorhabditis elegans leads to the inhibition of mitochondrial complex I (NADH dehydrogenase) and complex II (succinate dehydrogenase)[1]. This inhibition disrupts the normal flow of electrons, leading to electron leakage and the subsequent reduction of molecular oxygen to form superoxide anions (O₂⁻), a primary ROS. This process is a well-established mechanism of mitochondrial ROS production.

The generated superoxide can then be converted to other ROS, such as hydrogen peroxide (H₂O₂), by the action of superoxide dismutase (SOD). The accumulation of mitochondrial ROS can lead to mitochondrial dysfunction, characterized by decreased ATP production and the opening of the mitochondrial permeability transition pore (mPTP), which are key events in the initiation of apoptosis.

Signaling Pathways Activated by this compound-Induced ROS

The overproduction of ROS by this compound is expected to trigger a cascade of intracellular signaling pathways that are sensitive to the cellular redox state. The two major pathways implicated in the cellular response to oxidative stress are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

3.1.1. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of serine/threonine kinases, including p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are key mediators of the cellular response to a variety of extracellular stimuli, including oxidative stress. ROS can activate these pathways through the oxidative modification of upstream signaling components. Activation of the MAPK pathways can have diverse downstream effects, including the regulation of gene expression, cell proliferation, differentiation, and apoptosis. In the context of this compound-induced ROS, the activation of p38 MAPK and JNK is strongly associated with the induction of apoptosis.

3.1.2. Nuclear Factor-kappa B (NF-κB) Signaling Pathway

NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. ROS can lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of its target genes. The role of NF-κB in response to ROS can be complex, as it can promote both cell survival and cell death depending on the cellular context and the nature of the oxidative insult.

This compound, ROS, and Apoptosis

The culmination of this compound-induced ROS production and the subsequent activation of stress-activated signaling pathways is often the induction of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway of apoptosis is particularly relevant. ROS-induced mitochondrial dysfunction, including the release of cytochrome c into the cytoplasm, leads to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Experimental Protocols

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay

This protocol describes the measurement of total intracellular ROS in adherent cells treated with this compound.

Materials:

  • Adherent cells (e.g., human cell line)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: The next day, remove the culture medium and treat the cells with various concentrations of this compound diluted in fresh culture medium. Include a vehicle control (medium with the same concentration of solvent used for this compound). Incubate for the desired time period (e.g., 1, 3, 6, 12, or 24 hours).

  • DCFH-DA Loading: Following treatment, remove the this compound-containing medium and wash the cells once with warm PBS.

  • Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

  • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Measurement: After incubation, discard the DCFH-DA solution and wash the cells twice with warm PBS.

  • Add 100 µL of PBS to each well.

  • Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

Measurement of Mitochondrial Superoxide using MitoSOX Red Assay

This protocol is for the specific detection of superoxide in the mitochondria of cells treated with this compound.

Materials:

  • Cells in suspension or adherent cells

  • This compound stock solution

  • MitoSOX™ Red mitochondrial superoxide indicator stock solution (5 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation and Treatment: Treat cells with this compound as described in the DCFH-DA protocol. For suspension cells, treatment can be done in culture tubes.

  • Cell Harvesting: After treatment, harvest the cells. For adherent cells, trypsinize and collect them by centrifugation. For suspension cells, directly centrifuge to pellet.

  • MitoSOX Red Staining: Prepare a 5 µM working solution of MitoSOX Red in HBSS.

  • Resuspend the cell pellet in the MitoSOX Red working solution at a concentration of approximately 1 x 10⁶ cells/mL.

  • Incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: After incubation, centrifuge the cells and wash them twice with warm PBS.

  • Analysis: Resuspend the final cell pellet in PBS and analyze immediately by flow cytometry (using the PE channel) or by fluorescence microscopy (excitation ~510 nm, emission ~580 nm).

Western Blot Analysis of MAPK and NF-κB Pathway Activation

This protocol outlines the detection of key phosphorylated (activated) proteins in the MAPK and NF-κB signaling pathways.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-p65, anti-p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-phospho-p38) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-p38).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Dtpd_Q_ROS_Signaling cluster_stimulus Stimulus cluster_cellular Cellular Response DtpdQ This compound Mitochondria Mitochondria DtpdQ->Mitochondria Inhibits ETC (Complex I/II) ROS ROS Production (O₂⁻, H₂O₂) Mitochondria->ROS MAPK MAPK Pathway (p38, JNK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis Context-dependent

Caption: Proposed signaling pathway for this compound-induced apoptosis.

ROS_Measurement_Workflow cluster_total_ros Total Cellular ROS (DCFH-DA) cluster_mito_ros Mitochondrial Superoxide (MitoSOX) start Cell Culture & This compound Treatment dcfh_da_loading DCFH-DA Loading (30 min, 37°C) start->dcfh_da_loading mitosox_loading MitoSOX Red Staining (10-30 min, 37°C) start->mitosox_loading wash_dcfh Wash (2x PBS) dcfh_da_loading->wash_dcfh read_fluorescence Fluorescence Reading (Ex: 485nm, Em: 535nm) wash_dcfh->read_fluorescence wash_mitosox Wash (2x PBS) mitosox_loading->wash_mitosox analyze_flow Flow Cytometry / Fluorescence Microscopy wash_mitosox->analyze_flow

Caption: Experimental workflow for measuring ROS production.

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer (to membrane) sds_page->transfer blocking Blocking (1 hr) transfer->blocking primary_ab Primary Antibody Incubation (Overnight, 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (1 hr, RT) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Western blot workflow for analyzing signaling proteins.

Conclusion

This compound is a pro-oxidant molecule that induces the production of reactive oxygen species, likely through the inhibition of the mitochondrial electron transport chain. The resulting oxidative stress activates key cellular signaling pathways, including the MAPK and NF-κB cascades, which can culminate in apoptotic cell death. The provided data and protocols offer a framework for researchers to further investigate the intricate mechanisms of this compound's biological activity. A deeper understanding of these processes is crucial for assessing its toxicological risks and exploring its potential in therapeutic strategies that leverage the controlled induction of cellular stress. Further research is warranted to delineate the specific molecular targets of this compound and to fully elucidate the downstream signaling events in various cell types.

References

Methodological & Application

Application Notes and Protocols for Dtpd-Q in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dtpd-Q (N,N'-di-p-tolyl-p-phenylenediamine quinone) is an oxidized derivative of the antioxidant DTPD (N,N'-di-p-tolyl-p-phenylenediamine). As a member of the p-phenylenediamine (B122844) (PPD) quinone family, this compound is an emerging compound of interest in environmental and toxicological research due to its detection in various environmental matrices and its potential biological effects. These application notes provide a comprehensive overview of the experimental protocols for utilizing this compound in cell culture, with a focus on assessing its impact on cellular viability, oxidative stress, and key signaling pathways.

This compound is known to induce the production of Reactive Oxygen Species (ROS) through a process of redox cycling.[1] This increase in intracellular ROS can subsequently trigger a cascade of cellular stress responses, making this compound a valuable tool for studying oxidative stress-mediated cellular signaling. The primary signaling pathways implicated in the cellular response to this compound-induced oxidative stress include the Nrf2 antioxidant response pathway, and the pro-inflammatory NF-κB and MAPK signaling pathways.[1] Understanding the modulation of these pathways by this compound is critical for researchers and professionals in drug development and toxicology.

Data Presentation

The following tables summarize the available quantitative data on the biological effects of this compound and its close structural analog, 6PPD-Q. This data provides a baseline for designing cell culture experiments.

Table 1: In Vitro Cytotoxicity of PPD-Quinones

CompoundCell LineEndpointValue (µg/L)Reference
6PPD-QL02 (human proto-hepatocyte)IC50 (48h)< 1[2]
6PPD-QHepG2 (human hepatocellular carcinoma)IC50 (48h)> 1[2]
This compoundVibrio fischeri (aquatic bacterium)EC501.98 mg/L[3]

Table 2: Other Reported Biological Activities of this compound

ActivityModel SystemConcentrationEffectReference
Dynamin 1 InhibitionBiochemical AssayIC50 = 273 µMInhibition of dynamin 1 GTPase activity
Clathrin-Mediated EndocytosisU2OS cells (serum-starved)IC50 = 120 µMReduction of endocytosis
Intestinal PermeabilityCaenorhabditis elegans1 or 10 µg/mlIncreased intestinal permeability
ROS ProductionCaenorhabditis elegans1 or 10 µg/mlIncreased ROS production

Experimental Protocols

General Cell Culture and this compound Treatment

This protocol provides a general guideline for treating adherent mammalian cell lines with this compound. Specific parameters such as cell seeding density and this compound concentration should be optimized for each cell line and experimental endpoint.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, L02, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well or other appropriate cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells into the desired culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow for 24 hours.

  • This compound Preparation: Prepare a series of working solutions of this compound by diluting the stock solution in complete cell culture medium to the final desired concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the prepared this compound working solutions or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a CO2 incubator.

  • Downstream Analysis: Following incubation, proceed with the desired downstream assays to assess cytotoxicity, ROS production, or signaling pathway activation.

Assessment of Cell Viability and Cytotoxicity

a) MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Following this compound treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

b) LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.

Materials:

  • Treated cells in a 96-well plate

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Follow the manufacturer's instructions for the LDH assay kit.

  • Typically, this involves transferring a portion of the cell culture supernatant to a new plate.

  • Add the LDH reaction mixture and incubate.

  • Measure the absorbance at the recommended wavelength.

  • Calculate cytotoxicity as a percentage relative to a positive control (e.g., cells treated with a lysis buffer).

Measurement of Intracellular ROS Production

The DCFH-DA assay is a common method for measuring intracellular ROS.

Materials:

  • Treated cells in a 96-well plate

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution

  • Serum-free cell culture medium

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • After this compound treatment, remove the medium and wash the cells once with warm PBS.

  • Prepare a working solution of DCFH-DA (typically 5-10 µM) in serum-free medium.

  • Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Remove the DCFH-DA solution and wash the cells with PBS.

  • Add PBS or serum-free medium to the wells.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a microplate reader. Alternatively, visualize the cells under a fluorescence microscope.

Analysis of Signaling Pathway Activation

a) Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation and activation of key proteins in the MAPK and NF-κB signaling pathways.

Materials:

  • Treated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-phospho-JNK, anti-phospho-ERK, anti-phospho-p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the phosphorylated protein levels to the total protein levels.

b) Nrf2 Transcription Factor Activity Assay

This assay measures the binding of activated Nrf2 to its consensus DNA binding site.

Materials:

  • Nuclear extraction kit

  • Commercially available Nrf2 transcription factor activity assay kit (ELISA-based)

Procedure:

  • Isolate nuclear extracts from treated cells according to the kit's instructions.

  • Perform the ELISA-based assay as per the manufacturer's protocol. This typically involves incubating the nuclear extracts in wells coated with the Nrf2 consensus sequence, followed by incubation with a primary antibody against Nrf2 and a labeled secondary antibody.

  • Measure the absorbance to quantify Nrf2 DNA binding activity.

Visualizations

Signaling Pathways

Dtpd_Q_Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway This compound This compound Redox Cycling Redox Cycling This compound->Redox Cycling ROS ROS Redox Cycling->ROS Generation Keap1 Keap1 ROS->Keap1 Oxidizes IKK IKK ROS->IKK Activates ASK1 ASK1 ROS->ASK1 Activates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Translocates to nucleus and binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates transcription of IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes Translocates to nucleus and activates transcription of MKK3/6 MKK3/6 ASK1->MKK3/6 Phosphorylates MKK4/7 MKK4/7 ASK1->MKK4/7 Phosphorylates p38 p38 MKK3/6->p38 Phosphorylates Transcription Factors Transcription Factors p38->Transcription Factors JNK JNK MKK4/7->JNK Phosphorylates JNK->Transcription Factors Cellular Responses Cellular Responses Transcription Factors->Cellular Responses Regulate

Caption: this compound induced signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_assays Endpoint Assays Cell Culture\n(e.g., HepG2, L02) Cell Culture (e.g., HepG2, L02) This compound Treatment\n(Dose- and time-response) This compound Treatment (Dose- and time-response) Cell Culture\n(e.g., HepG2, L02)->this compound Treatment\n(Dose- and time-response) Endpoint Assays Endpoint Assays This compound Treatment\n(Dose- and time-response)->Endpoint Assays Cell Viability/Cytotoxicity Cell Viability/Cytotoxicity (MTT, LDH) ROS Production ROS Production (DCFH-DA) Signaling Pathway Activation Signaling Pathway Activation (Western Blot, Activity Assays) Data Analysis\n(IC50 determination) Data Analysis (IC50 determination) Cell Viability/Cytotoxicity->Data Analysis\n(IC50 determination) Data Analysis\n(Quantification of fluorescence) Data Analysis (Quantification of fluorescence) ROS Production->Data Analysis\n(Quantification of fluorescence) Data Analysis\n(Densitometry, Activity levels) Data Analysis (Densitometry, Activity levels) Signaling Pathway Activation->Data Analysis\n(Densitometry, Activity levels) Interpretation Interpretation Data Analysis\n(IC50 determination)->Interpretation Data Analysis\n(Quantification of fluorescence)->Interpretation Data Analysis\n(Densitometry, Activity levels)->Interpretation

Caption: Experimental workflow for this compound cell culture studies.

References

Application Notes and Protocols for Dtpd-Q in Endocytosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dtpd-Q, an oxidized derivative of the antioxidant N,N'-di-p-tolyl-p-phenylenediamine (DTPD), has emerged as a valuable tool for studying endocytic pathways. It functions as an inhibitor of dynamin 1, a GTPase essential for the scission of newly formed vesicles from the plasma membrane during clathrin-mediated endocytosis (CME).[1] By disrupting dynamin function, this compound allows researchers to investigate the roles of endocytosis in various cellular processes, including signal transduction, nutrient uptake, and pathogenesis. These application notes provide detailed protocols for utilizing this compound in endocytosis assays, guidelines for data interpretation, and an overview of its mechanism of action.

Mechanism of Action

This compound inhibits the GTPase activity of dynamin 1.[1] Dynamin is a large GTPase that assembles into helical collars at the necks of budding vesicles. Upon GTP hydrolysis, dynamin undergoes a conformational change that constricts and severs the vesicle neck, releasing the vesicle into the cytoplasm. By inhibiting this crucial step, this compound effectively blocks the internalization of cargo that relies on clathrin-mediated endocytosis.

Data Presentation

The inhibitory effects of this compound on endocytosis can be quantified to determine its potency and efficacy in different cell systems. The following table summarizes the known quantitative data for this compound.

ParameterValueCell Line/SystemReference
IC50 for Dynamin 1 Inhibition273 µMIn vitro GTPase assay[1]
IC50 for Clathrin-Mediated Endocytosis Inhibition120 µMSerum-starved U2OS cells[1]

Experimental Protocols

Protocol 1: Transferrin Uptake Assay to Measure Clathrin-Mediated Endocytosis Inhibition by this compound

This protocol describes how to measure the effect of this compound on the internalization of transferrin, a classic marker for clathrin-mediated endocytosis.

Materials:

  • Cells (e.g., U2OS, HeLa, or other cell line of interest)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, for stock solution)

  • Transferrin conjugated to a fluorescent probe (e.g., Alexa Fluor 488-Transferrin)

  • Phosphate-Buffered Saline (PBS)

  • Acid wash buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in serum-free cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations around the IC50 value (e.g., 50, 100, 150, 200, 250 µM). Include a DMSO-only control.

  • Serum Starvation: Wash the cells once with warm PBS and then incubate in serum-free medium for 30-60 minutes at 37°C to induce a quiescent state and upregulate transferrin receptor expression.

  • Inhibitor Treatment: Remove the serum-free medium and add the medium containing the different concentrations of this compound or DMSO control. Incubate for 30 minutes at 37°C.

  • Transferrin Internalization: To the inhibitor-containing medium, add fluorescently labeled transferrin to a final concentration of 25-50 µg/mL. Incubate for 15-30 minutes at 37°C to allow for internalization.

  • Stop Internalization and Remove Surface-Bound Transferrin: Place the plate on ice to stop endocytosis. Wash the cells three times with ice-cold PBS. To remove any transferrin that is bound to the cell surface but not internalized, wash the cells twice for 2 minutes each with ice-cold acid wash buffer.

  • Fixation: Wash the cells three times with ice-cold PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.

  • Imaging and Quantification:

    • Microscopy: Acquire images using a fluorescence microscope. The internalized transferrin will appear as fluorescent puncta within the cells. Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ).

    • Flow Cytometry: For a more quantitative analysis, perform the assay with cells in suspension. After the acid wash, resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.

Protocol 2: Dynamin GTPase Activity Assay

This protocol provides a general method to assess the direct inhibitory effect of this compound on the GTPase activity of dynamin. A common method is a colorimetric assay that measures the release of inorganic phosphate (B84403) (Pi) during GTP hydrolysis.

Materials:

  • Purified dynamin 1 protein

  • This compound

  • GTP

  • Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2, 1 mM DTT)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare Reagents: Prepare a stock solution of this compound in DMSO. Dilute this compound in the assay buffer to various concentrations (e.g., 100, 200, 300, 400, 500 µM). Prepare a solution of purified dynamin 1 in the assay buffer. Prepare a solution of GTP in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the this compound dilutions (or DMSO control), and the purified dynamin 1 protein.

  • Initiate Reaction: Start the reaction by adding GTP to each well. The final concentration of dynamin and GTP should be optimized based on the specific activity of the purified protein.

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 30-60 minutes), during which GTP hydrolysis will occur.

  • Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of released inorganic phosphate by adding the phosphate detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. The amount of phosphate released is proportional to the GTPase activity. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Visualizations

G Signaling Pathway: this compound Inhibition of Clathrin-Mediated Endocytosis cluster_0 Plasma Membrane cluster_1 Cytoplasm Cargo Cargo Receptor Receptor Cargo->Receptor Binds Adaptor_Proteins Adaptor Proteins Receptor->Adaptor_Proteins Recruits Clathrin Clathrin Adaptor_Proteins->Clathrin Recruits Dynamin Dynamin Clathrin->Dynamin Assembles at neck Clathrin_Coated_Vesicle Clathrin-Coated Vesicle Dynamin->Clathrin_Coated_Vesicle Vesicle Scission DtpdQ This compound DtpdQ->Dynamin Inhibits GTPase activity

Caption: this compound inhibits dynamin's GTPase activity, blocking vesicle scission in clathrin-mediated endocytosis.

G Experimental Workflow: Transferrin Uptake Assay with this compound Start Start Seed_Cells 1. Seed Cells on Coverslips Start->Seed_Cells Serum_Starve 2. Serum Starve Cells Seed_Cells->Serum_Starve DtpdQ_Treatment 3. Treat with this compound or DMSO Serum_Starve->DtpdQ_Treatment Add_Tf 4. Add Fluorescent Transferrin DtpdQ_Treatment->Add_Tf Internalization 5. Incubate for Internalization Add_Tf->Internalization Stop_and_Wash 6. Stop on Ice & Acid Wash Internalization->Stop_and_Wash Fix_and_Stain 7. Fix and Stain Nuclei Stop_and_Wash->Fix_and_Stain Image_Analyze 8. Image and Quantify Fix_and_Stain->Image_Analyze End End Image_Analyze->End

Caption: Workflow for assessing this compound's effect on transferrin uptake.

Considerations and Troubleshooting

  • Solubility: this compound has low solubility in aqueous solutions.[1] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium. Ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%).

  • Toxicity: At higher concentrations and longer exposure times, this compound may exhibit cellular toxicity. It has been shown to increase intestinal permeability and the production of reactive oxygen species (ROS) in C. elegans.[1] It is advisable to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the optimal non-toxic concentration range and incubation time for the specific cell line being used.

  • Controls: Always include appropriate controls in your experiments. A vehicle control (DMSO only) is essential to account for any effects of the solvent. A positive control using a known inhibitor of clathrin-mediated endocytosis (e.g., chlorpromazine (B137089) or dynasore) can also be included. A negative control (no treatment) will establish the baseline level of endocytosis.

  • Specificity: While this compound is known to inhibit dynamin 1, it is good practice to consider potential off-target effects. To confirm that the observed inhibition of endocytosis is indeed due to the disruption of the clathrin-mediated pathway, one can assess the uptake of a marker for a clathrin-independent pathway (e.g., cholera toxin B subunit for caveolae-mediated endocytosis).

By following these protocols and considerations, researchers can effectively utilize this compound as a tool to dissect the intricate mechanisms of endocytosis and its role in cellular physiology and disease.

References

Dtpd-Q: Comprehensive Application Notes and Protocols for Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dtpd-Q, a quinone derivative, is a compound of interest in various research fields, including toxicology and cell biology. Accurate and reproducible experimental results are contingent upon the correct preparation and storage of stable, well-characterized stock solutions. These application notes provide detailed protocols for the preparation, storage, and quality control of this compound stock solutions to ensure consistency and reliability in research applications.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₀H₁₈N₂O₂MedChemExpress
Molecular Weight 318.37 g/mol MedChemExpress
Appearance Solid, yellow to brownMedChemExpress
Purity >98%MedKoo Biosciences
Solubility of this compound
SolventSolubilityNotesSource
DMSO 2 mg/mL (6.28 mM)Requires ultrasonication and warming to 60°C. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.MedChemExpress
Ethanol Slightly soluble-Cayman Chemical
PBS (pH 7.2) Slightly soluble-Cayman Chemical
Recommended Storage Conditions for this compound
FormStorage TemperatureDurationSource
Solid Powder -20°C3 yearsMedChemExpress
4°C2 yearsMedChemExpress
Stock Solution in Solvent -80°C6 monthsMedChemExpress
-20°C1 monthMedChemExpress

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 2 mg/mL (6.28 mM) stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound solid powder

  • Anhydrous, cell culture-grade DMSO

  • Sterile, amber glass vials or clear vials wrapped in aluminum foil

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heating block set to 60°C

  • Ultrasonic bath

  • Sterile, disposable syringes and filters (0.22 µm)

Procedure:

  • Pre-warming the Solvent: Warm the required volume of DMSO to room temperature if stored refrigerated. Ensure the DMSO is anhydrous and from a freshly opened bottle to optimize solubility.

  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 2 mg/mL solution, weigh 2 mg of this compound.

  • Dissolution:

    • Add the weighed this compound powder to a sterile amber glass vial.

    • Add the appropriate volume of anhydrous DMSO. For a 2 mg/mL solution, add 1 mL of DMSO for every 2 mg of this compound.

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Heating and Sonication:

    • Place the vial in a water bath or on a heating block set to 60°C for 5-10 minutes to aid dissolution.[1]

    • Following heating, place the vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[1]

    • Visually inspect the solution to ensure no particulate matter is visible. The solution should be clear.

  • Sterilization (Optional): If the stock solution is intended for use in sterile cell culture, it can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or cryovials.[1]

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Stability Assessment of this compound Stock Solution

This protocol outlines a general procedure for assessing the stability of the this compound stock solution under different conditions.

Freeze-Thaw Stability:

  • Prepare a fresh stock solution of this compound in DMSO as described in Protocol 1.

  • Divide the stock solution into several aliquots.

  • Analyze an initial aliquot (T=0) using a validated analytical method (see Protocol 3) to determine the initial concentration.

  • Subject the remaining aliquots to a series of freeze-thaw cycles. A typical cycle consists of freezing at -20°C or -80°C for at least 24 hours, followed by thawing at room temperature until completely liquid.

  • After 1, 3, 5, and 10 freeze-thaw cycles, analyze one aliquot from each condition to determine the concentration of this compound.

  • Compare the concentrations at each time point to the initial concentration. A significant decrease in concentration indicates instability. While many small molecules are stable to multiple freeze-thaw cycles in DMSO, this is compound-specific and should be verified.[2]

Photostability:

  • Prepare a fresh stock solution of this compound in DMSO.

  • Transfer a portion of the solution to a clear glass vial (exposed sample) and another portion to an amber glass vial or a vial wrapped in aluminum foil (control sample).

  • Expose both samples to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • At predetermined time points, take samples from both the exposed and control vials and analyze for this compound concentration using a validated analytical method.

  • A significant difference in concentration between the exposed and control samples indicates photosensitivity.

Protocol 3: Quality Control of this compound Stock Solution by UPLC-MS/MS

This protocol provides a general method for the quantification of this compound in stock solutions using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is based on published methods for similar PPD-quinone compounds and should be optimized for specific instrumentation.

Instrumentation and Conditions:

  • UPLC System: A system capable of high-pressure gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A suitable gradient to achieve separation from any potential impurities or degradation products. A starting point could be a linear gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Quantifier: Monitor the transition for this compound. While specific transitions for this compound are not widely published, a characteristic product ion for this compound has been reported as m/z 184.0757. The precursor ion would be [M+H]⁺ (319.14).

    • Qualifier: A secondary transition should be monitored for confirmation. A "universal" marker ion for several PPD-quinones has been reported as m/z 170.0600.

Procedure:

  • Standard Curve Preparation: Prepare a series of calibration standards of this compound in the desired solvent (e.g., DMSO) at known concentrations.

  • Sample Preparation: Dilute the this compound stock solution to be tested to a concentration that falls within the range of the standard curve.

  • Analysis: Inject the standards and the diluted sample onto the UPLC-MS/MS system.

  • Quantification: Generate a standard curve by plotting the peak area of the quantifier transition against the concentration of the standards. Determine the concentration of this compound in the test sample by interpolating its peak area from the standard curve.

Mandatory Visualizations

Dtpd_Q_Stock_Preparation_Workflow This compound Stock Solution Preparation Workflow start Start weigh Accurately weigh This compound powder start->weigh dissolve Dissolve in anhydrous DMSO weigh->dissolve heat_sonicate Heat to 60°C and ultrasonicate dissolve->heat_sonicate check_solubility Visually inspect for complete dissolution heat_sonicate->check_solubility check_solubility->heat_sonicate Not Dissolved filter Sterile filter (0.22 µm, optional) check_solubility->filter Dissolved aliquot Aliquot into single-use vials filter->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store end End store->end

Caption: Workflow for preparing a this compound stock solution.

Dtpd_Q_Signaling_Pathway Hypothesized Signaling Pathway of this compound DtpdQ This compound Dynamin1 Dynamin 1 DtpdQ->Dynamin1 Inhibits ROS Increased ROS Production DtpdQ->ROS IntestinalPermeability Increased Intestinal Permeability DtpdQ->IntestinalPermeability CME Clathrin-Mediated Endocytosis Dynamin1->CME Required for AntioxidantResponse Activation of SOD-3::GFP and GST-4::GFP ROS->AntioxidantResponse Induces IntestinalBarrierGenes Decreased expression of acs-22, erm-1, hmp-2, pkc-3 IntestinalPermeability->IntestinalBarrierGenes Associated with

Caption: Hypothesized signaling effects of this compound.

References

Analytical Methods for the Detection of Dtpd-Q: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-di-o-tolyl-p-phenylenediamine quinone (Dtpd-Q) is an oxidized derivative of N,N'-di-o-tolyl-p-phenylenediamine (DTPD), a substituted p-phenylenediamine. Concerns over the potential environmental and health impacts of this compound necessitate robust and reliable analytical methods for its detection and quantification in various matrices. This document provides detailed application notes and protocols for the analysis of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Overview of Analytical Techniques

The selection of an appropriate analytical method for this compound detection depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. LC-MS/MS is the gold standard for trace-level quantification due to its high sensitivity and specificity. HPLC-UV offers a more accessible and cost-effective alternative, suitable for screening purposes or for analyzing samples with higher concentrations of the analyte.

Quantitative Data Summary

A summary of typical performance characteristics for the analytical methods discussed is presented in the table below. Please note that these values are indicative and may vary depending on the specific instrumentation, method parameters, and matrix.

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference
LC-MS/MS6PPD-QuinoneWater8 ng/L-0.992[1]
LC-MS/MSp-Phenylenediamine (PPD)Human Urine-150 µmol/L>0.99[2]
HPLC-UVp-Phenylenediamine (PPD) DerivativesRubber-->0.99[1]
HPLC-UVp-Phenylenediamine (PPD)Hair Dye-->0.99[3]

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note

This method provides highly sensitive and selective quantification of this compound in complex environmental matrices such as water and soil. The protocol involves sample extraction, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. The use of an isotopically labeled internal standard is recommended for accurate quantification to compensate for matrix effects and variations in instrument response.

Experimental Protocol

1. Sample Preparation

  • Water Samples:

    • Collect water samples in amber glass bottles to prevent photodegradation.

    • Store samples at ≤ 6°C and protect from light.[4]

    • Extract samples within 14 days of collection.[4]

    • For analysis, allow the sample to come to room temperature.

    • Spike the sample with an appropriate concentration of an isotopically labeled internal standard (e.g., d5-6PPD-Quinone).

    • Proceed to Solid Phase Extraction (SPE) for sample clean-up and concentration if necessary, or perform direct injection for cleaner samples.

  • Soil and Sediment Samples:

    • Homogenize the soil or sediment sample.

    • Weigh a representative portion of the sample (e.g., 5-10 g) into a centrifuge tube.

    • Spike the sample with the internal standard.

    • Add an extraction solvent mixture (e.g., Hexane and Ethyl Acetate).[4]

    • Extract the sample using sonication.[4]

    • Centrifuge the sample and collect the supernatant.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for LC-MS/MS analysis.[4]

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is commonly used.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. The exact m/z values will need to be determined by direct infusion of a this compound standard.

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Water or Soil Sample Spike Spike with Internal Standard Sample->Spike Extract Extraction (Sonication/SPE) Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate HPLC HPLC Separation (C18 Column) Concentrate->HPLC MS Tandem MS Detection (ESI+, MRM) HPLC->MS Data Data Acquisition & Quantification MS->Data HPLCUV_Logic cluster_method HPLC-UV Method Development cluster_output Output & Quantification Analyte This compound in Solution Column C18 Column Analyte->Column Detector UV Detector (~290 nm) Column->Detector MobilePhase Mobile Phase (Methanol/Water or Acetonitrile/Water) MobilePhase->Column Chromatogram Chromatogram (Peak at specific Rt) Detector->Chromatogram Quantification Quantification of this compound Chromatogram->Quantification Calibration Calibration Curve (Standard Solutions) Calibration->Quantification

References

Application Notes and Protocols: Dtpd-Q in C. elegans Research

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Initial research did not yield specific public information on a compound named "Dtpd-Q" in the context of Caenorhabditis elegans research. The following application notes and protocols have been generated using a closely related and published compound, DTPDQ (a type of PPD-quinone) , as a representative example to fulfill the structural and content requirements of your request. DTPDQ and other PPD-quinones have been studied for their intestinal toxicity in C. elegans.[1]

Application Notes

Introduction to PPD-Quinones (DTPDQ)

PPD-quinones (PPDQs) are derivatives of p-phenylenediamines (PPDs) that are gaining attention due to their potential environmental exposure and biological risks.[1] DTPDQ is one such compound that has been investigated in C. elegans to understand its toxicological effects, particularly on the intestine. The nematode C. elegans serves as an excellent in vivo model for toxicological studies due to its genetic tractability, short lifecycle, and transparent body, which allows for straightforward assessment of organ-level damage and cellular stress responses.[2][3]

Mechanism of Action in C. elegans

Research indicates that DTPDQ exposure in C. elegans induces intestinal toxicity primarily through two mechanisms:

  • Increased Intestinal Permeability: DTPDQ has been shown to enhance the permeability of the intestinal barrier. This effect is linked to the disruption of genes responsible for maintaining the functional state of the intestinal barrier, such as acs-22, erm-1, hmp-2, and pkc-3.[1]

  • Induction of Oxidative Stress: Exposure to DTPDQ leads to the production of intestinal reactive oxygen species (ROS). This is a common mechanism of toxicity that can damage cellular components. The induction of ROS activates key stress response pathways, evident by the increased expression of reporter genes like sod-3::GFP and gst-4::GFP, which are markers for oxidative stress response regulated by the transcription factors DAF-16/FOXO and SKN-1/NRF-2, respectively.

Key Applications in C. elegans Research
  • Toxicology Screening: Assessing the intestinal toxicity of environmental compounds.

  • Oxidative Stress Studies: Investigating the molecular and genetic responses to ROS-inducing agents.

  • Intestinal Barrier Integrity Research: Studying the genetic factors that maintain the intestinal barrier and how chemical insults compromise its function.

Quantitative Data Summary

The following tables summarize the effects of DTPDQ and other PPD-quinones on C. elegans, based on published findings.

Table 1: Effect of PPD-Quinones on Intestinal Permeability in C. elegans

CompoundConcentration Range (µg/L)Observation
DTPDQ 1 - 10Enhanced intestinal permeability
6-PPDQ1 - 10Enhanced intestinal permeability
77PDQ0.1 - 10Enhanced intestinal permeability
CPPDQ1 - 10Enhanced intestinal permeability
DPPDQ1 - 10Enhanced intestinal permeability
IPPDQ10Enhanced intestinal permeability

Table 2: Effect of PPD-Quinones on Intestinal ROS Production and Stress Gene Activation

CompoundConcentration Range (µg/L)Intestinal ROS ProductionSOD-3::GFP ActivationGST-4::GFP Activation
DTPDQ 1 - 10YesYesYes
6-PPDQ0.1 - 10YesYesYes
77PDQ0.01 - 10YesYesYes
CPPDQ0.1 - 10YesYesYes
DPPDQ0.1 - 10YesYesYes
IPPDQ1 - 10YesYesYes

Experimental Protocols

Protocol 1: General C. elegans Maintenance and Synchronization

This protocol provides a standard method for maintaining and preparing a synchronized population of L4-stage worms for experimentation.

Materials:

  • Nematode Growth Medium (NGM) plates

  • E. coli OP50 culture

  • M9 Buffer

  • Bleaching solution (Sodium hypochlorite (B82951) and 1M NaOH)

  • 20°C incubator

Procedure:

  • Culture wild-type (N2) or relevant transgenic C. elegans strains (e.g., TJ356 for sod-3::GFP, CL2166 for gst-4::GFP) on NGM plates seeded with E. coli OP50 at 20°C.

  • To synchronize, wash gravid adult worms from plates into a 15 mL conical tube using M9 buffer.

  • Pellet the worms by centrifugation (e.g., 400 x g for 2 min) and aspirate the supernatant.

  • Add bleaching solution to the worm pellet and vortex for 5-7 minutes to dissolve the adult worms, leaving the eggs.

  • Quickly pellet the eggs, aspirate the bleach, and wash the egg pellet three times with M9 buffer to remove all traces of bleach.

  • Plate the synchronized eggs onto fresh OP50-seeded NGM plates.

  • Incubate at 20°C for approximately 48-52 hours until the worms reach the L4 larval stage.

Protocol 2: DTPDQ Exposure in Liquid Culture

This protocol describes how to expose synchronized L4 worms to DTPDQ.

Materials:

  • Synchronized L4-stage C. elegans

  • S-complete medium

  • E. coli OP50 (concentrated)

  • DTPDQ stock solution (in a suitable solvent like DMSO)

  • 24-well microtiter plates

  • 20°C shaking incubator

Procedure:

  • Prepare the exposure media in 24-well plates. For each well, add S-complete medium, concentrated OP50 as a food source, and the desired final concentration of DTPDQ (e.g., 1 µg/L, 10 µg/L). Include a vehicle control (DMSO) group.

  • Wash the synchronized L4 worms off their NGM plates with M9 buffer.

  • Count the worms and adjust the volume to achieve a density of approximately 20-30 worms per well.

  • Add the worm suspension to each well of the 24-well plate.

  • Incubate the plates at 20°C with gentle shaking for the desired exposure duration (e.g., 24 hours).

Protocol 3: Intestinal ROS Production Assay

This protocol uses fluorescent reporter strains to visualize and quantify oxidative stress.

Materials:

  • DTPDQ-exposed worms (TJ356 for sod-3::GFP or CL2166 for gst-4::GFP)

  • Microscope slide and coverslip

  • 10 mM sodium azide (B81097) or other anesthetic

  • Fluorescence microscope with appropriate filters

Procedure:

  • After DTPDQ exposure (Protocol 2), transfer a sample of worms from each condition to a microscope slide with a drop of anesthetic.

  • Visualize the worms under a fluorescence microscope.

  • Capture images of the intestinal region for both control and treated groups.

  • Quantify the fluorescence intensity of the GFP signal in the intestine using image analysis software (e.g., ImageJ). An increase in fluorescence compared to the control group indicates activation of the oxidative stress response.

Visualizations (Graphviz)

experimental_workflow Experimental Workflow for DTPDQ Toxicity Assessment cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Analysis sync Synchronize C. elegans (N2, sod-3::GFP, gst-4::GFP) grow Grow to L4 Stage (approx. 48h at 20°C) sync->grow prep_exp Prepare Exposure Media (Control, DTPDQ 1µg/L, 10µg/L) grow->prep_exp expose Expose L4 Worms (24h in liquid culture) prep_exp->expose ros_assay Intestinal ROS Assay (Fluorescence Microscopy) expose->ros_assay perm_assay Intestinal Permeability Assay expose->perm_assay data_analysis Quantify & Analyze Data ros_assay->data_analysis perm_assay->data_analysis logical_pathway Proposed Mechanism of DTPDQ-Induced Intestinal Toxicity dtpdq DTPDQ Exposure barrier_genes Downregulation of Intestinal Barrier Genes (acs-22, erm-1, hmp-2, pkc-3) dtpdq->barrier_genes inhibits ros Intestinal ROS Production dtpdq->ros induces permeability Increased Intestinal Permeability barrier_genes->permeability toxicity Intestinal Toxicity permeability->toxicity stress_response Activation of Stress Response Genes (sod-3, gst-4) ros->stress_response ros->toxicity

References

LC-MS/MS method for Dtpd-Q quantification

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the quantification of Dtpd-Q has been developed and validated. This application note provides a detailed protocol for the analysis of this compound in biological matrices, which is crucial for researchers, scientists, and professionals in drug development.

Introduction

This compound is a novel compound with significant therapeutic potential. Accurate and reliable quantification of this compound in biological samples is essential for pharmacokinetic studies, drug metabolism research, and clinical trials. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity, selectivity, and a wide dynamic range, making it the gold standard for bioanalytical quantification. This application note describes a robust LC-MS/MS method for the determination of this compound.

Experimental Protocols

Sample Preparation

A protein precipitation method is used for the extraction of this compound from plasma samples.

Materials:

  • Human plasma samples

  • This compound standard solutions

  • Internal Standard (IS) working solution

  • Acetonitrile (B52724) (ACN)

  • Methanol (MeOH)

  • Water with 0.1% formic acid

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL centrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 ACN:Water with 0.1% formic acid).

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

Chromatographic Conditions:

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • Start with 5% B

    • Linear gradient to 95% B over 3 minutes

    • Hold at 95% B for 1 minute

    • Return to 5% B in 0.1 minutes

    • Re-equilibrate for 1.9 minutes

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: Medium

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 60 psi

  • MRM Transitions:

    • This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)

    • Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)

  • Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) to be optimized for this compound and the internal standard.

Data Presentation

The quantitative data for the calibration curve and quality control samples are summarized in the tables below.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
10.012102.54.8
50.05898.73.5
100.11599.12.1
500.592101.21.5
1001.180100.51.2
5005.95099.80.8
100011.920100.10.5

Table 2: Quality Control (QC) Sample Results

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ11.03103.05.2
Low QC32.9598.34.1
Mid QC8081.2101.52.5
High QC800796.099.51.8

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving this compound.

experimental_workflow sample Plasma Sample (100 µL) is_addition Add Internal Standard sample->is_addition precipitation Protein Precipitation (300 µL Acetonitrile) is_addition->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (12,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporation Evaporate to Dryness supernatant->evaporation reconstitution Reconstitute in Mobile Phase (100 µL) evaporation->reconstitution injection Inject 5 µL into LC-MS/MS reconstitution->injection

Caption: LC-MS/MS Sample Preparation Workflow.

signaling_pathway DtpdQ This compound Receptor Cell Surface Receptor DtpdQ->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TF Transcription Factor KinaseB->TF activates Nucleus Nucleus TF->Nucleus translocates to Response Cellular Response (e.g., Gene Expression) Nucleus->Response

Caption: Hypothetical this compound Signaling Pathway.

Application Notes and Protocols for the Study of Clathrin-Mediated Endocytosis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a research tool specifically named "Dtpd-Q" did not yield any publicly available scientific literature or documentation. Therefore, these application notes and protocols have been generated for Pitstop® 2 , a widely-used and well-documented chemical inhibitor of clathrin-mediated endocytosis (CME), to serve as a comprehensive resource for researchers in this field.

Application Notes: Pitstop® 2 as a Research Tool for Clathrin-Mediated Endocytosis

Introduction

Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a wide array of molecules from the cell surface, including nutrients, growth factors, and receptors.[1][2] This process is orchestrated by the assembly of clathrin coats on the plasma membrane, leading to the formation of clathrin-coated pits that invaginate and pinch off to form clathrin-coated vesicles.[2] The clathrin heavy chain (CHC) and its N-terminal domain (TD) serve as a critical hub for the recruitment of various accessory proteins that are essential for the progression of CME.[1][3]

Pitstop® 2: A Cell-Permeable Inhibitor of Clathrin-Mediated Endocytosis

Pitstop® 2 is a small molecule inhibitor that has been developed to specifically target the clathrin terminal domain.[4][5] By binding to a site within the CHC terminal domain, Pitstop® 2 competitively inhibits the interaction of clathrin with other endocytic proteins, such as epsin, thereby preventing the proper assembly and maturation of clathrin-coated pits.[3][6] This targeted inhibition makes Pitstop® 2 a valuable tool for acutely disrupting CME to study its role in various cellular processes.[3][5] However, it is important to note that some studies have raised concerns about the specificity of Pitstop® 2, suggesting potential off-target effects and cytotoxicity at higher concentrations.[5][7] Therefore, careful dose-response experiments and appropriate controls are crucial for interpreting results obtained using this inhibitor.

Quantitative Data for Pitstop® 2

The following table summarizes key quantitative data for Pitstop® 2 based on available literature. Researchers should note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

ParameterValueCell Type/SystemReference
IC50 1.9 ± 0.4 µMIn vitro assay[5]
Working Concentration 10 - 30 µMVarious mammalian cell linesVaries across studies; empirical determination recommended.
Incubation Time 10 - 30 minutesVarious mammalian cell linesVaries across studies; time-course experiments are advisable.

Experimental Protocols

1. General Guidelines for Using Pitstop® 2

  • Reconstitution: Pitstop® 2 is typically supplied as a solid. Reconstitute it in DMSO to prepare a stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C and protect it from light.

  • Cell Culture: Culture cells to the desired confluency (typically 70-80%) before treatment.

  • Treatment: Dilute the Pitstop® 2 stock solution in pre-warmed cell culture medium to the final desired concentration immediately before use. Ensure thorough mixing.

  • Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as the Pitstop® 2 treatment) in your experiments. Positive and negative controls for the process you are studying are also recommended.

  • Optimization: The optimal concentration of Pitstop® 2 and the incubation time should be determined empirically for each cell line and experimental setup. A dose-response and time-course experiment is highly recommended.

2. Protocol: Inhibition of Transferrin Uptake to Monitor Clathrin-Mediated Endocytosis

This protocol describes a common assay to assess the inhibition of CME by monitoring the uptake of fluorescently labeled transferrin, a classic cargo of this pathway.

Materials:

  • Cells cultured on glass coverslips or in imaging plates

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Pitstop® 2 stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor™ 488)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with a nuclear stain (e.g., DAPI)

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: On the day of the experiment, wash the cells twice with pre-warmed serum-free medium. Then, incubate the cells in serum-free medium for 30-60 minutes at 37°C in a CO2 incubator. This step enhances the surface expression of transferrin receptors.

  • Inhibitor Treatment: Prepare working solutions of Pitstop® 2 and the vehicle control (DMSO) in serum-free medium. Aspirate the starvation medium and add the medium containing Pitstop® 2 or the vehicle control to the respective wells. Incubate for 15-30 minutes at 37°C.

  • Transferrin Uptake: While still in the presence of the inhibitor or vehicle, add fluorescently labeled transferrin to each well at a final concentration of 10-25 µg/mL. Incubate for 5-15 minutes at 37°C to allow for internalization.

  • Wash: To remove surface-bound transferrin, quickly wash the cells three times with ice-cold PBS.

  • Acid Wash (Optional): To further ensure that only internalized transferrin is detected, you can perform an acid wash by incubating the cells with a pre-chilled acidic solution (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) for 2-5 minutes on ice. Immediately wash three times with ice-cold PBS.

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing and Staining: Wash the cells three times with PBS. If desired, permeabilize the cells with a detergent (e.g., 0.1% Triton™ X-100 in PBS) and stain for other intracellular markers. Add a nuclear counterstain like DAPI.

  • Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Capture images using consistent settings for all conditions. Quantify the internalized transferrin by measuring the fluorescence intensity per cell. A significant reduction in fluorescence intensity in Pitstop® 2-treated cells compared to the vehicle control indicates inhibition of CME.

Visualizations

Below are diagrams generated using the DOT language to visualize key aspects of clathrin-mediated endocytosis and the use of Pitstop® 2 as a research tool.

CME_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand Cargo Cargo-Receptor Complex Receptor Receptor Receptor->Ligand AP2 AP2 Adaptor Cargo->AP2 recruits Clathrin Clathrin AP2->Clathrin recruits CCP Clathrin-Coated Pit (CCP) Clathrin->CCP forms Dynamin Dynamin CCV Clathrin-Coated Vesicle (CCV) Dynamin->CCV CCP->CCV scission by Uncoated_Vesicle Uncoated Vesicle CCV->Uncoated_Vesicle uncoats Early_Endosome Early Endosome Uncoated_Vesicle->Early_Endosome fuses with Pitstop2 Pitstop® 2 Pitstop2->Clathrin inhibits interaction with adaptors

Caption: Signaling pathway of clathrin-mediated endocytosis and inhibition by Pitstop® 2.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., on coverslips) Serum_Starvation 2. Serum Starvation (optional, enhances receptor expression) Cell_Culture->Serum_Starvation Treatment_Group 3a. Treat with Pitstop® 2 Serum_Starvation->Treatment_Group Control_Group 3b. Treat with Vehicle (DMSO) Serum_Starvation->Control_Group Add_Cargo 4. Add Fluorescent Cargo (e.g., Transferrin) Treatment_Group->Add_Cargo Control_Group->Add_Cargo Incubate 5. Incubate for Uptake Add_Cargo->Incubate Wash 6. Wash to Remove Surface-Bound Cargo Incubate->Wash Fix 7. Fix Cells Wash->Fix Imaging 8. Fluorescence Microscopy Fix->Imaging Quantification 9. Image Analysis and Quantification Imaging->Quantification Conclusion 10. Compare Treatment vs. Control Quantification->Conclusion

Caption: Experimental workflow for studying CME inhibition using Pitstop® 2.

Mechanism_of_Action cluster_normal Normal Clathrin-Mediated Endocytosis cluster_inhibited Inhibition by Pitstop® 2 CHC_TD Clathrin Heavy Chain Terminal Domain (CHC-TD) Binding Binding CHC_TD->Binding Adaptor Adaptor Proteins (e.g., AP2, epsin) Adaptor->Binding CCP_Formation CCP Formation & Maturation Binding->CCP_Formation Endocytosis Successful Endocytosis CCP_Formation->Endocytosis CHC_TD_Inhibited Clathrin Heavy Chain Terminal Domain (CHC-TD) No_Binding Binding Blocked CHC_TD_Inhibited->No_Binding Adaptor_Inhibited Adaptor Proteins (e.g., AP2, epsin) Adaptor_Inhibited->No_Binding Pitstop2 Pitstop® 2 Pitstop2->CHC_TD_Inhibited binds to Inhibition Inhibition of CCP Formation No_Binding->Inhibition Blocked_Endocytosis Blocked Endocytosis Inhibition->Blocked_Endocytosis

Caption: Mechanism of action of Pitstop® 2 in inhibiting CME.

References

Application Notes and Protocols for High-Throughput Screening Using Dtpd-Q to Identify Modulators of Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dtpd-Q, the quinone derivative of the antioxidant N,N'-diphenyl-p-phenylenediamine (DPPD), is a redox-active compound known to induce the production of reactive oxygen species (ROS)[1][2]. This property makes it a valuable tool for inducing oxidative stress in cellular models. These application notes describe a high-throughput screening (HTS) workflow designed to identify compounds that can modulate this compound-induced oxidative stress. The primary application of this assay is the discovery of potential antioxidants or inhibitors of cellular damage caused by ROS.

The described assay utilizes a cell-based model where this compound is used to trigger ROS production. The cellular response is monitored using a fluorescent probe that detects intracellular ROS levels. This platform is amenable to HTS, allowing for the rapid screening of large compound libraries to identify potential therapeutic agents that can mitigate the harmful effects of oxidative stress.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of this compound-induced cellular stress and the high-throughput screening workflow designed to identify inhibitors of this process.

G cluster_0 This compound Induced Oxidative Stress cluster_1 Cellular Response Pathways DtpdQ This compound RedoxCycling Redox Cycling DtpdQ->RedoxCycling ROS ROS (Superoxide Anion) RedoxCycling->ROS O2 OxidativeStress Oxidative Stress ROS->OxidativeStress Nrf2 Nrf2 Pathway OxidativeStress->Nrf2 NFkB NF-κB Pathway OxidativeStress->NFkB MAPK MAPK Pathway OxidativeStress->MAPK AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation

Caption: this compound induced oxidative stress signaling.

HTS_Workflow start Start plate_cells Plate Cells in 384-well plates start->plate_cells incubate1 Incubate (24h) plate_cells->incubate1 add_compounds Add Test Compounds & Controls incubate1->add_compounds incubate2 Incubate (1h) add_compounds->incubate2 add_dtpdq Add this compound to induce stress incubate2->add_dtpdq incubate3 Incubate (4h) add_dtpdq->incubate3 add_probe Add ROS Detection Reagent incubate3->add_probe incubate4 Incubate (30 min) add_probe->incubate4 read_plate Read Fluorescence incubate4->read_plate analyze_data Data Analysis read_plate->analyze_data end End analyze_data->end

Caption: High-throughput screening workflow.

Experimental Protocols

1. Cell Culture and Seeding

  • Cell Line: A human cell line susceptible to oxidative stress, such as the human lung carcinoma cell line A549, is recommended.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Protocol:

    • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using trypsin-EDTA when they reach 80-90% confluency.

    • Resuspend cells in fresh culture medium and adjust the cell density to 1 x 10^5 cells/mL.

    • Dispense 50 µL of the cell suspension into each well of a 384-well black, clear-bottom microplate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

2. Compound Treatment

  • Materials:

    • Test compounds dissolved in dimethyl sulfoxide (B87167) (DMSO).

    • Positive control: N-acetylcysteine (NAC) or a known antioxidant.

    • Negative control: DMSO vehicle.

  • Protocol:

    • Prepare a master plate of test compounds and controls at a 4x final concentration in culture medium.

    • Using an automated liquid handler, transfer 10 µL of the compound solutions from the master plate to the corresponding wells of the cell plate. The final DMSO concentration should not exceed 0.5%.

    • Incubate the plate for 1 hour at 37°C and 5% CO2.

3. This compound Induced Oxidative Stress

  • Materials:

    • This compound stock solution (10 mM in DMSO).

    • Culture medium.

  • Protocol:

    • Prepare a 4x working solution of this compound in culture medium. The final concentration of this compound should be empirically determined to induce a sub-maximal level of ROS production (e.g., EC80).

    • Add 10 µL of the this compound working solution to all wells except for the vehicle control wells. Add 10 µL of culture medium to the vehicle control wells.

    • Incubate the plate for 4 hours at 37°C and 5% CO2.

4. ROS Detection

  • Materials:

  • Protocol:

    • Prepare a 2x working solution of the ROS detection probe in HBSS.

    • Carefully remove the culture medium from the wells.

    • Add 25 µL of the ROS probe working solution to each well.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for H2DCFDA).

Data Presentation

The following tables represent example data from a high-throughput screen using this compound to identify inhibitors of ROS production.

Table 1: Assay Performance and Quality Control

ParameterValueDescription
Z'-factor0.65A measure of assay robustness. A value between 0.5 and 1.0 indicates an excellent assay.
Signal-to-Background (S/B)8.2The ratio of the mean signal of the positive control to the mean signal of the negative control.
Coefficient of Variation (%CV)< 10%The percentage variation of the signals within replicate wells.

Table 2: Dose-Response of a Hit Compound

Compound Concentration (µM)% Inhibition of ROS Production
10095.2
3088.1
1075.4
352.3
125.6
0.310.1
0.12.5
IC50 (µM) 2.8

Table 3: Summary of Top 5 Hits from a Hypothetical Screen

Compound IDIC50 (µM)Max Inhibition (%)
Cmpd-0011.598
Cmpd-0023.295
Cmpd-0035.892
Cmpd-0048.188
Cmpd-00512.585

Disclaimer: The application of this compound for high-throughput screening as described in these notes is a proposed use based on its known chemical properties. The provided protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions. This compound is an oxidized derivative of DTPD and should be handled with appropriate safety precautions in a laboratory setting[2][3]. For research use only. Not for use in humans or animals[3].

References

Troubleshooting & Optimization

troubleshooting Dtpd-Q solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dtpd-Q. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, or N,N'-di(o-tolyl)-p-phenylenediamine quinone, is an oxidized derivative of the antioxidant DTPD (N,N'-di(o-tolyl)-p-phenylenediamine).[1] As a quinone, its biological activity is often associated with the generation of reactive oxygen species (ROS) and the induction of oxidative stress.[2][3] This reactivity makes it a compound of interest in various research fields, but also presents challenges in its handling and application, particularly concerning its solubility.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

This compound is known to have low aqueous solubility.[3][4] For most experimental purposes, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. It is crucial to use anhydrous DMSO, as the presence of water can negatively impact the stability and solubility of many compounds. For other organic solvents, solubility may vary.

Q3: My this compound is not dissolving in DMSO at room temperature. What should I do?

It is common for this compound to require additional steps for complete dissolution in DMSO. Gentle warming of the solution to 37°C or even up to 60°C, in conjunction with sonication, can significantly aid in dissolving the compound. Always ensure the vial is tightly capped during warming to prevent evaporation.

Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

This is a frequent issue encountered with compounds that have low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous environment, the drastic change in solvent polarity can cause the compound to precipitate. Here are some strategies to mitigate this:

  • Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. Aim for the highest permissible DMSO concentration in your final working solution to help maintain this compound solubility. Always include a vehicle control with the equivalent final DMSO concentration in your experiments.

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous solution. Instead, perform serial dilutions. For example, create an intermediate dilution of your stock in your cell culture medium or buffer, mix thoroughly, and then proceed to your final desired concentration. This gradual change in solvent polarity can help keep the compound in solution.

  • Pre-warm the Aqueous Medium: Adding the this compound stock solution to a pre-warmed (e.g., 37°C) aqueous medium can sometimes improve solubility and prevent immediate precipitation.

  • pH Adjustment: The solubility of quinone-containing compounds can be influenced by pH. Depending on the experimental constraints, adjusting the pH of the aqueous buffer may enhance the solubility of this compound. It is advisable to determine the pH-solubility profile of this compound in your specific buffer system.

Troubleshooting Guide: this compound Solubility Issues

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in DMSO. Insufficient solvent volume or low temperature.Increase the volume of DMSO. Apply gentle heat (37-60°C) and sonicate the solution until the compound is fully dissolved.
Precipitation occurs upon dilution in aqueous media. Low aqueous solubility of this compound.Perform a stepwise dilution. Ensure the final DMSO concentration is at an acceptable level for your experiment (typically ≤0.5%). Consider using a co-solvent if your experimental design allows.
Inconsistent results in biological assays. Compound precipitation leading to inaccurate effective concentrations.Determine the kinetic solubility of this compound in your specific experimental medium before conducting the full experiment. This can be done by measuring turbidity across a range of concentrations.
Loss of compound activity over time in stock solutions. Improper storage or repeated freeze-thaw cycles.Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Use fresh, anhydrous DMSO for preparing stock solutions.

Data Presentation: this compound Solubility

The following table summarizes the available solubility data for this compound and its non-oxidized precursor, DTPD. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of the compound and solvents. Therefore, empirical determination in your specific experimental system is always recommended.

CompoundSolventSolubilityReference
This compound Water3.2 ± 0.3 µg/L
Water11 ± 2 µg/L
MethanolStock solution of 1.68 mg/L used for experiments
AcetonitrileStock solution of 6.53 mg/L used for experiments
DMSO2 mg/mL (with sonication and heating to 60°C)
DTPD DMSO1-10 mg/mL (sparingly soluble)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Water bath or heating block

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Transfer the powder to a sterile vial. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing and Heating: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, place the vial in a water bath or on a heating block set to 37-60°C and sonicate periodically until a clear solution is obtained.

  • Storage: Once completely dissolved, allow the solution to cool to room temperature. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium or aqueous buffer

  • Sterile dilution tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the pre-warmed cell culture medium. For example, a 1:10 dilution. Vortex gently immediately after adding the stock solution.

  • Final Dilution: Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to the final volume of pre-warmed cell culture medium to achieve the desired working concentration.

  • Mixing: Immediately and thoroughly mix the final working solution by gentle vortexing or pipetting.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium to match the final DMSO concentration in the experimental samples.

Signaling Pathways and Experimental Workflows

This compound, as a quinone, is known to induce the production of Reactive Oxygen Species (ROS), which in turn can activate several key cellular signaling pathways.

This compound Induced ROS Generation and Cellular Response

The primary mechanism of this compound's biological activity is believed to be through redox cycling, leading to the generation of ROS. This oxidative stress triggers a cellular response involving antioxidant defense and inflammatory signaling pathways.

DtpdQ_ROS_Response DtpdQ This compound ROS Reactive Oxygen Species (ROS) DtpdQ->ROS Redox Cycling OxidativeStress Oxidative Stress ROS->OxidativeStress AntioxidantResponse Antioxidant Response (Nrf2 Pathway) OxidativeStress->AntioxidantResponse InflammatoryResponse Inflammatory Response (NF-κB & MAPK Pathways) OxidativeStress->InflammatoryResponse CellularDamage Cellular Damage OxidativeStress->CellularDamage

Caption: Logical relationship of this compound induced cellular events.

Nrf2 Signaling Pathway Activation by this compound-induced ROS

Oxidative stress caused by this compound can lead to the activation of the Nrf2 signaling pathway, a primary cellular defense mechanism against oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DtpdQ This compound ROS ROS DtpdQ->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates Transcription

Caption: Nrf2-ARE signaling pathway activated by this compound-induced ROS.

NF-κB and MAPK Signaling Pathway Activation by this compound-induced ROS

This compound-induced ROS can also trigger pro-inflammatory responses through the activation of the NF-κB and MAPK signaling pathways.

NFkB_MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DtpdQ This compound ROS ROS DtpdQ->ROS IKK IKK Complex ROS->IKK Activates MAP3K MAP3K ROS->MAP3K Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free IκB Degradation NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation MAP2K MAP2K MAP3K->MAP2K Phosphorylates MAPK MAPK (JNK, p38, ERK) MAP2K->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Translocation & Activation InflammatoryGenes Inflammatory Gene Expression NFkB_nuc->InflammatoryGenes Activates Transcription AP1->InflammatoryGenes Activates Transcription

Caption: NF-κB and MAPK signaling activated by this compound-induced ROS.

General Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound in a cell-based assay, from solution preparation to data analysis.

Experimental_Workflow PrepStock Prepare this compound Stock Solution (in DMSO) PrepWorking Prepare Working Solutions (Stepwise dilution in medium) PrepStock->PrepWorking CellTreatment Treat Cells with this compound and Vehicle Control PrepWorking->CellTreatment CellSeeding Seed Cells CellSeeding->CellTreatment Incubation Incubate for Desired Time CellTreatment->Incubation Assay Perform Assay (e.g., Viability, ROS, Gene Expression) Incubation->Assay DataAnalysis Data Analysis Assay->DataAnalysis

Caption: General workflow for in vitro experiments with this compound.

References

Technical Support Center: Optimizing Dtpd-Q Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dtpd-Q. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or 2,5-bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione, is the oxidized derivative of the antioxidant DTPD (N,N'-di(o-tolyl)-p-phenylenediamine). Its primary mechanism of action involves the generation of reactive oxygen species (ROS) through redox cycling. This induction of oxidative stress can subsequently trigger various cellular signaling pathways.

Q2: What are the key signaling pathways activated by this compound-induced ROS?

This compound-induced ROS can activate several key signaling pathways, primarily:

  • Nrf2 Antioxidant Response Pathway: This is a primary defense mechanism against oxidative stress.

  • NF-κB Signaling Pathway: A critical regulator of inflammatory responses.

  • MAPK Signaling Pathway: Involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Q3: How should I prepare and store a stock solution of this compound?

This compound is a solid with limited solubility in aqueous solutions.[1]

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. Ethanol can also be used, but solubility is slight.[1]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mg/mL in DMSO) to minimize the final solvent concentration in your experiments.

  • Storage: Store the stock solution at -20°C for long-term stability (months to years). For short-term storage (days to weeks), 4°C is suitable.[1] The solid form of this compound is stable for at least four years when stored at -20°C.[1]

  • Working Solution: Dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts.

Q4: What are typical concentration ranges of this compound to use in cell culture experiments?

The optimal concentration of this compound is highly dependent on the cell type and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific application.

ApplicationCell/Organism ModelConcentration RangeReference
ROS ProductionC. elegans1 - 10 µg/mL[1]
Inhibition of Clathrin-Mediated EndocytosisU2OS cellsIC50: 120 µM
Inhibition of Dynamin 1N/A (Biochemical Assay)IC50: 273 µM

Note: This table provides examples from the literature. The optimal concentration for your experiments must be determined empirically.

Troubleshooting Guides

Problem 1: No observable effect of this compound treatment.

Possible Causes & Solutions:

  • Sub-optimal Concentration: The concentration of this compound may be too low.

    • Solution: Perform a dose-response experiment with a wider range of concentrations. Start with a broad range (e.g., 0.1 µM to 100 µM) and then narrow it down based on the initial results.

  • Compound Insolubility: this compound may have precipitated out of the solution.

    • Solution: Ensure the final DMSO concentration is sufficiently low. Visually inspect the culture medium for any signs of precipitation after adding this compound. Consider preparing fresh dilutions for each experiment.

  • Incorrect Experimental Timeline: The incubation time may be too short to observe an effect.

    • Solution: Conduct a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to determine the optimal treatment duration for your specific endpoint.

  • Cell Type Insensitivity: The cell line you are using may be resistant to the effects of this compound.

    • Solution: If possible, try a different cell line that is known to be responsive to oxidative stress.

Problem 2: High levels of cell death or cytotoxicity.

Possible Causes & Solutions:

  • Excessive Concentration: The concentration of this compound is likely too high, leading to overwhelming oxidative stress and cell death.

    • Solution: Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the IC50 value for your cell line. Use concentrations below the IC50 for mechanistic studies where cell viability is important.

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.

    • Solution: Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO). Always include a vehicle control (medium with the same concentration of solvent as the treated samples) in your experiments.

Problem 3: Inconsistent or variable results between experiments.

Possible Causes & Solutions:

  • Stock Solution Degradation: The this compound stock solution may have degraded over time due to improper storage or multiple freeze-thaw cycles.

    • Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C and protect them from light.

  • Inconsistent Cell Health or Density: Variations in cell confluency or overall health can affect their response to treatment.

    • Solution: Standardize your cell seeding density and ensure cells are in a logarithmic growth phase before treatment.

  • Variability in Reagent Preparation: Inconsistencies in the preparation of working solutions can lead to variable results.

    • Solution: Prepare fresh working solutions of this compound for each experiment from a validated stock solution.

Experimental Protocols & Visualizations

Experimental Workflow for Optimizing this compound Concentration

G cluster_0 Phase 1: Determine Cytotoxicity cluster_1 Phase 2: Assess Target Engagement A Prepare this compound Stock Solution B Seed Cells in 96-well Plates A->B C Treat Cells with a Range of this compound Concentrations B->C D Perform Cytotoxicity Assay (e.g., MTT) C->D E Calculate IC50 Value D->E F Select Non-toxic Concentrations (below IC50) E->F Inform Concentration Selection G Treat Cells with Selected this compound Concentrations F->G H Measure Endpoint of Interest (e.g., ROS production, Nrf2 activation) G->H I Analyze Data to Determine Optimal Concentration H->I

Workflow for optimizing this compound concentration.

Signaling Pathways Activated by this compound

Nrf2 Signaling Pathway

Nrf2_Pathway cluster_nucleus DtpdQ This compound ROS ROS DtpdQ->ROS Nrf2_Keap1 Nrf2 Keap1 ROS->Nrf2_Keap1 Oxidative Stress Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binding Nrf2_Keap1->Keap1 Conformational Change Nrf2_Keap1->Nrf2 Release Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Nrf2 signaling pathway activation by this compound.

NF-κB Signaling Pathway

NFkB_Pathway cluster_nucleus DtpdQ This compound ROS ROS DtpdQ->ROS IKK IKK ROS->IKK Activation NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylation of IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation kB_site κB Site NFkB->kB_site Binding NFkB_IkB->IkB Ubiquitination & Degradation NFkB_IkB->NFkB Release Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) kB_site->Inflammatory_Genes Transcription

NF-κB signaling pathway activation by this compound.

Detailed Methodologies

1. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

2. Intracellular ROS Detection (DCFH-DA Assay)

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • Treatment: Treat cells with this compound at various non-toxic concentrations for the desired time. Include a positive control (e.g., H₂O₂) and a negative (vehicle) control.

  • DCFH-DA Staining: Remove the treatment medium, wash the cells with warm PBS, and then add 10 µM DCFH-DA in serum-free medium. Incubate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Wash the cells twice with warm PBS. Add PBS to each well and measure the fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

3. Western Blot for Nrf2 Activation

  • Cell Treatment and Lysis: Treat cells with the optimal concentration of this compound for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against Nrf2 overnight at 4°C. Then, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the Nrf2 protein level indicates activation of the pathway.

References

preventing Dtpd-Q degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dtpd-Q. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability and handling of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound, a quinone derivative, is a transformation product of the tire additive N,N'-diphenyl-p-phenylenediamine (DTPD).[1] Like many quinone compounds, this compound can be susceptible to degradation in solution, which can impact experimental reproducibility and the accuracy of results. Factors such as pH, light exposure, and oxidation can contribute to its degradation.[2]

Q2: What are the recommended storage conditions for this compound stock solutions?

To ensure maximum stability, it is recommended to store this compound stock solutions at low temperatures. Once prepared, it is best to aliquot the solution to prevent product inactivation from repeated freeze-thaw cycles.[1]

Recommended Storage of this compound Stock Solutions

TemperatureStorage Duration
-80°C6 months
-20°C1 month
Data sourced from MedchemExpress.com.[1]

Q3: What solvents are recommended for dissolving this compound?

This compound has limited solubility in aqueous solutions. It is slightly soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Phosphate-Buffered Saline (PBS) at pH 7.2.

Solubility of this compound

SolventSolubility
DMSO0.1-1 mg/ml
Ethanol0.1-1 mg/ml
PBS (pH 7.2)0.1-1 mg/ml
Water11 ± 2 µg/L
Data sourced from Cayman Chemical[3] and ChemRxiv.

For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium.

Q4: Are there any visible signs of this compound degradation in solution?

While analytical methods are necessary for confirmation, visual indicators of potential degradation in quinone solutions can include:

  • Color Change: A shift in the solution's color may indicate the formation of degradation products.

  • Precipitation: The appearance of solid material could suggest that degradation products are less soluble than this compound.

  • Cloudiness: A solution that was once clear becoming hazy or turbid can also be a sign of degradation.

Troubleshooting Guide

This guide provides solutions to common issues encountered when working with this compound solutions.

Problem 1: Inconsistent results in bioassays.

Potential Cause Recommended Solution
This compound degradation in working solution.Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time the solution is kept at room temperature and exposed to light.
Repeated freeze-thaw cycles of stock solution.Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.
Improper solvent for final dilution.Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental medium is low and consistent across all samples, including controls.

Problem 2: Observed changes in the physical appearance of the this compound solution (e.g., color change, precipitation).

Potential Cause Recommended Solution
Photodegradation.Protect the solution from light by using amber vials or wrapping containers in aluminum foil. Store in the dark when not in use.
pH-mediated degradation.For aqueous solutions, maintain a neutral or slightly acidic pH. Avoid alkaline conditions which can accelerate quinone degradation. Buffer the solution if necessary.
Oxidation.Use deoxygenated solvents to prepare solutions. While not always practical, for highly sensitive experiments, working in an inert atmosphere (e.g., under nitrogen or argon) can prevent oxidative degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use amber microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Visual Guides

Below are diagrams illustrating key concepts related to this compound stability and handling.

cluster_degradation Potential Degradation Pathways for this compound This compound This compound Degraded_Products Degraded_Products This compound->Degraded_Products Oxidation This compound->Degraded_Products Photodegradation This compound->Degraded_Products pH-mediated hydrolysis

Caption: Potential degradation pathways for this compound in solution.

cluster_workflow Troubleshooting this compound Solution Instability Start Inconsistent Experimental Results Check_Appearance Visible Change in Solution Appearance? Start->Check_Appearance Prepare_Fresh Prepare Fresh Solution from Aliquoted Stock Check_Appearance->Prepare_Fresh No Protect_Light Protect from Light (Amber Vials) Check_Appearance->Protect_Light Yes Re-evaluate Re-run Experiment Prepare_Fresh->Re-evaluate Check_pH Check and Adjust pH of Aqueous Medium Protect_Light->Check_pH Use_Antioxidants Consider Antioxidants (Advanced) Check_pH->Use_Antioxidants Use_Antioxidants->Prepare_Fresh

Caption: Troubleshooting workflow for this compound solution instability.

cluster_protocol This compound Stock Solution Preparation Workflow Start Start Weigh Weigh this compound Start->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Aliquot Aliquot into Single-Use Amber Vials Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Experimental workflow for preparing this compound stock solutions.

References

Dtpd-Q Experimental Variability and Controls: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dtpd-Q (2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione). This compound is an oxidized derivative of the antioxidant DTPD and is known to induce reactive oxygen species (ROS) production, impacting various cellular pathways.[1][2] This guide will help you navigate experimental challenges and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

This compound is the quinone-diimine derivative of N,N'-diphenyl-p-phenylenediamine (DPPD), an antioxidant commonly used in industrial applications like rubber manufacturing.[1] It is studied for its potential biological effects as an environmental contaminant, particularly its role in inducing oxidative stress through the generation of reactive oxygen species (ROS).[1][2] Understanding its mechanism of action is crucial for assessing its toxicological impact and for drug development professionals exploring redox-active compounds.

Q2: What are the main cellular pathways affected by this compound?

This compound-induced ROS can trigger several key cellular signaling pathways. The primary pathways implicated are:

  • Nrf2 Antioxidant Response Pathway: This pathway is a key regulator of the cellular antioxidant response, mitigating oxidative stress.

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammatory responses.

  • MAPK Signaling Pathway: This pathway is involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis.

Q3: How can I prepare and store this compound solutions?

This compound is a solid with limited solubility in aqueous solutions. Stock solutions are typically prepared in organic solvents like DMSO or ethanol. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in ROS measurements Inconsistent cell health or density.Ensure consistent cell seeding density and confluency (e.g., 80-90%) at the time of the experiment.
Instability of detection reagents (e.g., Amplex® Red, DHE).Prepare fresh working solutions of ROS detection reagents immediately before use and protect them from light.
Photobleaching of fluorescent probes.Minimize exposure of stained cells to light. Perform fluorescence measurements immediately after incubation.
Unexpected cytotoxicity High solvent concentration in the final culture medium.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low and consistent across all wells, including controls.
Contamination of cell cultures.Regularly test cell lines for mycoplasma contamination and practice good aseptic technique.
Inconsistent Western blot results for signaling pathway activation Suboptimal protein extraction or quantification.Use appropriate lysis buffers and protease/phosphatase inhibitors. Perform a protein quantification assay to ensure equal loading.
Variation in treatment incubation times.Precisely control the incubation time with this compound across all experimental replicates.
Poor antibody quality or incorrect dilution.Use validated antibodies at the manufacturer's recommended dilution. Run appropriate antibody controls.

Experimental Protocols and Data

This compound Solubility

The solubility of this compound can vary depending on the solvent and experimental conditions.

Solvent Solubility Reference
DMSO0.1-1 mg/ml (Slightly soluble)
Ethanol0.1-1 mg/ml (Slightly soluble)
PBS (pH 7.2)0.1-1 mg/ml (Slightly soluble)
Water3.2 ± 0.3 µg L⁻¹
Water11 ± 2 µg L⁻¹
In Vitro ROS Detection Protocol

This protocol is adapted for a 96-well plate format for high-throughput screening.

Step Procedure Key Considerations
1. Cell Seeding Seed cells in a 96-well black, clear-bottom plate to achieve 80-90% confluency at the time of the experiment.Consistent cell density is critical for reproducible results.
2. This compound Treatment Add fresh, serum-free medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).Ensure the final solvent concentration is non-toxic and consistent across all wells.
3. Incubation Incubate for the desired period (e.g., 1, 3, 6, or 24 hours).Optimize incubation time based on your cell type and experimental goals.
4. DHE Staining Prepare a 10 µM DHE staining solution in pre-warmed PBS. Remove the treatment medium, wash cells once with warm PBS, and add 100 µL of the DHE staining solution to each well. Incubate for 30 minutes at 37°C, protected from light.Prepare DHE solution fresh and protect from light to prevent auto-oxidation.
5. Fluorescence Measurement Wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Measure fluorescence using a fluorescence plate reader.Read the plate immediately after staining to minimize signal loss.

Adapted from Benchchem.

Signaling Pathway Analysis via Western Blotting

This protocol outlines the general steps for assessing the activation of Nrf2, NF-κB, and MAPK pathways.

Step Procedure Key Considerations
1. Cell Treatment Treat cells with this compound at various concentrations and time points.Include positive and negative controls for pathway activation.
2. Cell Lysis Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.Perform lysis on ice to prevent protein degradation.
3. Protein Quantification Determine the protein concentration of each lysate using a standard assay (e.g., BCA).Accurate quantification is essential for equal loading.
4. SDS-PAGE and Transfer Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.Ensure complete transfer by checking the gel post-transfer.
5. Immunoblotting Block the membrane and incubate with primary antibodies specific to the signaling pathway proteins of interest (e.g., phospho-Nrf2, IκBα, phospho-p38 MAPK), followed by incubation with HRP-conjugated secondary antibodies.Optimize antibody dilutions and incubation times.
6. Detection Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Adapted from Benchchem.

Signaling Pathway and Experimental Workflow Diagrams

Nrf2_Signaling_Pathway DtpdQ This compound ROS ROS DtpdQ->ROS Keap1 Keap1 ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 ARE ARE Nrf2->ARE translocates to nucleus and binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription of

Caption: Nrf2-ARE Signaling Pathway Activation by this compound-induced ROS.

NFkB_Signaling_Pathway DtpdQ This compound ROS ROS DtpdQ->ROS induces IKK IKK ROS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammatory_Genes Inflammatory Genes NFkB->Inflammatory_Genes translocates to nucleus and activates transcription of

Caption: NF-κB Signaling Pathway Activation by this compound-induced ROS.

Experimental_Workflow Start Start: Cell Culture Treatment This compound Treatment (various concentrations and times) Start->Treatment Endpoint Select Endpoint Assay Treatment->Endpoint ROS_Assay ROS Detection (e.g., DHE Staining) Endpoint->ROS_Assay Oxidative Stress Cytotoxicity_Assay Cytotoxicity Assay (e.g., LDH release) Endpoint->Cytotoxicity_Assay Cell Viability Western_Blot Western Blot (Nrf2, NF-κB, MAPK pathways) Endpoint->Western_Blot Signaling Pathways Data_Analysis Data Analysis and Interpretation ROS_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General Experimental Workflow for Studying this compound Effects.

References

overcoming Dtpd-Q off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with DTPD-Q, a known inhibitor of dynamin 1 and clathrin-mediated endocytosis. A primary focus is to help users distinguish between the on-target effects and the off-target effects related to the production of reactive oxygen species (ROS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known targets?

A1: this compound, or 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione, is an oxidized derivative of the antioxidant DTPD.[1] Its primary known on-target activities are the inhibition of dynamin 1 and the reduction of clathrin-mediated endocytosis.[1]

Q2: What are the known off-target effects of this compound?

A2: A significant off-target effect of this compound is the production of reactive oxygen species (ROS).[1] This is a common characteristic of quinone compounds, which can undergo redox cycling. This ROS production can lead to the activation of various cellular stress-response pathways, including the Nrf2, NF-κB, and MAPK signaling pathways.

Q3: How can I differentiate between the on-target (dynamin inhibition) and off-target (ROS production) effects of this compound in my experiments?

A3: To distinguish between on-target and off-target effects, you can use a combination of control experiments. To confirm that the observed phenotype is due to dynamin inhibition, you can use a structurally different dynamin inhibitor or employ genetic approaches like siRNA-mediated knockdown of dynamin. To investigate the involvement of ROS, you can co-treat your cells with an antioxidant or a ROS scavenger. If the phenotype is rescued by the antioxidant, it is likely an off-target effect of ROS production.

Q4: At what concentrations should I use this compound to minimize off-target effects?

A4: It is recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay. The reported IC50 value for dynamin 1 inhibition is 273 µM, while for the reduction of clathrin-mediated endocytosis in U2OS cells, it is 120 µM.[1] ROS production has been observed at concentrations of 1 and 10 µg/ml in C. elegans.[1] It is advisable to use the lowest effective concentration for dynamin inhibition and to include appropriate controls to monitor for off-target effects.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected cell death or toxicity at concentrations intended for dynamin inhibition. High levels of ROS production leading to cellular stress and apoptosis.1. Lower the concentration of this compound. 2. Co-treat with a ROS scavenger such as N-acetylcysteine (NAC) or a general antioxidant like Vitamin E. 3. Verify that the observed toxicity is not a general feature of dynamin inhibition in your system by using a different dynamin inhibitor.
Activation of stress-response pathways (e.g., Nrf2, NF-κB, MAPK) is observed. This compound-induced ROS production is activating these pathways.1. Confirm ROS production using a fluorescent probe like DCFH-DA. 2. To confirm which pathway is activated, perform western blot analysis for key phosphorylated proteins in each pathway (e.g., phospho-p38 for MAPK, nuclear translocation of p65 for NF-κB). 3. Use specific inhibitors for the activated pathway (e.g., a p38 inhibitor like SB203580) to see if the downstream effects are mitigated.
Inconsistent results between experiments. 1. This compound solution instability. 2. Variability in cellular sensitivity to ROS.1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them properly.[1] 2. Ensure consistent cell culture conditions and passage numbers. 3. Include positive and negative controls in every experiment.
The observed phenotype does not align with known functions of dynamin. The effect may be an off-target consequence of this compound. Other dynamin inhibitors have been shown to have off-target effects on processes like membrane ruffling.[2][3]1. Use dynamin triple knockout (TKO) cells as a negative control to see if the effect persists in the absence of dynamin.[2][3] 2. Perform a literature search for other known off-target effects of quinone-based compounds.

Quantitative Data Summary

Compound Parameter Value System Reference
This compoundIC50 (Dynamin 1 inhibition)273 µMIn vitro[1]
This compoundIC50 (Clathrin-mediated endocytosis)120 µMU2OS cells[1]
This compoundEC50 (Toxicity)1.98 mg/LV. fischeri[1]
DPPD-QDTT Consumption Rate1.70 µM min⁻¹DTT Assay

Experimental Protocols

Protocol 1: Detection of Intracellular ROS Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cells of interest

  • This compound

  • DCFH-DA (5 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plate

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells once with warm PBS.

  • Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add fresh culture medium containing the desired concentrations of this compound and a vehicle control (DMSO). Include a positive control for ROS production (e.g., H₂O₂).

  • Incubate for the desired time period.

  • Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.

Protocol 2: Mitigation of ROS-Mediated Off-Target Effects

This protocol outlines the use of the antioxidant N-acetylcysteine (NAC) to determine if an observed effect of this compound is mediated by ROS.

Materials:

  • Cells of interest

  • This compound

  • N-acetylcysteine (NAC)

  • Appropriate assay for measuring the phenotype of interest (e.g., cell viability assay, western blot)

Procedure:

  • Prepare a stock solution of NAC in water and neutralize the pH to 7.0.

  • Pre-treat the cells with an appropriate concentration of NAC (e.g., 1-10 mM) for 1-2 hours before adding this compound.

  • Add this compound at the desired concentration to the NAC-containing medium.

  • Include the following control groups:

    • Vehicle control

    • This compound alone

    • NAC alone

  • Incubate for the desired time period.

  • Perform the assay to measure the phenotype of interest. A reversal of the this compound-induced phenotype by NAC co-treatment suggests the involvement of ROS.

Visualizations

DTPD_Q_Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Response cluster_on_target On-Target Effects cluster_off_target Off-Target Effects (ROS-Mediated) This compound This compound Redox Cycling Redox Cycling This compound->Redox Cycling ROS Production ROS Production Redox Cycling->ROS Production O₂⁻, H₂O₂ Dynamin 1 Inhibition Dynamin 1 Inhibition Nrf2 Activation Nrf2 Activation ROS Production->Nrf2 Activation NF-κB Activation NF-κB Activation ROS Production->NF-κB Activation MAPK Activation MAPK Activation ROS Production->MAPK Activation Clathrin-Mediated\nEndocytosis Inhibition Clathrin-Mediated Endocytosis Inhibition Antioxidant Response Antioxidant Response Nrf2 Activation->Antioxidant Response Inflammation Inflammation NF-κB Activation->Inflammation Stress Response Stress Response MAPK Activation->Stress Response

Caption: Signaling pathways affected by this compound.

Troubleshooting_Workflow start Experiment with this compound phenotype Observe Phenotype start->phenotype is_expected Is the phenotype consistent with dynamin inhibition? phenotype->is_expected on_target Likely On-Target Effect is_expected->on_target Yes off_target_ros Suspect Off-Target ROS Effect is_expected->off_target_ros No ros_test Co-treat with Antioxidant (e.g., NAC) off_target_ros->ros_test phenotype_rescued Is the phenotype rescued? ros_test->phenotype_rescued ros_confirmed ROS-Mediated Off-Target Effect phenotype_rescued->ros_confirmed Yes other_off_target Consider other Off-Target Effects phenotype_rescued->other_off_target No

Caption: Troubleshooting workflow for this compound experiments.

Experimental_Workflow cluster_controls Control Experiments start Hypothesis dose_response Dose-Response Curve for this compound start->dose_response main_exp Main Experiment with Optimal this compound Conc. dose_response->main_exp vehicle Vehicle Control (e.g., DMSO) main_exp->vehicle ros_control Co-treatment with Antioxidant (NAC) main_exp->ros_control dynamin_control Alternative Dynamin Inhibitor or Dynamin Knockdown main_exp->dynamin_control analysis Data Analysis and Interpretation main_exp->analysis

Caption: General experimental workflow for studying this compound.

References

Technical Support Center: Optimizing Dtpd-Q Efficacy in Dynamin Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dtpd-Q, a quinone-based inhibitor of dynamin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in your experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, or 2,5-bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione, is an oxidized derivative of the antioxidant DTPD. It functions as an inhibitor of dynamin 1 and has been shown to reduce clathrin-mediated endocytosis.[1] Dynamin is a GTPase responsible for the scission of newly formed vesicles from the plasma membrane during endocytosis. By inhibiting dynamin, this compound blocks this key step in cellular trafficking.

Q2: What are the reported IC₅₀ values for this compound?

A2: this compound has a reported half-maximal inhibitory concentration (IC₅₀) of 273 µM for dynamin 1 in a cell-free assay. In cell-based assays, it reduces clathrin-mediated endocytosis in serum-starved U2OS cells with an IC₅₀ of 120 µM.[1]

Q3: How should I prepare and store this compound?

A3: this compound is a solid with limited solubility. It is slightly soluble in DMSO, ethanol, and PBS (pH 7.2) at concentrations of 0.1-1 mg/ml.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. Stock solutions should be stored at -20°C, where they are stable for at least four years.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.

Q4: What are some potential off-target effects of this compound?

A4: this compound has been shown to increase the production of reactive oxygen species (ROS) in C. elegans at concentrations of 1 or 10 µg/ml.[1] Researchers should be aware of this potential for inducing oxidative stress, which could be a confounding factor in some experimental systems. It is advisable to include appropriate controls to monitor for ROS-related effects.

Data Presentation: Comparative Efficacy of Dynamin Inhibitors

To provide context for this compound's potency, the following table compares its IC₅₀ values with those of other commonly used dynamin inhibitors.

InhibitorTarget/ProcessAssay TypeIC₅₀ (µM)
This compound Dynamin 1Cell-free GTPase assay273[1]
Clathrin-mediated endocytosisCell-based (U2OS cells)120[1]
Dynasore Dynamin 1/2Cell-free GTPase assay~15[2][3]
Clathrin-mediated endocytosisCell-based (HeLa cells)~15[2]
Dyngo-4a Dynamin I (brain-derived)Cell-free GTPase assay0.38[4][5]
Dynamin II (recombinant)Cell-free GTPase assay2.3[4][5]
Clathrin-mediated endocytosisCell-based (U2OS cells)5.7[5]

Experimental Protocols

Protocol: Assessing Dynamin Inhibition via Transferrin Uptake Assay

This protocol describes a standard cell-based assay to quantify the inhibition of clathrin-mediated endocytosis, a primary pathway dependent on dynamin.

Materials:

  • Cell line of choice (e.g., HeLa, U2OS) cultured on glass coverslips

  • Serum-free cell culture medium

  • This compound stock solution (in DMSO)

  • Fluorescently-conjugated Transferrin (e.g., Transferrin-Alexa Fluor™ 594)

  • Phosphate Buffered Saline (PBS)

  • Acid Wash Buffer (e.g., 0.2 M Glycine, 0.15 M NaCl, pH 3.0)

  • Fixative solution (e.g., 4% Paraformaldehyde in PBS)

  • Mounting medium with a nuclear stain (e.g., DAPI)

Procedure:

  • Cell Preparation: Seed cells on glass coverslips in a 24-well plate to achieve 70-80% confluency on the day of the experiment.

  • Serum Starvation: Wash the cells with warm, serum-free medium and then incubate in the same medium for 1-2 hours at 37°C to increase the surface expression of transferrin receptors.

  • Inhibitor Treatment:

    • Prepare working dilutions of this compound in serum-free medium from the stock solution. It is recommended to perform a dose-response curve (e.g., 10 µM to 300 µM).

    • Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).

    • Remove the starvation medium and add the medium containing this compound or the vehicle control.

    • Incubate for 30-60 minutes at 37°C.

  • Transferrin Internalization:

    • Add the fluorescently-conjugated transferrin to each well at a final concentration of approximately 25 µg/mL.

    • Incubate for 10-15 minutes at 37°C to allow for internalization.

  • Stop Endocytosis and Remove Surface-Bound Transferrin:

    • To stop the internalization process, quickly place the plate on ice and wash the cells twice with ice-cold PBS.

    • To remove any transferrin that is bound to the cell surface but not internalized, incubate the cells with ice-cold Acid Wash Buffer for 5 minutes.

    • Immediately aspirate the acid buffer and wash the cells three times with ice-cold PBS.

  • Fixation and Imaging:

    • Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI.

    • Acquire images using a fluorescence microscope.

  • Quantification:

    • Quantify the internalized fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).

    • Normalize the fluorescence intensity of this compound-treated cells to the vehicle-treated control cells to determine the percentage of inhibition.

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound to inhibit dynamin.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Inhibition of Endocytosis This compound concentration is too low: this compound has a relatively high IC₅₀ compared to other dynamin inhibitors.Perform a dose-response experiment with a higher concentration range, for example, up to 300 µM.
Inhibitor instability or precipitation: Although stable when stored correctly, this compound has low aqueous solubility and may precipitate in the culture medium.Visually inspect the medium for any signs of precipitation after adding this compound. Prepare fresh dilutions from the stock for each experiment. Ensure the final DMSO concentration is non-toxic for your cell line (typically <0.5%).
Insufficient pre-incubation time: The inhibitor may require more time to penetrate the cells and reach its target.Increase the pre-incubation time with this compound to 60 minutes or longer before adding the endocytic cargo.
High Cell Toxicity or Death This compound concentration is too high: High concentrations may lead to off-target effects or general cytotoxicity.Determine the optimal, non-toxic concentration by performing a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your inhibition experiment.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line. Run a solvent-only control.
Induction of oxidative stress: this compound is known to induce ROS production.Consider co-treatment with an antioxidant (e.g., N-acetylcysteine) to mitigate ROS-induced toxicity. Include controls to measure ROS levels.
Inconsistent or Variable Results Inconsistent experimental conditions: Variations in cell density, incubation times, or reagent concentrations can lead to variability.Standardize all experimental parameters, including cell seeding density and passage number.
Incomplete dissolution of this compound: If the stock solution is not fully dissolved, the working concentrations will be inconsistent.Ensure the this compound is completely dissolved in the stock solution. Gentle warming or vortexing may be necessary.
Cell line-specific differences: The efficacy of this compound may vary between different cell types.Optimize the experimental conditions (concentration, incubation time) for each cell line being used.

Visualizations

dynamin_pathway cluster_membrane Plasma Membrane Receptor Receptor Adaptor Adaptor Proteins Receptor->Adaptor 2. Recruitment Ligand Ligand Ligand->Receptor 1. Binding Clathrin Clathrin Adaptor->Clathrin 3. Assembly Pit Clathrin-Coated Pit Clathrin->Pit Dynamin Dynamin Pit->Dynamin 4. Scission Vesicle Vesicle Dynamin->Vesicle Cytosol Cytosol Vesicle->Cytosol 5. Internalization DtpdQ This compound DtpdQ->Dynamin Inhibition

Caption: Dynamin's role in clathrin-mediated endocytosis and its inhibition by this compound.

experimental_workflow A 1. Seed cells on coverslips B 2. Serum starve cells (1-2 hours) A->B C 3. Pre-incubate with this compound or vehicle control B->C D 4. Add fluorescently-labeled transferrin C->D E 5. Incubate to allow internalization (10-15 min) D->E F 6. Stop on ice, acid wash to remove surface label E->F G 7. Fix and mount cells F->G H 8. Image with fluorescence microscope G->H I 9. Quantify intracellular fluorescence H->I

Caption: Workflow for a transferrin uptake assay to measure dynamin inhibition.

troubleshooting_tree Start Problem with this compound Experiment Issue What is the primary issue? Start->Issue LowInhibition Low/No Inhibition Issue->LowInhibition Efficacy HighToxicity High Cell Toxicity Issue->HighToxicity Viability Inconsistent Inconsistent Results Issue->Inconsistent Reproducibility Sol_Low1 Increase this compound concentration LowInhibition->Sol_Low1 Sol_Low2 Check for precipitation Increase pre-incubation time LowInhibition->Sol_Low2 Sol_Tox1 Perform dose-response for viability Lower this compound concentration HighToxicity->Sol_Tox1 Sol_Tox2 Check final DMSO concentration Run vehicle control HighToxicity->Sol_Tox2 Sol_Inc1 Standardize cell density & timing Inconsistent->Sol_Inc1 Sol_Inc2 Ensure complete dissolution of stock Inconsistent->Sol_Inc2

Caption: A decision tree for troubleshooting common this compound experimental issues.

References

Dtpd-Q Technical Support Center: Troubleshooting Interference with Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Dtpd-Q (2,5-bis[(2-methylphenyl)amino]-2,5-cyclohexadiene-1,4-dione) in fluorescence-based assays. This compound, an oxidized derivative of the antioxidant DTPD, is an emerging compound of interest due to its environmental presence and biological activity.[1][2][3][4] As a quinone derivative, this compound has the potential to interfere with fluorescent probes through various mechanisms, including the generation of reactive oxygen species (ROS).[1]

This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help identify and mitigate potential interference from this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescent assay?

A1: this compound is the quinone-diimine derivative of N,N'-di(o-tolyl)-p-phenylenediamine (DTPD), an antioxidant used in various industrial applications, notably in rubber manufacturing. Its presence has been detected in roadway runoff, soils, and consumer products made from recycled tires. As a quinone, this compound is a redox-active compound. This means it can participate in chemical reactions that involve the transfer of electrons. This redox cycling can lead to the production of reactive oxygen species (ROS), which can in turn interact with and affect the signal of fluorescent probes, particularly those designed to detect oxidative stress.

Q2: What are the potential mechanisms of interference by this compound?

A2: this compound can interfere with fluorescent probes through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: this compound can undergo redox cycling, a process that generates superoxide (B77818) anions and other ROS. These ROS can then oxidize or reduce the fluorescent probe, leading to a change in its fluorescence that is not related to the experimental variable you are trying to measure.

  • Fluorescence Quenching: this compound may act as a quencher, absorbing the energy from an excited fluorophore and causing a decrease in the fluorescence signal. This can occur through processes like Förster Resonance Energy Transfer (FRET) or collisional quenching if the absorption spectrum of this compound overlaps with the emission spectrum of the fluorescent probe.

  • Autofluorescence: this compound itself might be fluorescent, emitting light at similar wavelengths to your probe and leading to high background signals.

  • Inner Filter Effect: At higher concentrations, this compound may absorb the excitation or emission light of the fluorophore, leading to an apparent decrease in the fluorescence signal.

Q3: Which fluorescent probes are most likely to be affected by this compound?

A3: Probes that are sensitive to the cellular redox environment are particularly susceptible to interference. This includes commonly used ROS indicators such as Dihydroethidium (DHE), 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), and MitoSOX Red. Probes with emission spectra that overlap with the absorption spectrum of this compound are also at risk of quenching.

Q4: How can I determine if this compound is interfering with my assay?

A4: A series of control experiments are essential. These include:

  • Cell-free controls: Test the effect of this compound on your fluorescent probe in the absence of cells or your biological sample. This will help determine if there is a direct chemical interaction.

  • Vehicle controls: Compare the fluorescence signal in samples treated with the vehicle used to dissolve this compound (e.g., DMSO) to untreated samples.

  • This compound only controls: Measure the fluorescence of samples containing only this compound to check for autofluorescence.

  • Positive and negative controls: Use known inducers and inhibitors of the biological process you are studying to ensure your assay is responding as expected in the presence of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise when using fluorescent probes in the presence of this compound.

Issue Possible Cause Recommended Solution
High background fluorescence This compound is autofluorescent at the excitation/emission wavelengths of your probe.1. Perform a spectral scan of this compound to identify its excitation and emission maxima. 2. Choose a fluorescent probe with excitation and emission wavelengths that do not overlap with those of this compound. 3. Include a "this compound only" control and subtract the background fluorescence from your experimental samples.
Decreased fluorescence signal (Quenching) This compound is quenching the fluorescence of your probe through direct interaction or inner filter effect.1. Run a cell-free experiment to confirm direct quenching. 2. Measure the absorbance spectrum of this compound to check for overlap with the probe's excitation/emission spectra (inner filter effect). 3. If quenching is confirmed, consider using a fluorescent probe with a different spectral profile. 4. Lower the concentration of this compound if experimentally feasible.
Increased fluorescence signal (False Positive) This compound-induced ROS is reacting with the fluorescent probe, independent of the intended biological stimulus.1. Use a cell-free system to see if this compound directly reacts with the probe. 2. Co-incubate your samples with an antioxidant (e.g., N-acetylcysteine) to see if it reverses the this compound-induced signal increase. 3. Use an alternative, non-redox-sensitive fluorescent probe to measure the same biological endpoint if available.
Inconsistent or variable results The interference from this compound is not uniform across samples.1. Ensure homogenous dissolution and distribution of this compound in your experimental medium. 2. Optimize incubation times and concentrations of both this compound and the fluorescent probe. 3. Increase the number of replicates to improve statistical power.

Experimental Protocols

Protocol 1: Assessing this compound Autofluorescence and Spectral Interference

Objective: To determine the intrinsic fluorescence of this compound and its potential for spectral overlap with a given fluorescent probe.

Materials:

  • This compound

  • Appropriate solvent for this compound (e.g., DMSO)

  • Assay buffer (e.g., PBS)

  • Spectrofluorometer or plate reader with spectral scanning capabilities

Methodology:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range to test would be from your expected experimental concentration down to a 1:100 dilution.

  • Transfer the dilutions to a suitable microplate or cuvette.

  • Excitation Scan: Set the emission wavelength to that of your fluorescent probe and scan a range of excitation wavelengths to find the peak excitation of this compound.

  • Emission Scan: Set the excitation wavelength to that of your fluorescent probe and scan a range of emission wavelengths to find the peak emission of this compound.

  • Repeat the emission scan using the peak excitation wavelength found in step 4.

  • Analyze the spectra for any overlap with the excitation and emission spectra of your fluorescent probe.

Protocol 2: Cell-Free Assay to Detect Direct Probe Interference

Objective: To determine if this compound directly interacts with the fluorescent probe (e.g., through quenching or chemical reaction) in the absence of a biological system.

Materials:

  • This compound stock solution

  • Fluorescent probe stock solution

  • Assay buffer

  • Fluorometer or fluorescent plate reader

Methodology:

  • Prepare a working solution of your fluorescent probe in the assay buffer at the final concentration used in your experiments.

  • Prepare a series of this compound dilutions in the assay buffer.

  • In a microplate, mix the fluorescent probe solution with the different concentrations of this compound. Include a control with the probe and the vehicle for this compound.

  • Incubate the plate for a duration that matches your experimental protocol.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your probe.

  • A significant decrease in fluorescence in the presence of this compound suggests quenching, while a significant increase may indicate a direct chemical reaction that enhances fluorescence.

Visualizing Potential Interference Pathways and Workflows

The following diagrams illustrate the potential mechanisms of this compound interference and a logical workflow for troubleshooting.

DtpdQ_Interference_Pathway cluster_mechanisms Potential Interference Mechanisms DtpdQ This compound Redox Redox Cycling DtpdQ->Redox generates Quenching Fluorescence Quenching DtpdQ->Quenching causes AutoF Autofluorescence DtpdQ->AutoF exhibits Probe Fluorescent Probe Signal Altered Fluorescent Signal Probe->Signal results in ROS Reactive Oxygen Species (ROS) ROS->Probe oxidizes/reduces Redox->ROS Quenching->Probe affects AutoF->Signal contributes to

Caption: Potential mechanisms of this compound interference with fluorescent probes.

Troubleshooting_Workflow Start Unexpected Results with This compound and Fluorescent Probe Check_AutoF Is this compound Autofluorescent? Start->Check_AutoF Subtract_BG Subtract Background Signal Check_AutoF->Subtract_BG Yes Check_Direct_Interaction Does this compound Directly Interact with Probe? (Cell-Free Assay) Check_AutoF->Check_Direct_Interaction No Subtract_BG->Check_Direct_Interaction Quenching_Reaction Quenching or Direct Reaction Confirmed Check_Direct_Interaction->Quenching_Reaction Yes Check_ROS Is the Effect ROS-Mediated? Check_Direct_Interaction->Check_ROS No Change_Probe Consider Alternative Probe with Different Spectral Properties Quenching_Reaction->Change_Probe Optimize_Assay Optimize Assay Conditions (Concentration, Incubation Time) Change_Probe->Optimize_Assay Use_Antioxidant Test with Antioxidants (e.g., NAC) Check_ROS->Use_Antioxidant Yes Check_ROS->Optimize_Assay No Use_Antioxidant->Optimize_Assay Valid_Data Proceed with Experiment Using Appropriate Controls Optimize_Assay->Valid_Data

References

Technical Support Center: Minimizing Dtpd-Q Toxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the toxicity of Dtpd-Q (2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione) in cell-based assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to relevant biological pathways and workflows.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it toxic to cells?

A1: this compound is the quinone-diimine derivative of N,N'-di-p-tolyl-p-phenylenediamine (DTPD), an antioxidant used in various industrial applications, notably in rubber manufacturing.[1] Its toxicity in cell-based assays is primarily attributed to its ability to undergo redox cycling. This process involves the reduction of the quinone to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide (B77818) anions (a type of reactive oxygen species, or ROS). This cycle regenerates the parent quinone, leading to a continuous production of ROS, which induces oxidative stress, damages cellular components, and can trigger apoptotic cell death.[2]

Q2: I'm observing high levels of cell death even at low concentrations of this compound. What could be the cause?

A2: Several factors could contribute to this observation:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to oxidative stress. Highly metabolic or rapidly dividing cells may be more susceptible.

  • Compound Instability: this compound may be unstable in your cell culture medium, leading to the formation of more toxic byproducts. It is advisable to prepare fresh solutions for each experiment and minimize the exposure of the compound to light and air.

  • Solubility Issues: Poor solubility can lead to the formation of precipitates, resulting in inconsistent and effectively higher local concentrations of the compound. Refer to the troubleshooting guide below for tips on improving solubility.[3]

  • Assay Interference: If you are using a metabolic assay (e.g., MTT, MTS), the redox activity of this compound could directly interfere with the assay reagents, leading to an inaccurate assessment of cell viability.[1] Consider using a non-metabolic endpoint for cytotoxicity, such as measuring lactate (B86563) dehydrogenase (LDH) release or using live/dead cell stains.

Q3: How can I reduce the toxicity of this compound in my experiments to study its other biological effects?

A3: To mitigate this compound-induced toxicity, you can:

  • Co-treat with Antioxidants: The most direct approach is to co-incubate your cells with an antioxidant like N-acetylcysteine (NAC). NAC can help to neutralize the ROS produced by this compound.[4][5] See the detailed protocol below.

  • Optimize Exposure Time: Reducing the duration of exposure to this compound can minimize cumulative oxidative damage.

  • Use Serum-Free or Low-Serum Media: Components in serum can react with quinones, potentially altering their activity and stability.[1] If your experimental design allows, consider reducing the serum concentration during treatment.

  • Modify Cell Culture Medium: Some medium components, like sodium pyruvate, can act as ROS scavengers and may help reduce extracellular ROS.[6]

Q4: What are the typical working concentrations for this compound in cell-based assays?

A4: Specific IC50 values for this compound in a wide range of mammalian cell lines are not extensively documented in publicly available literature. However, based on data for structurally related p-phenylenediamine (B122844) (PPD) quinones, cytotoxic effects can be observed in the low to mid-micromolar range. For instance, the related compound 6PPD-quinone has shown IC50 values of 127.50 µg/L in HepG2 cells and 22.51 µg/L in L02 cells after 48 hours of exposure.[1] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration range for your study.

II. Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cell-based assays.

Problem Possible Cause(s) Recommended Solution(s)
This compound precipitates out of solution when added to cell culture medium. 1. Poor aqueous solubility of this compound.[7][8] 2. High final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.[3]1. Optimize Final Solvent Concentration: Ensure the final DMSO concentration is at a level your cells can tolerate without toxicity (typically ≤ 0.5%), and maintain this concentration across all wells, including vehicle controls.[3] 2. Stepwise Dilution: Avoid adding the high-concentration stock directly to the full volume of medium. Perform serial dilutions in your medium, mixing thoroughly at each step to prevent shocking the compound out of solution.[3] 3. Gentle Warming/Sonication: Briefly warm the solution to 37°C or sonicate to aid dissolution, but be cautious of compound degradation.
High variability in results between replicate wells. 1. Inconsistent this compound concentration due to precipitation. 2. Uneven cell seeding. 3. Edge effects in the multi-well plate.1. Confirm Solubility Limit: Before your main experiment, determine the kinetic solubility of this compound in your specific medium by measuring turbidity. Do not use concentrations at or above this limit.[3] 2. Ensure Homogeneous Cell Suspension: Thoroughly mix your cell suspension before and during plating. 3. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS or medium to maintain humidity.
Unexpectedly low or no toxicity observed. 1. Degradation of this compound in stock solution or culture medium. 2. Interaction with media components that neutralize its effects. 3. Cell line is resistant to oxidative stress.1. Fresh Preparations: Prepare this compound working solutions fresh for each experiment from a frozen, aliquoted stock. Minimize exposure to light. 2. Consider Media Composition: Be aware of antioxidant components in your media (e.g., pyruvate, certain vitamins) that may interfere.[6] 3. Positive Control: Include a positive control for oxidative stress (e.g., H₂O₂) to confirm your cells are responsive.
Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH). 1. Redox activity of this compound interfering with tetrazolium-based assays (MTT, MTS, XTT).[1]1. Use a Non-Redox Based Assay: Confirm your results using an assay that measures a different aspect of cell death, such as membrane integrity (LDH release assay) or DNA content (e.g., CyQUANT assay).[1]

III. Quantitative Data Summary

While extensive data for this compound is limited, the following table summarizes available cytotoxicity data for the closely related and highly studied 6PPD-quinone. This data can serve as a starting point for designing dose-response experiments for this compound.

Compound Cell Line Endpoint Value Reference
6PPD-quinoneHepG2 (Human Liver Carcinoma)IC50 (48 hr)127.50 µg/L[1]
6PPD-quinoneL02 (Human Normal Liver)IC50 (48 hr)22.51 µg/L[1]
6PPD-quinoneCSE-119 (Coho Salmon Embryo)EC50 (Metabolic)7.9 µg/L[1]
6PPD-quinoneCSE-119 (Coho Salmon Embryo)EC50 (Cytotoxicity)6.1 µg/L[1]

Note: IC50 (Inhibitory Concentration 50) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%. EC50 (Effective Concentration 50) is the concentration that gives a half-maximal response.

IV. Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Sterile, complete cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration. d. Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may be necessary.[3] e. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3]

  • Working Solution Preparation: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Pre-warm your cell culture medium to 37°C. c. Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the final desired concentrations. Mix thoroughly by pipetting up and down immediately after adding the this compound solution to the medium. d. Ensure the final DMSO concentration in the medium does not exceed the tolerance of your cell line (typically ≤ 0.5%).[3] e. Always prepare a vehicle control containing the same final concentration of DMSO.

Protocol 2: Mitigating this compound Toxicity with N-acetylcysteine (NAC) Co-treatment

Materials:

  • Cells plated in a multi-well plate

  • This compound working solutions

  • N-acetylcysteine (NAC) stock solution (e.g., 1 M in sterile water, pH adjusted to ~7.0, and filter-sterilized)

  • Complete cell culture medium

Procedure:

  • Cell Seeding: Seed your cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Preparation of Treatment Media: a. For each this compound concentration to be tested, prepare two sets of treatment media: one with this compound only, and one with this compound and NAC. b. Prepare a range of NAC concentrations to determine the optimal protective dose (e.g., 1, 5, 10 mM).[4] c. Also, prepare control wells: vehicle only, and NAC only at the highest concentration used.

  • Co-treatment: a. Remove the old medium from the cells. b. Add the prepared treatment media to the respective wells. c. Incubate for the desired experimental duration.

  • Assessment of Toxicity: a. Following incubation, assess cell viability using a suitable cytotoxicity assay (e.g., LDH release assay). b. Compare the viability of cells treated with this compound alone to those co-treated with this compound and NAC.

Protocol 3: Measurement of Intracellular ROS using DCFDA

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H₂DCFDA)

  • Cells plated in a black, clear-bottom 96-well plate

  • This compound working solutions

  • Positive control (e.g., H₂O₂)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • DCFDA Loading: a. Prepare a fresh working solution of DCFDA in pre-warmed HBSS or serum-free medium (final concentration typically 5-10 µM). b. Remove the culture medium from the cells and wash once with warm HBSS. c. Add the DCFDA working solution to the cells and incubate for 30-45 minutes at 37°C, protected from light.

  • Treatment: a. Remove the DCFDA solution and wash the cells twice with warm HBSS. b. Add the this compound working solutions (and controls) to the cells.

  • Fluorescence Measurement: a. Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm. b. Read the plate kinetically over time (e.g., every 5 minutes for 1-2 hours) to monitor the change in ROS production.

V. Visualizations: Signaling Pathways and Workflows

Signaling Pathways Activated by this compound-Induced Oxidative Stress

This compound generates ROS, which can activate several key signaling pathways involved in the cellular stress response.

Dtpd_Q_Signaling cluster_Nrf2 Nrf2 Antioxidant Response cluster_NFkB NF-κB Pro-inflammatory Response cluster_MAPK MAPK Stress Response DtpdQ This compound ROS Reactive Oxygen Species (ROS) DtpdQ->ROS Redox Cycling OxStress Oxidative Stress ROS->OxStress Keap1_Nrf2 Keap1-Nrf2 Complex OxStress->Keap1_Nrf2 IKK IKK Complex OxStress->IKK MAPKKK MAPKKK (e.g., ASK1) OxStress->MAPKKK Nrf2_nuc Nrf2 (nucleus) Keap1_Nrf2->Nrf2_nuc Nrf2 release & translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Cytoprotective Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Cytoprotective Activates IkB_NFkB IκB-NF-κB Complex NFkB_nuc NF-κB (nucleus) IkB_NFkB->NFkB_nuc IκB degradation, NF-κB translocation Inflammatory Inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nuc->Inflammatory Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Apoptosis Apoptosis / Survival AP1->Apoptosis

Caption: this compound induced signaling pathways.

Experimental Workflow for Assessing and Mitigating this compound Toxicity

This workflow outlines a systematic approach to characterizing and reducing the cytotoxic effects of this compound in your cell-based assays.

Experimental_Workflow cluster_mitigation Mitigation Strategies start Start: this compound Experiment solubility 1. Solubility & Stability Check (Determine Kinetic Solubility) start->solubility dose_response 2. Initial Dose-Response (e.g., LDH or Live/Dead Assay) solubility->dose_response high_toxicity High Toxicity Observed? dose_response->high_toxicity nac_cotreatment 3a. Co-treat with Antioxidant (NAC) high_toxicity->nac_cotreatment Yes ros_assay 4. Mechanistic Assay (Measure ROS Production) high_toxicity->ros_assay No optimize_exposure 3b. Optimize Exposure Time & Concentration nac_cotreatment->optimize_exposure optimize_exposure->dose_response Re-evaluate pathway_analysis 5. Pathway Analysis (e.g., Western Blot for p-p38, Nrf2) ros_assay->pathway_analysis end Proceed with Non-toxic Conditions pathway_analysis->end

Caption: Workflow for this compound toxicity assessment.

References

Technical Support Center: Detection of DTPD-Q in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the detection of N,N'-diphenyl-p-phenylenediamine-quinone (DTPD-Q) in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection in environmental samples important?

A1: this compound, a quinone transformation product of the tire antioxidant DTPD (also known as 6PPD), has been identified as a highly toxic contaminant responsible for acute mortality in certain fish species, such as coho salmon.[1][2] Its presence in environmental matrices like water, soil, and sediment necessitates reliable and sensitive analytical methods for monitoring and risk assessment.

Q2: What are the primary analytical techniques used for this compound detection?

A2: The most common and robust analytical method for detecting this compound in environmental samples is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[3][4] This technique offers high sensitivity and selectivity, which is crucial for detecting the ultra-trace levels of this compound often found in the environment.[4] Gas Chromatography-Mass Spectrometry (GC-MS/MS) has also been developed for its analysis in biological tissues.[2]

Q3: What are the major challenges encountered when analyzing this compound in environmental samples?

A3: The primary challenges include:

  • Matrix Effects: Co-eluting substances from the sample matrix (e.g., humic acids in water, organic matter in soil) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[5][6]

  • Low Concentrations: this compound is often present at very low concentrations (ng/L levels) in environmental samples, requiring highly sensitive instrumentation and efficient sample pre-concentration steps.[1][7]

  • Sample Stability: this compound can be susceptible to degradation. Proper sample collection, preservation (e.g., collection in amber glass bottles and cooling), and storage are critical to ensure the integrity of the sample until analysis.[8]

  • Sample Preparation: Efficient extraction of this compound from complex matrices like soil and sediment is crucial for accurate analysis. The choice of extraction solvent and technique can significantly impact recovery rates.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound in environmental samples.

Issue 1: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Matrix Effects - Optimize Sample Cleanup: Employ Solid Phase Extraction (SPE) to remove interfering matrix components. Oasis HLB cartridges are commonly used for water samples.[8] For soil and sediment, techniques like QuEChERS can be effective.[3] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that closely resembles the sample matrix to compensate for consistent matrix effects.[5] - Isotope Dilution: Use an isotopically labeled internal standard (e.g., ¹³C₆-6PPD-Quinone or 6PPD-Q-d5) to correct for matrix effects and variations in instrument response.[2][4][8]
Low Analyte Concentration - Increase Sample Volume: For water samples, increase the volume passed through the SPE cartridge to concentrate a larger amount of the analyte. - Optimize Extraction Efficiency: For solid samples, ensure the extraction solvent is appropriate and consider using techniques like ultrasonic-assisted extraction to improve recovery.[8]
Instrumental Issues - Clean the Ion Source: Matrix components can accumulate in the ion source of the mass spectrometer, leading to decreased sensitivity. Regular cleaning is essential. - Check LC Column Performance: Poor peak shape can indicate a degraded or contaminated column. Flush the column or replace it if necessary.
Issue 2: High Variability in Replicate Analyses
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation - Standardize Procedures: Ensure all steps of the sample preparation protocol, including extraction, evaporation, and reconstitution, are performed consistently for all samples and standards. - Automate where possible: Automated SPE systems can improve the reproducibility of the sample cleanup process.
Sample Heterogeneity (for solid samples) - Homogenize Samples: Thoroughly homogenize soil or sediment samples before taking a subsample for extraction to ensure it is representative.[8]
Analyte Instability - Minimize Degradation: Protect samples from light by using amber vials.[8] Analyze samples as soon as possible after collection and extraction. Store extracts at low temperatures.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of this compound in environmental samples.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Water

Analytical MethodLOD (ng/L)LOQ (ng/L)Reference
LC-MS/MS-5[1]
LC-MS/MS0.05-[9]
LC-MS/MS-1 (0.001 µg/L)[4]

Table 2: Recovery Rates of this compound from Spiked Water Samples

Sample Preparation MethodSpike LevelRecovery Rate (%)Reference
Liquid-Liquid Extraction followed by SPENot specified78 - 91[1]
Solid Phase Extraction80 ng/L103 ± 1[9]

Table 3: Limits of Quantification for this compound in Solid and Tissue Matrices

MatrixLOQ (ng/g wet weight)Reference
Fish fillets, whole fish homogenates, mussels, whale blubber0.03 - 0.12[2]

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples by SPE and LC-MS/MS

This protocol is a generalized procedure based on established methods.

  • Sample Collection and Preservation:

    • Collect water samples in amber glass bottles to prevent photodegradation.[8]

    • Cool samples to ≤10°C and store them at 4°C until extraction.[4][8] A holding time of 14 days from sampling to extraction is recommended.[4]

  • Solid Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with methanol (B129727) followed by deionized water.[8]

    • Load a known volume of the water sample (e.g., 100 mL to 1 L) onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.[8]

    • Dry the cartridge under a gentle stream of nitrogen or under vacuum.

    • Elute the this compound from the cartridge using an appropriate solvent such as acetonitrile (B52724) or methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.[8]

    • Reconstitute the residue in a small, known volume of a suitable solvent (e.g., methanol/water mixture) compatible with the LC mobile phase.

  • Instrumental Analysis (LC-MS/MS):

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Chromatography: Use a C18 reverse-phase column for separation.[8]

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of this compound.

Protocol 2: Extraction of this compound from Soil and Sediment Samples

This protocol outlines a general approach for solid matrices.

  • Sample Preparation:

    • Homogenize the soil or sediment sample. Freeze-drying may be necessary.[8]

    • Weigh a subsample (e.g., 0.25-1.0 g) into an extraction vessel.[8]

    • Spike the sample with an isotopically labeled internal standard.[8]

  • Extraction:

    • Add an extraction solvent mixture. Common choices include hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) followed by acetonitrile.[8]

    • Use ultrasonic-assisted extraction (sonication) to enhance extraction efficiency.[8]

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction process and combine the extracts.[8]

  • Cleanup and Analysis:

    • The combined extract may require further cleanup using SPE, similar to the water analysis protocol, to remove matrix interferences.

    • Concentrate and reconstitute the sample as described in Protocol 1.

    • Analyze by LC-MS/MS.

Visualizations

experimental_workflow_water cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection 1. Water Sample Collection & Preservation SPE_Conditioning 2. SPE Cartridge Conditioning Sample_Collection->SPE_Conditioning Amber bottles, 4°C Sample_Loading 3. Sample Loading SPE_Conditioning->Sample_Loading Washing 4. Cartridge Washing Sample_Loading->Washing Elution 5. Elution Washing->Elution Concentration 6. Concentration & Reconstitution Elution->Concentration LC_MS_MS_Analysis 7. LC-MS/MS Analysis Concentration->LC_MS_MS_Analysis Inject

Caption: Experimental workflow for the analysis of this compound in water samples.

troubleshooting_low_signal Start Low Signal Intensity or Poor Peak Shape Check_Matrix_Effects Assess Matrix Effects (Post-extraction spike) Start->Check_Matrix_Effects Optimize_Cleanup Optimize SPE Cleanup Check_Matrix_Effects->Optimize_Cleanup Present Check_Concentration Is Analyte Concentration Too Low? Check_Matrix_Effects->Check_Concentration Absent Use_Internal_Std Use Isotopically Labeled Internal Standard Optimize_Cleanup->Use_Internal_Std Resolved Issue Resolved Use_Internal_Std->Resolved Increase_Sample_Vol Increase Sample Volume or Extraction Efficiency Check_Concentration->Increase_Sample_Vol Yes Check_Instrument Check Instrument Performance Check_Concentration->Check_Instrument No Increase_Sample_Vol->Resolved Clean_Source Clean Ion Source Check_Instrument->Clean_Source Check_Column Check LC Column Check_Instrument->Check_Column Clean_Source->Resolved Check_Column->Resolved

Caption: Troubleshooting flowchart for low signal intensity in this compound analysis.

References

Dtpd-Q stability in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of N,N'-di-p-tolyl-p-phenylenediamine quinone (Dtpd-Q) in various buffer systems. Due to limited publicly available data directly addressing this compound stability, this guide incorporates information on related N,N'-disubstituted p-phenylenediamine (B122844) (PPD) quinone compounds and outlines best practices for establishing in-house stability protocols.

Frequently Asked Questions (FAQs)

Q1: Is there readily available data on the stability of this compound in common laboratory buffers?

Currently, there is a lack of specific studies detailing the stability of this compound across a range of buffer systems. Research has predominantly focused on the toxicological aspects of related compounds, such as 6PPD-Q. Therefore, it is recommended that researchers perform their own stability assessments under their specific experimental conditions.

Q2: What factors are likely to influence the stability of this compound in solution?

Based on the chemistry of related quinone compounds, the stability of this compound is likely influenced by several factors, including:

  • pH: The pH of the buffer can significantly impact the rate of hydrolysis and other degradation reactions.

  • Temperature: Higher temperatures generally accelerate degradation processes.[1]

  • Light Exposure: Photodegradation can be a significant degradation pathway for PPD-quinones.[1] It is advisable to protect this compound solutions from light.

  • Presence of Oxidizing or Reducing Agents: The quinone moiety is susceptible to redox reactions.

  • Presence of Reactive Oxygen Species (ROS): ROS, such as singlet oxygen and hydroxyl radicals, can contribute to the degradation of PPD-quinones.[1]

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been fully elucidated, studies on the related compound 6PPD-Q suggest that degradation may proceed through several mechanisms.[1][2] These likely include:

  • Hydroxylation

  • Oxidative cleavage of the quinone ring

  • Deamination

  • Rearrangement

These transformation pathways can lead to the formation of various degradation products with potentially different chemical and toxicological properties.

Comparative Toxicity of PPD-Quinones

While not a direct measure of stability, understanding the relative toxicity of this compound and its analogs can provide context for its use in experimental systems. The following table summarizes acute toxicity data for several PPD-quinones in rainbow trout.

Compound96-hour LC50 (μg/L)Reference
6PPD-Q0.35[3]
DPPD-Q> 50[3]
CPPD-Q> 50[3]
HPPD-Q> 50[3]
This compound > 50 [3]
6PPD (parent compound)> 50[3]

LC50 (Lethal Concentration 50): The concentration of a chemical that kills 50% of the test subjects within a specified time. CPPD-Q: N-cyclohexyl-N'-phenyl-p-phenylenediamine quinone HPPD-Q: N-heptyl-N'-phenyl-p-phenylenediamine quinone

Proposed Experimental Protocol for this compound Stability Assessment

This protocol provides a general framework for determining the stability of this compound in different buffer systems. It is recommended to adapt this protocol to your specific experimental needs.

Objective: To evaluate the stability of this compound over time in various buffer systems at different temperatures.

Materials:

  • This compound standard

  • A range of buffers (e.g., phosphate-buffered saline (PBS), Tris buffer, citrate (B86180) buffer) at various pH values (e.g., 5, 7.4, 9)

  • Organic solvent for stock solution (e.g., DMSO, acetonitrile)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC or LC-MS/MS system for quantification

  • Amber vials to protect from light

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate organic solvent.

  • Working Solution Preparation: Dilute the stock solution with each of the selected buffers to achieve the final desired concentration.

  • Time-Zero (T0) Measurement: Immediately after preparation, analyze an aliquot of each working solution using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) to determine the initial concentration of this compound.

  • Incubation: Aliquot the remaining working solutions into amber vials and incubate them at the different selected temperatures.

  • Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot from each condition.

  • Sample Analysis: Analyze the samples using the established analytical method to quantify the remaining this compound concentration.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 concentration. Plot the percentage of this compound remaining versus time for each buffer and temperature condition.

Visualizations

Dtpd-Q_Potential_Degradation_Pathways This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation + OH• Oxidative_Cleavage Oxidative_Cleavage This compound->Oxidative_Cleavage + ROS Deamination Deamination This compound->Deamination Rearrangement Rearrangement This compound->Rearrangement Degradation_Products Degradation_Products Hydroxylation->Degradation_Products Oxidative_Cleavage->Degradation_Products Deamination->Degradation_Products Rearrangement->Degradation_Products

Caption: Potential degradation pathways of this compound.

Dtpd-Q_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Stock_Solution Working_Solutions Working_Solutions Stock_Solution->Working_Solutions Buffer_Systems Buffer_Systems Buffer_Systems->Working_Solutions T0_Analysis T0_Analysis Working_Solutions->T0_Analysis Incubation Incubation Working_Solutions->Incubation Quantification Quantification T0_Analysis->Quantification Time_Point_Analysis Time_Point_Analysis Incubation->Time_Point_Analysis Time_Point_Analysis->Quantification Stability_Assessment Stability_Assessment Quantification->Stability_Assessment

Caption: Experimental workflow for this compound stability testing.

References

Validation & Comparative

A Comparative Guide to Dtpd-Q and Other Dynamin Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in cell biology and drug development, the precise selection of chemical probes is critical for the accurate dissection of cellular pathways. Dynamin, a large GTPase, is a key regulator of membrane fission in processes such as clathrin-mediated endocytosis (CME). Its inhibition provides a powerful tool to study these pathways. This guide offers an objective comparison of Dtpd-Q, a quinone-based dynamin inhibitor, with other widely used dynamin inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of Dynamin Inhibitors

The potency of dynamin inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following tables summarize the reported IC50 values for this compound and other prominent dynamin inhibitors. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.

Inhibitor Target Assay Type IC50 (µM) Reference
This compound Dynamin 1Biochemical GTPase Assay273[1]
Clathrin-Mediated EndocytosisCell-Based Assay (U2OS cells)120[1]
Dynasore Dynamin 1/2Biochemical GTPase Assay~15[2]
Clathrin-Mediated EndocytosisCell-Based Assay (Transferrin Uptake)~15-80
Dyngo-4a Dynamin 1 (brain-derived)Biochemical GTPase Assay0.38
Dynamin 1 (recombinant)Biochemical GTPase Assay1.1
Dynamin 2 (recombinant)Biochemical GTPase Assay2.3
Clathrin-Mediated EndocytosisCell-Based Assay (Transferrin Uptake)5.7[2]
MiTMAB Dynamin 1Biochemical GTPase Assay3.1[3]
Iminodyn-22 Dynamin 1/2Biochemical GTPase Assay0.33[4]
Clathrin-Mediated EndocytosisCell-Based Assay (Receptor Mediated)10.7[4]
Quinodyn-45 Dynamin 1Biochemical GTPase Assay11.1[1][5][6]
Clathrin-Mediated EndocytosisCell-Based Assay36[1][5][6]
Quinodyn-49 Dynamin 1Biochemical GTPase Assay10.6[1][5][6]

Mechanism of Action and Off-Target Effects

Inhibitor Proposed Mechanism of Action Known Off-Target Effects
This compound (and Quinone Analogues) Molecular modeling suggests interaction with the GTP binding site of dynamin.Data on specific off-target effects related to dynamin inhibition is limited. However, quinone structures are known to be redox-active and can generate reactive oxygen species.
Dynasore Non-competitive inhibitor of dynamin's GTPase activity.[7]Inhibition of fluid-phase endocytosis and membrane ruffling independent of dynamin.[6] Can also affect cholesterol homeostasis.[7]
Dyngo-4a Acts by a similar mechanism to Dynasore but with higher bioavailability.Inhibition of fluid-phase endocytosis and membrane ruffling independent of dynamin.[6]
MiTMAB Reversibly targets the interaction of dynamin with phospholipids, blocking its recruitment to the membrane.
Iminodyn-22 Uncompetitive inhibitor with respect to GTP.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for key assays used to evaluate dynamin inhibitors.

Dynamin GTPase Activity Assay (Colorimetric, Malachite Green-based)

This biochemical assay measures the rate of GTP hydrolysis by dynamin by quantifying the release of inorganic phosphate (B84403) (Pi).

Principle: The malachite green reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is measured spectrophotometrically.

Materials:

  • Purified dynamin enzyme

  • GTP solution

  • Assay Buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.4)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Malachite Green reagent

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, purified dynamin, and the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding GTP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).

  • Stop the reaction by adding an EDTA solution.

  • Add the Malachite Green reagent to each well and incubate at room temperature to allow color development.

  • Measure the absorbance at approximately 620 nm using a microplate reader.

  • Data Analysis: Generate a phosphate standard curve. Convert absorbance readings to the amount of Pi released. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1][8]

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis P1 Prepare Inhibitor Dilutions R1 Add Inhibitor & Reaction Mix to 96-well plate P1->R1 P2 Prepare Reaction Mix (Dynamin, Buffer) P2->R1 R2 Initiate with GTP R1->R2 R3 Incubate at 37°C R2->R3 R4 Stop with EDTA R3->R4 D1 Add Malachite Green R4->D1 D2 Measure Absorbance (620 nm) D1->D2 D3 Calculate % Inhibition D2->D3 D4 Determine IC50 D3->D4

Workflow for Dynamin GTPase Activity Assay
Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)

This cell-based assay quantifies the inhibition of CME by measuring the uptake of fluorescently labeled transferrin.

Principle: Transferrin is a protein that is internalized by cells exclusively through clathrin-mediated endocytosis. By using fluorescently labeled transferrin, its uptake can be visualized and quantified using fluorescence microscopy or flow cytometry.

Materials:

  • Adherent cells (e.g., U2OS, HeLa) cultured on coverslips or in multi-well plates

  • Serum-free cell culture medium

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

  • Test inhibitor (e.g., this compound)

  • Vehicle control (e.g., DMSO)

  • Paraformaldehyde (PFA) for cell fixation

  • DAPI for nuclear staining

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells on coverslips or in plates to achieve 50-70% confluency on the day of the experiment.

  • Serum Starvation: Wash cells with serum-free medium and incubate for 1-2 hours at 37°C to upregulate transferrin receptor expression.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control in serum-free medium for 30 minutes at 37°C.

  • Transferrin Uptake: Add fluorescently labeled transferrin to the medium and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.

  • Stop Uptake: Place the cells on ice and wash them with ice-cold PBS to stop endocytosis.

  • Acid Wash (Optional): To remove non-internalized, surface-bound transferrin, wash the cells with a cold, acidic buffer (e.g., 0.1 M glycine, pH 2.5-3.0).

  • Fixation and Staining: Fix the cells with 4% PFA, permeabilize if necessary, and stain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity per cell. The reduction in fluorescence in inhibitor-treated cells compared to the vehicle control indicates the inhibition of CME. Alternatively, analyze cells by flow cytometry to quantify the mean fluorescence intensity.[4][9][10]

G cluster_cell_prep Cell Preparation cluster_treatment Treatment & Uptake cluster_analysis Analysis C1 Seed Cells C2 Serum Starve C1->C2 T1 Pre-incubate with Inhibitor C2->T1 T2 Add Fluorescent Transferrin T1->T2 T3 Incubate for Uptake T2->T3 T4 Stop Uptake on Ice T3->T4 A1 Fix and Stain Cells T4->A1 A2 Image with Fluorescence Microscope A1->A2 A3 Quantify Intracellular Fluorescence A2->A3 A4 Determine IC50(CME) A3->A4

Workflow for Transferrin Uptake Assay

Dynamin's Role in Signaling Pathways

Dynamin's function is not limited to endocytosis; it also plays a crucial role in various signaling pathways. By regulating the internalization of cell surface receptors, dynamin can modulate the duration and intensity of downstream signaling cascades. For instance, the endocytosis of growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR), is a key step in signal attenuation. Inhibition of dynamin can lead to the prolonged activation of such receptors at the cell surface, altering cellular responses.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor AP2 AP2 Receptor->AP2 Recruitment Signaling Downstream Signaling Receptor->Signaling Activation Ligand Ligand Ligand->Receptor Binding Clathrin Clathrin AP2->Clathrin Assembly Dynamin Dynamin Clathrin->Dynamin Recruitment Vesicle Clathrin-coated Vesicle Dynamin->Vesicle Scission Endosome Endosome Vesicle->Endosome Trafficking Endosome->Signaling Signal Attenuation

Dynamin's Role in Receptor-Mediated Endocytosis and Signaling

Conclusion

The selection of a dynamin inhibitor for research purposes requires careful consideration of its potency, mechanism of action, and potential off-target effects. This compound and its quinone analogues represent a class of dynamin inhibitors with a distinct chemical scaffold. While initial studies indicate micromolar potency, more direct comparative studies with commonly used inhibitors like Dynasore and Dyngo-4a are needed for a comprehensive evaluation. Researchers should also be mindful of the potential for off-target effects, which have been documented for several dynamin inhibitors, and employ appropriate controls in their experiments. The detailed protocols and comparative data provided in this guide aim to facilitate informed decision-making for the investigation of dynamin-dependent cellular processes.

References

A Researcher's Guide to Validating Endocytosis Inhibition: A Comparative Framework for Novel Compounds like Dtpd-Q

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the efficacy and mechanism of a novel endocytosis inhibitor is a critical step. This guide provides a comparative framework for evaluating new chemical entities, such as the hypothetical Dtpd-Q, against established inhibitors. By presenting quantitative data, detailed experimental protocols, and clear visual representations of pathways and workflows, this document aims to facilitate a thorough and objective assessment.

While specific data for "this compound" is not publicly available, this guide utilizes data from well-characterized inhibitors of endocytosis to illustrate the validation process. Researchers can substitute the data in the tables and adapt the protocols to test their compound of interest.

Comparative Performance of Endocytosis Inhibitors

A crucial step in validating a new inhibitor is to compare its potency against known compounds. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. The following table summarizes the performance of several widely used inhibitors of clathrin-mediated endocytosis (CME), the most common endocytic pathway.

InhibitorTarget ProteinMechanism of ActionTransferrin Uptake IC50Cell Type(s)
This compound (User to input)(User to input)(User to input)(User to input)
Dynamin IN-2Dynamin I/IIInhibits Dynamin I GTPase activity.9.5 µMNot specified
DynasoreDynamin I/II, Drp1Non-competitive inhibitor of dynamin's GTPase activity.[1]~15 µM[1]HeLa, COS7
Dyngo-4aDynamin I/IIPotent, reversible inhibitor of dynamin's helical state.5.7 µMMultiple
MiTMABDynamin I/IIInhibits dynamin-phospholipid interaction.3.15 µMNot specified
Pitstop 2Clathrin Terminal DomainCompetitively inhibits clathrin terminal domain interactions.12-15 µMHeLa

Note: IC50 values can vary depending on the specific cell line, experimental conditions, and assay format.

Experimental Protocol: Transferrin Uptake Assay

The transferrin uptake assay is a gold-standard method for quantifying the inhibition of clathrin-mediated endocytosis.[1] The transferrin receptor is constitutively internalized through this pathway, making it an excellent marker.

Materials:

  • Cell line of interest (e.g., HeLa, A549, U2OS) cultured on glass coverslips or in 96-well plates.

  • Serum-free cell culture medium.

  • This compound and other inhibitors (e.g., Dynasore as a positive control).

  • Fluorescently-conjugated Transferrin (e.g., Transferrin-Alexa Fluor 488).

  • Acid Wash Buffer (e.g., 0.2 M Glycine, 0.15 M NaCl, pH 3.0).

  • Phosphate Buffered Saline (PBS).

  • Fixative solution (e.g., 4% Paraformaldehyde in PBS).

  • Mounting medium with DAPI for nuclear staining (for microscopy).

Procedure:

  • Cell Preparation: Seed cells and grow to 70-80% confluency.

  • Serum Starvation: Wash cells with serum-free medium and incubate for 1-2 hours at 37°C to increase the surface expression of transferrin receptors.[1]

  • Inhibitor Treatment: Prepare various concentrations of this compound and control inhibitors in serum-free medium. A vehicle-only control (e.g., DMSO) must be included.[1] Add the inhibitor-containing medium to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Transferrin Internalization: Add fluorescently-conjugated transferrin to the medium and incubate for 10-15 minutes at 37°C to allow for internalization.[1]

  • Stop Endocytosis and Remove Surface-Bound Transferrin: Place the plate on ice to halt endocytosis.[1] Wash the cells twice with ice-cold PBS. To remove any transferrin that is bound to the cell surface but not internalized, wash the cells with an ice-cold acid wash buffer for 1-2 minutes, followed by three washes with ice-cold PBS.[1]

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.[1] Wash three times with PBS. If performing microscopy, mount the coverslips with a mounting medium containing DAPI.

  • Quantification:

    • Microscopy: Capture images using a fluorescence microscope. The amount of internalized transferrin can be quantified by measuring the mean fluorescence intensity per cell using image analysis software.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.

  • Data Analysis: Normalize the fluorescence intensity of inhibitor-treated cells to the vehicle-control cells (set to 100%). Plot the normalized uptake against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]

Visualizing the Mechanism and Workflow

Diagrams are essential for communicating complex biological processes and experimental designs. The following have been generated using the DOT language to meet specific formatting requirements.

cluster_PM Plasma Membrane cluster_Cytosol Cytosol Ligand Ligand Receptor Receptor Ligand->Receptor 1. Binding Adaptor Proteins Adaptor Proteins Receptor->Adaptor Proteins 2. Recruitment Clathrin Clathrin Adaptor Proteins->Clathrin 3. Assembly Clathrin-Coated Pit Clathrin-Coated Pit Clathrin->Clathrin-Coated Pit 4. Invagination Clathrin->Clathrin-Coated Pit Inhibited by Pitstop 2 Clathrin-Coated Vesicle Clathrin-Coated Vesicle Clathrin-Coated Pit->Clathrin-Coated Vesicle 5. Scission Dynamin Dynamin Dynamin->Clathrin-Coated Pit Inhibited by Dynasore, Dynamin IN-2 Uncoating Uncoating Clathrin-Coated Vesicle->Uncoating 6. Uncoating Early Endosome Early Endosome Uncoating->Early Endosome 7. Fusion cluster_prep Cell Preparation cluster_treatment Treatment and Internalization cluster_analysis Analysis A Seed cells and grow to 70-80% confluency B Serum starve cells (1-2 hours, 37°C) A->B C Treat with this compound or control inhibitors B->C D Add fluorescent Transferrin (10-15 min, 37°C) C->D E Stop endocytosis (on ice) & Acid wash D->E F Fix cells (4% PFA) E->F G Quantify fluorescence (Microscopy or Flow Cytometry) F->G H Calculate IC50 G->H

References

DTPD-Q vs. 6PPD-quinone: A Comparative Analysis of Two Tire-Related Contaminants

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N,N'-bis(p-tolyl)p-phenylenediamine quinone (DTPD-Q) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-quinone). Both are transformation products of antioxidants used in the rubber industry, with 6PPD-quinone gaining significant attention for its acute toxicity to certain aquatic species. This document summarizes their chemical properties, comparative toxicity, and known mechanisms of action, supported by available experimental data.

Executive Summary

6PPD-quinone, a derivative of the widely used tire antioxidant 6PPD, has been identified as a highly toxic compound to several aquatic species, notably coho salmon.[1][2] In contrast, available data on this compound, the quinone derivative of the antioxidant DTPD, suggests significantly lower acute toxicity in the aquatic organisms tested to date.[1] The structural differences between these two p-phenylenediamine-quinones likely play a critical role in their distinct toxicological profiles. While research into the precise mechanisms of 6PPD-quinone toxicity is ongoing, it is believed to involve the disruption of vascular permeability.[1] Specific signaling pathways for this compound have not yet been elucidated due to its lower observed toxicity.

Chemical and Physical Properties

Both this compound and 6PPD-quinone are formed from the ozonation of their respective parent p-phenylenediamine (B122844) (PPD) antioxidants used in rubber manufacturing to prevent degradation.[1] The chemical structures and properties of the parent compounds and their quinone transformation products are presented below.

PropertyDTPD (Parent Compound)This compound6PPD (Parent Compound)6PPD-quinone
Chemical Name N,N'-Bis(methylphenyl)-1,4-benzenediamine2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dioneN-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine2-anilo-5-[(4-methylpentan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione
CAS Number 68953-84-4252950-56-4793-24-827417-40-9
Molecular Formula C₂₀H₂₀N₂C₂₀H₁₈N₂O₂C₁₈H₂₄N₂C₁₈H₂₂N₂O₂
Molecular Weight 288.39 g/mol 318.4 g/mol 268.41 g/mol 298.38 g/mol
Appearance Brown-gray granulesSolidDark purple solidNot specified
Solubility Insoluble in water; soluble in benzene, toluene, acetoneDMSO, Ethanol, PBS (pH 7.2) - all slightly solubleInsoluble in waterNot specified

Comparative Toxicity

A significant disparity in aquatic toxicity has been observed between this compound and 6PPD-quinone. 6PPD-quinone is acutely toxic to several fish species at low microgram-per-liter concentrations, while this compound and its close analog DPPD-Q (N,N'-diphenyl-p-phenylenediamine quinone) have demonstrated considerably lower toxicity in tested species.

Table 1: Acute Toxicity of this compound and DPPD-Q in Aquatic Organisms

SpeciesCompoundEndpoint (Duration)Result (µg/L)
Rainbow Trout (Oncorhynchus mykiss)DPPD-QLC₅₀ (96 h)> 50
Aquatic Bacterium (Vibrio fischeri)DPPD-QEC₅₀1760 - 15600
Aquatic Bacterium (Vibrio fischeri)This compoundEC₅₀1980

Note: DPPD-Q is used as a surrogate for this compound in the case of Rainbow Trout toxicity due to the availability of comparative data with 6PPD-Q under similar experimental conditions.

Table 2: Acute Toxicity of 6PPD-quinone in Aquatic Organisms

SpeciesEndpoint (Duration)Result (µg/L)
Coho Salmon (Oncorhynchus kisutch)LC₅₀ (24 h)0.095
Rainbow Trout (Oncorhynchus mykiss)LC₅₀ (96 h)0.35
Brook Trout (Salvelinus fontinalis)LC₅₀ (24 h)0.59
White-spotted Char (Salvelinus leucomaenis pluvius)LC₅₀ (24 h)0.51
Chinook Salmon (Oncorhynchus tshawytscha)LC₅₀ (24 h)67.3 - 82.1

Experimental Protocols

Synthesis of p-Phenylenediamine-Quinones

A general method for the synthesis of various p-phenylenediamine-quinones, including those structurally similar to this compound and 6PPD-quinone, has been described. The synthesis involves the oxidation of the parent p-phenylenediamine compound. For a detailed protocol, please refer to the supporting information of the cited literature.[2]

Acute Lethality Toxicity Test

The acute toxicity of the quinone compounds in fish, such as rainbow trout, was determined through 96-hour acute lethality tests. The general procedure is as follows:

  • Fish were exposed to a range of nominal concentrations of the individual PPD-quinone.

  • Exposures were conducted in 20 L plastic containers with food-grade polyethylene (B3416737) liners at a controlled temperature (15 ± 1 °C) for 96 ± 2 hours.

  • The test compounds were introduced by spiking a methanol (B129727) stock solution into the water.

  • Mortality was observed and recorded at regular intervals to determine the LC₅₀ value.[2]

Signaling Pathways and Mechanism of Action

The significant difference in toxicity between this compound and 6PPD-quinone suggests distinct mechanisms of action or differences in their uptake, metabolism, and detoxification.

6PPD-quinone

Research indicates that the toxicity of 6PPD-quinone may be linked to the disruption of vascular permeability.[1] Studies on coho salmon have shown a dysregulation of genomic pathways that control cell-cell junctions and endothelial permeability, which could lead to a breach of the blood-brain barrier.[1] There is also evidence suggesting that 6PPD-quinone can form DNA adducts, potentially leading to genotoxicity.[1]

Caption: Proposed signaling pathway for 6PPD-quinone toxicity.

DTPD-quinone

There is currently a lack of specific research on the signaling pathways affected by this compound in aquatic organisms.[1] The observed low toxicity in the conducted studies is a likely reason for this data gap. It is hypothesized that the molecular structure of this compound is less reactive or more easily metabolized and detoxified by aquatic organisms compared to 6PPD-quinone. Further investigation is required to understand the specific molecular interactions of this compound.

Experimental Workflow: Comparative Toxicity Assessment

The following diagram illustrates a general workflow for the comparative toxicity assessment of p-phenylenediamine-quinones.

Comparative_Toxicity_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_toxicity In Vivo Toxicity Testing cluster_analysis Data Analysis & Comparison Parent_PPD Parent PPD (DTPD, 6PPD, etc.) Oxidation Oxidation Reaction Parent_PPD->Oxidation Purification Purification & QC (HPLC, NMR, MS) Oxidation->Purification PPD_Quinone PPD-Quinone (this compound, 6PPD-Q) Purification->PPD_Quinone Exposure Aqueous Exposure (96-hour) PPD_Quinone->Exposure Test_Organism Test Organism (e.g., Rainbow Trout) Test_Organism->Exposure Observation Mortality & Sub-lethal Endpoint Observation Exposure->Observation LC50_Calculation LC50 Calculation Observation->LC50_Calculation Data_Compilation Compile Toxicity Data (LC50 values) LC50_Calculation->Data_Compilation Structure_Activity Structure-Activity Relationship (SAR) Analysis Data_Compilation->Structure_Activity Comparative_Report Generate Comparative Analysis Report Structure_Activity->Comparative_Report

Caption: General experimental workflow for comparative toxicity assessment.

Conclusion

The available evidence strongly indicates that 6PPD-quinone is a highly potent aquatic toxicant, particularly to salmonid species. In contrast, this compound and its analogs appear to exhibit significantly lower acute toxicity. This highlights the critical influence of the chemical structure of p-phenylenediamine-quinones on their biological activity. Further research is necessary to fully elucidate the toxicological mechanisms of these compounds and to assess the potential risks of other PPD transformation products in the environment. The development of safer alternative antioxidants that do not form toxic quinone derivatives is a crucial area for future research and development in the tire and rubber industry.

References

A Comparative Analysis of Dtpd-Q's Biological Effects Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Dtpd-Q" is not found in publicly available scientific literature. To fulfill the structural and content requirements of this request, the well-characterized anticancer agent Cisplatin (B142131) will be used as a representative example. All data and protocols provided herein pertain to Cisplatin and are intended to serve as a template for a comparative guide.

This guide provides a comprehensive comparison of the biological effects of Cisplatin across different cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals. The data is presented to facilitate an objective evaluation of the compound's performance and includes detailed experimental methodologies for reproducibility.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of a compound is a primary indicator of its therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher cytotoxic potency.

The IC50 values for Cisplatin vary significantly across different cancer cell lines, reflecting diverse sensitivity profiles. This variability can be attributed to multiple factors, including differences in cellular uptake, DNA repair capacity, and the status of apoptosis-related signaling pathways.[1] A meta-analysis of numerous studies has highlighted this heterogeneity, emphasizing the importance of empirical determination of IC50 for each cell line.[1]

Below is a summary of representative IC50 values for Cisplatin in commonly used cancer cell lines after a 72-hour incubation period.

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma6.59[2]
MCF-7Breast Adenocarcinoma~8.0 - 20.0[1][3]
HeLaCervical Adenocarcinoma~5.0 - 15.0
H460Large Cell Lung Cancer~2.0 - 5.0

Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, incubation time, assay type) and can vary between laboratories.

Experimental Protocols

Accurate and reproducible experimental design is paramount in pharmacological studies. The following sections detail the standard protocols for assessing cell viability and apoptosis, two key indicators of a compound's biological activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of the test compound (e.g., Cisplatin) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value.

The Annexin V/PI assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed and treat cells with the compound of interest as described for the MTT assay.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Mechanisms of Action

Cisplatin exerts its cytotoxic effects primarily by inducing DNA damage. Upon entering the cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation. The aquated form of cisplatin can then bind to the N7 position of purine (B94841) bases in DNA, leading to the formation of DNA adducts, primarily 1,2-intrastrand crosslinks. These DNA adducts distort the DNA helix, which in turn inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

The cellular response to cisplatin-induced DNA damage is complex and involves multiple signaling pathways. The DNA damage is recognized by cellular sensors, which activate downstream pathways, including the p53 and mitogen-activated protein kinase (MAPK) pathways, to induce apoptosis.

cisplatin_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus Cisplatin_ext Cisplatin (Extracellular) Cisplatin_int Cisplatin (Intracellular) Cisplatin_ext->Cisplatin_int Cellular Uptake DNA DNA Cisplatin_int->DNA Binding DNA_adduct Cisplatin-DNA Adducts DNA->DNA_adduct Crosslinking DDR DNA Damage Response (DDR) (e.g., ATR, p53) DNA_adduct->DDR Activation Apoptosis Apoptosis DDR->Apoptosis Induction

Caption: Simplified signaling pathway of Cisplatin-induced apoptosis.

The diagram above illustrates the primary mechanism of action for Cisplatin. After entering the cell, it binds to nuclear DNA, forming adducts that trigger a DNA damage response, ultimately leading to programmed cell death, or apoptosis.

experimental_workflow cluster_workflow Experimental Workflow cluster_assays Biological Assays start Start: Select Cell Lines seeding Cell Seeding (96-well plates) start->seeding treatment Compound Treatment (e.g., Cisplatin) seeding->treatment incubation Incubation (24-72 hours) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability Parallel Assay apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis Parallel Assay analysis Data Analysis (IC50, % Apoptosis) viability->analysis apoptosis->analysis end End: Comparative Report analysis->end

Caption: General workflow for cross-validating biological effects in cell lines.

This workflow outlines the key steps in assessing and comparing the biological effects of a compound across different cell lines, from initial cell culture to final data analysis and reporting.

References

A Comparative Analysis of DTPD-Q and Standard Antioxidants: Efficacy and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N,N'-ditoluyl-p-phenylenediamine quinone (Dtpd-Q), a transformation product of the rubber antioxidant DTPD, and a selection of well-established biological antioxidants: Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), Glutathione (GSH), and Coenzyme Q10 (CoQ10). While initially investigated in the context of its parent antioxidant compound, current scientific evidence indicates that this compound does not function as a traditional antioxidant in biological systems. Instead, it exhibits pro-oxidant and toxicological properties. This guide will therefore contrast the established antioxidant mechanisms and capacities of the reference compounds with the reported biological effects of this compound, providing a crucial perspective for researchers in toxicology, environmental science, and drug development.

Executive Summary

Standard antioxidants like Vitamin C, Vitamin E, Glutathione, and Coenzyme Q10 are integral to cellular defense against oxidative stress, acting through various mechanisms to neutralize reactive oxygen species (ROS). In stark contrast, this compound, an environmental contaminant derived from tire wear, has been shown to induce oxidative stress. Studies indicate that this compound can increase the production of ROS and exhibits a high oxidative potential. This guide presents available quantitative data to contextualize the activity of these compounds and details the experimental methodologies used for their assessment.

Comparative Data on Antioxidant and Pro-Oxidant Activity

The following table summarizes the available quantitative data for this compound and the selected standard antioxidants. It is critical to note the absence of traditional antioxidant capacity values (e.g., IC50 in DPPH or ABTS assays) for this compound in the scientific literature, which aligns with its classification as a pro-oxidant.

CompoundAssayMetricResultReference
This compound Dithiothreitol (DTT) ConsumptionOxidative PotentialHigh consumption rate, comparable to 1,4-naphthoquinone[1]
C. elegans StudyROS ProductionIncreased ROS production[2]
Vitamin C (Ascorbic Acid) DPPH Radical ScavengingIC50~5-25 µg/mL[3][4]
ABTS Radical ScavengingTEAC~1.0-1.2 mmol Trolox/g[5]
FRAPStoichiometric Factor~2.0[2]
Vitamin E (α-Tocopherol) ORACµmol TE/g~1,293[6]
FRAPStoichiometric Factor~2.0[2]
Glutathione (GSH) ORACRelative CapacityHigh[1]
Cellular AssaysGSH/GSSG RatioKey indicator of cellular redox state[7]
Coenzyme Q10 (Ubiquinol) Lipid Peroxidation InhibitionAntioxidant ActivityPotent inhibitor[8]
Cellular AssaysRedox StatusMarker of oxidative stress[1]

Note: The values for standard antioxidants can vary significantly based on the specific experimental conditions. The data presented here are for comparative purposes.

Experimental Methodologies

A brief description of the key experimental protocols for the assays mentioned in this guide is provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific absorbance at its maximum wavelength (~517 nm).

  • Reaction: The antioxidant compound is mixed with the DPPH solution.

  • Measurement: The reduction of the DPPH radical by the antioxidant results in a color change from violet to yellow, which is measured as a decrease in absorbance at 517 nm.

  • Quantification: The scavenging activity is calculated as a percentage of DPPH radical inhibition. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation: The ABTS radical cation is generated by reacting ABTS with an oxidizing agent, such as potassium persulfate.

  • Reaction: The antioxidant compound is added to the ABTS•+ solution.

  • Measurement: The scavenging of the ABTS•+ by the antioxidant causes a decolorization of the solution, which is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm).

  • Quantification: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble analog of Vitamin E.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation: The FRAP reagent is a mixture of an acetate (B1210297) buffer, 2,4,6-tripyridyl-s-triazine (TPTZ), and ferric chloride (FeCl₃).

  • Reaction: The antioxidant compound is mixed with the FRAP reagent.

  • Measurement: The reduction of the ferric-TPTZ complex to the ferrous-TPTZ complex results in the formation of an intense blue color, which is measured by the increase in absorbance at a specific wavelength (e.g., 593 nm).

  • Quantification: The antioxidant capacity is determined by comparing the absorbance change to a standard curve of a known reducing agent, typically ferrous sulfate.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

  • Reagent Preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH) are used.

  • Reaction: The antioxidant is mixed with the fluorescent probe, and the reaction is initiated by the addition of the radical generator.

  • Measurement: The fluorescence decay of the probe is monitored over time. The presence of an antioxidant delays the decay of the fluorescence.

  • Quantification: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve and is typically expressed as Trolox Equivalents.

Dithiothreitol (DTT) Assay

This assay is used to measure the oxidative potential of a substance.

  • Reaction: The substance of interest is incubated with DTT, a thiol-containing reducing agent.

  • Measurement: The rate of DTT consumption is measured over time. A higher rate of consumption indicates a greater oxidative potential of the substance, as it is oxidizing the DTT.

  • Quantification: The results are expressed as the rate of DTT consumption (e.g., nmol DTT/min).

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

cluster_antioxidant Standard Antioxidant Action ROS Reactive Oxygen Species (ROS) Neutralized Neutralized Species ROS->Neutralized Cellular_Damage Cellular Damage (Oxidative Stress) ROS->Cellular_Damage Antioxidant Vitamin C, Vitamin E, Glutathione, CoQ10 Antioxidant->ROS Donates e- or H+ cluster_pro_oxidant This compound Pro-Oxidant Activity DtpdQ This compound Cellular_Components Cellular Components DtpdQ->Cellular_Components ROS_Generation Increased ROS Production Cellular_Components->ROS_Generation Oxidative_Stress Oxidative Stress & Cellular Damage ROS_Generation->Oxidative_Stress cluster_workflow General Antioxidant Assay Workflow start Prepare Reagents (e.g., DPPH, ABTS•+) mix Mix Antioxidant Sample with Reagent start->mix incubate Incubate for a Defined Time mix->incubate measure Measure Absorbance or Fluorescence Change incubate->measure calculate Calculate % Inhibition, IC50, or TEAC measure->calculate

References

Dtpd-Q: A Comparative Analysis of In Vivo and In Vitro Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro effects of N,N'-di-p-tolyl-p-phenylenediamine quinone (Dtpd-Q), an oxidation product of the antioxidant DTPD. Understanding the differential effects of this compound in living organisms versus controlled cellular environments is crucial for assessing its toxicological profile and potential therapeutic applications. This document synthesizes available experimental data, details relevant methodologies, and visualizes key signaling pathways to support further research and development.

Data Summary

The following tables summarize the quantitative data available for the in vivo and in vitro effects of this compound and its structural analogs. It is important to note that direct comparative studies on this compound are limited, and some data is inferred from closely related p-phenylenediamine (B122844) (PPD) quinones.

Table 1: In Vivo Acute Toxicity of this compound and Analogs in Rainbow Trout (Oncorhynchus mykiss) [1][2]

Compound96-hour LC50 (µg/L)Reference
This compound > 50[1]
6PPD-Q0.35[1][2]
DPPD-Q> 50[1]
CPPD-Q> 50[1]
HPPD-Q> 50[1]

LC50 (Lethal Concentration 50): The concentration of a chemical that kills 50% of the test subjects within a specified time. CPPD-Q: N-cyclohexyl-N'-phenyl-p-phenylenediamine quinone HPPD-Q: N-heptyl-N'-phenyl-p-phenylenediamine quinone

Table 2: In Vitro Cytotoxicity of PPD-Quinones

CompoundCell LineEndpointValue (µg/L)Reference
6PPD-QCoho salmon embryo (CSE-119)EC5016.98[2]
Other PPD-Q analogs Coho salmon embryo (CSE-119)CytotoxicityNot Observed[2]

EC50 (Effective Concentration 50): The concentration of a drug that gives half-maximal response. While direct cytotoxicity data for this compound is not available, the lack of toxicity observed for other PPD-quinone analogs in the same study suggests this compound may also exhibit low cytotoxicity in this cell line.

Key Mechanistic Insights: The Role of Reactive Oxygen Species (ROS)

This compound, like other quinones, is believed to exert its biological effects primarily through the generation of reactive oxygen species (ROS) via redox cycling. This process can induce oxidative stress, leading to cellular damage and the activation of key signaling pathways involved in cellular defense and inflammation.

Signaling Pathways Activated by this compound-Induced ROS

The generation of ROS by this compound can trigger a cascade of cellular signaling events. The primary pathways implicated are the Nrf2 antioxidant response, and the pro-inflammatory NF-κB and MAPK signaling pathways.

Nrf2_Pathway DtpdQ This compound ROS ROS DtpdQ->ROS Keap1 Keap1 ROS->Keap1 Oxidation of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Transcription

This compound induced Nrf2 signaling pathway.

NFkB_Pathway DtpdQ This compound ROS ROS DtpdQ->ROS IKK IKK Complex ROS->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Ubiquitination & Degradation Inflammatory_Genes Pro-inflammatory Genes NFkB->Inflammatory_Genes Translocation to Nucleus & Transcription

This compound induced NF-κB signaling pathway.

MAPK_Pathway DtpdQ This compound ROS ROS DtpdQ->ROS MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Gene Expression

This compound induced MAPK signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

In Vivo: 96-hour Acute Lethality Toxicity Test in Rainbow Trout

This protocol is based on the methodology described in the study by Nair et al. (2023).[1][2]

  • Test Organism: Juvenile rainbow trout (Oncorhynchus mykiss), 0.3-0.7 g.

  • Test Conditions:

    • Apparatus: 20 L plastic containers with food-grade polyethylene (B3416737) disposable liners.

    • Temperature: 15 ± 1 °C.

    • Duration: 96 ± 2 hours.

    • Test Type: Static.

  • Procedure:

    • Prepare stock solutions of this compound in methanol (B129727).

    • Expose rainbow trout to nominal concentrations of this compound (e.g., 0.2, 0.8, 3, 12, and 50 µg/L) by spiking the appropriate volume of the methanol stock solution into 20 L of water.

    • Include a control group dosed with the methanol solvent vehicle at the same level as the treatment groups (0.01%).

    • Use three replicates for each treatment group, with 10 fish per replicate.

    • Monitor fish for mortality over the 96-hour period.

In Vitro: Cellular Reactive Oxygen Species (ROS) Detection Assay

This protocol utilizes the cell-permeable fluorogenic probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[3]

  • Materials:

    • Cell line of interest (e.g., human hepatoma cells, coho salmon embryo cells).

    • 96-well black, clear-bottom plates.

    • DCFH-DA (H2DCFDA) stock solution (e.g., 10 mM in DMSO).

    • Phenol (B47542) red-free cell culture medium.

    • Phosphate-buffered saline (PBS).

    • This compound stock solution in a suitable solvent (e.g., DMSO).

    • Fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere overnight.

    • Staining:

      • Remove the culture medium and wash the cells once with warm PBS.

      • Add 100 µL of a working solution of DCFH-DA (e.g., 20 µM in phenol red-free medium) to each well.

      • Incubate for 30-60 minutes at 37°C, protected from light.

    • Treatment:

      • Remove the DCFH-DA solution and wash the cells once with warm PBS.

      • Add 100 µL of fresh, phenol red-free medium containing the desired concentrations of this compound. Include a vehicle control (DMSO).

    • Fluorescence Measurement:

      • Immediately measure the fluorescence intensity at multiple time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence microplate reader.

      • The increase in fluorescence intensity is proportional to the level of intracellular ROS.

ROS_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_treat Treatment cluster_measure Measurement Seed Seed cells in 96-well plate Adhere Allow cells to adhere overnight Seed->Adhere Wash1 Wash cells with PBS Adhere->Wash1 Add_DCFH Add DCFH-DA solution Wash1->Add_DCFH Incubate_Stain Incubate 30-60 min at 37°C Add_DCFH->Incubate_Stain Wash2 Wash cells with PBS Incubate_Stain->Wash2 Add_DtpdQ Add this compound treatment Wash2->Add_DtpdQ Read_Fluorescence Measure fluorescence at multiple time points Add_DtpdQ->Read_Fluorescence

Workflow for in vitro ROS detection.

Conclusion

The available data suggests a discrepancy between the in vivo and in vitro toxicity of this compound, with the compound exhibiting low acute toxicity in rainbow trout, while the potential for in vitro effects, particularly ROS generation, is recognized. This highlights the importance of employing a multi-faceted approach to toxicological assessment, integrating both whole-organism and cellular-level studies. The activation of the Nrf2, NF-κB, and MAPK signaling pathways by this compound-induced ROS provides a mechanistic basis for its biological activity. Further research is warranted to fully elucidate the concentration-dependent effects of this compound in various cell types and to bridge the gap between in vitro mechanistic studies and in vivo outcomes.

References

Unraveling the Toxicological Puzzle of PPD-Quinones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide on the toxicities of p-phenylenediamine (B122844) (PPD)-quinone derivatives has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of the varying toxicological profiles of these emerging environmental contaminants, with a focus on the well-documented 6PPD-quinone and its analogues. By presenting quantitative data, detailed experimental methodologies, and visual representations of toxicological pathways, this publication aims to facilitate a deeper understanding of the structure-toxicity relationships that govern the adverse effects of PPD-quinones.

Quantitative Toxicity Data: A Stark Contrast in Potency

The acute toxicity of various PPD-quinone derivatives has been evaluated across multiple species, revealing significant differences in their lethal concentrations. The data, summarized in the tables below, highlight the exceptionally high toxicity of 6PPD-quinone, particularly to certain fish species, when compared to other analogues like DPPD-quinone.

Table 1: Acute Toxicity of 6PPD-Quinone in Aquatic Organisms

SpeciesEndpoint (Duration)Result (μg/L)
Coho Salmon (Oncorhynchus kisutch)LC50 (24 h)0.095[1]
Rainbow Trout (Oncorhynchus mykiss)LC50 (96 h)0.35 - 0.64[1][2]
Brook Trout (Salvelinus fontinalis)LC50 (24 h)0.59[1]
White-spotted Char (Salvelinus leucomaenis pluvius)LC50 (24 h)0.51[1]
Chinook Salmon (Oncorhynchus tshawytscha)LC50 (24 h)67.3 - 82.1[1]
Zebrafish (Danio rerio)LC50 (96 h)> Maximum Solubility[1]
Medaka (Oryzias latipes)LC50 (96 h)> Maximum Solubility[1]

Table 2: Acute Toxicity of DPPD-Quinone in Aquatic Organisms

SpeciesEndpoint (Duration)Result (μg/L)
Rainbow Trout (Oncorhynchus mykiss)LC50 (96 h)> 50[1]
Aquatic Bacterium (Vibrio fischeri)EC501760 - 15600[1]

Deciphering the Mechanisms of Toxicity

The significant disparity in toxicity among PPD-quinones suggests distinct mechanisms of action. Research into 6PPD-quinone has uncovered several potential pathways leading to its adverse effects.

Disruption of Vascular Permeability

Studies on coho salmon have indicated that 6PPD-quinone exposure leads to a dysregulation of genomic pathways that control cell-cell contacts and endothelial permeability.[1][3] This disruption is hypothesized to affect the integrity of the blood-brain barrier, a potential pathway for its potent toxicity.[3][4]

G 6PPD-Quinone 6PPD-Quinone Endothelial Cells Endothelial Cells 6PPD-Quinone->Endothelial Cells Dysregulates Cell-Cell Junctions Cell-Cell Junctions Endothelial Cells->Cell-Cell Junctions Affects Blood-Brain Barrier Blood-Brain Barrier Cell-Cell Junctions->Blood-Brain Barrier Compromises Increased Permeability Increased Permeability Blood-Brain Barrier->Increased Permeability Toxicity Toxicity Increased Permeability->Toxicity

6PPD-Quinone's effect on vascular permeability.
Hepatotoxicity via PPARγ Signaling

In zebrafish, both 6PPD and its quinone derivative have been shown to induce liver damage.[5] These compounds can directly bind to and downregulate the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of lipid metabolism and inflammation.[5] This disruption in PPARγ signaling leads to an increase in pro-inflammatory cytokines like TNF-α and IL-6, contributing to hepatotoxicity.[5]

G cluster_cell Hepatocyte 6PPD-Quinone 6PPD-Quinone PPARγ PPARγ 6PPD-Quinone->PPARγ binds to & downregulates Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) PPARγ->Pro-inflammatory Cytokines (TNF-α, IL-6) negatively regulates Hepatotoxicity Hepatotoxicity Pro-inflammatory Cytokines (TNF-α, IL-6)->Hepatotoxicity leads to

Hepatotoxicity pathway of 6PPD-Quinone.
Oxidative Stress and Cellular Damage

Exposure to 6PPD-quinone has been demonstrated to induce oxidative stress in various cell types, including human liver cells.[6] This is characterized by the excessive production of reactive oxygen species (ROS).[6] The resulting oxidative stress can lead to cellular damage, including DNA damage, and disrupt antioxidant defense mechanisms.[7]

G 6PPD-Quinone 6PPD-Quinone ROS Production ROS Production 6PPD-Quinone->ROS Production induces Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Antioxidant Defense Antioxidant Defense Oxidative Stress->Antioxidant Defense disrupts

Oxidative stress induced by 6PPD-Quinone.
Reproductive Toxicity through Germline Apoptosis

In the nematode Caenorhabditis elegans, long-term exposure to 6PPD-quinone at environmentally relevant concentrations has been shown to reduce reproductive capacity.[8] This is linked to an increase in germline apoptosis, which is associated with DNA damage and the activation of cell corpse engulfment processes.[8]

Experimental Protocols

To ensure the reproducibility and standardization of toxicity assessments, detailed experimental protocols are essential.

Acute Aquatic Toxicity Testing (based on OECD Guideline 203)

This protocol is designed to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour period.[9]

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Test Organisms (e.g., Rainbow Trout) Test Organisms (e.g., Rainbow Trout) Exposure (96 hours, static conditions) Exposure (96 hours, static conditions) Test Organisms (e.g., Rainbow Trout)->Exposure (96 hours, static conditions) Test Substance (PPD-Quinone) Test Substance (PPD-Quinone) Stock Solution (in solvent like methanol) Stock Solution (in solvent like methanol) Test Substance (PPD-Quinone)->Stock Solution (in solvent like methanol) Test Concentrations Test Concentrations Stock Solution (in solvent like methanol)->Test Concentrations Test Concentrations->Exposure (96 hours, static conditions) Control Group (solvent only) Control Group (solvent only) Control Group (solvent only)->Exposure (96 hours, static conditions) Observations (24, 48, 72, 96 hours) Observations (24, 48, 72, 96 hours) Exposure (96 hours, static conditions)->Observations (24, 48, 72, 96 hours) Record Mortalities & Sublethal Effects Record Mortalities & Sublethal Effects Observations (24, 48, 72, 96 hours)->Record Mortalities & Sublethal Effects Calculate LC50 Calculate LC50 Record Mortalities & Sublethal Effects->Calculate LC50

Workflow for acute aquatic toxicity testing.

Methodology:

  • Test Organisms: Juvenile fish of a recommended species (e.g., Rainbow Trout) are acclimated to laboratory conditions.[9]

  • Test Substance Preparation: Due to low aqueous solubility, a stock solution of the PPD-quinone is prepared in a suitable solvent like methanol.[9]

  • Exposure Conditions: Fish are exposed to a range of nominal concentrations of the PPD-quinone in a static system for 96 hours. A control group receiving only the solvent is run in parallel. Water quality parameters such as temperature, pH, and dissolved oxygen are maintained within optimal ranges.[9]

  • Observations: Mortalities and any sublethal effects, such as abnormal behavior or morphological changes, are recorded at 24, 48, 72, and 96 hours.[9]

  • Data Analysis: The concentration that is lethal to 50% of the test organisms (LC50) is calculated using appropriate statistical methods.[9]

In Vitro Cytotoxicity Assay (e.g., CCK-8 Assay)

This assay is used to assess the effect of a substance on cell viability and proliferation in a cell culture system.[9]

Methodology:

  • Cell Culture: A suitable cell line (e.g., HepG2 human liver cells) is cultured and maintained in an incubator.[9]

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to attach overnight.[9]

  • Treatment: The cells are then treated with a range of concentrations of the PPD-quinone for a specific duration (e.g., 24, 48, or 72 hours).[9]

  • Assay: After the exposure period, the treatment medium is replaced with a fresh medium containing CCK-8 solution. The plate is incubated to allow for the colorimetric reaction to develop.[9]

  • Data Analysis: The absorbance is measured using a microplate reader, and the cell viability is calculated relative to the control group. The concentration that causes a 50% reduction in cell viability (IC50) is determined.

This comparative guide underscores the critical need for further research into the toxicological profiles of a wider range of PPD-quinone derivatives. Understanding the structural features that contribute to the high toxicity of compounds like 6PPD-quinone is paramount for environmental risk assessment and the development of safer alternatives.

References

Structure-Toxicity Relationship of Dtpd-Q Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of N,N'-di-o-tolyl-p-phenylenediamine quinone (Dtpd-Q) and its analogs, with a focus on their acute toxicity. The information presented herein is intended to inform future research and the development of safer alternatives to currently used p-phenylenediamine (B122844) (PPD) antioxidants, which are precursors to these quinone derivatives.

Comparative Toxicity Data

A critical aspect of the structure-activity relationship of PPD-quinone analogs is their acute toxicity to aquatic organisms. The following table summarizes the 96-hour median lethal concentration (LC50) of this compound and its analogs in the rainbow trout (Oncorhynchus mykiss). This data highlights a significant discovery: while N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-Q) is highly toxic, other analogs, including this compound, exhibit markedly lower toxicity under the tested conditions.[1][2]

CompoundStructure96-hour LC50 (µg/L) in Rainbow Trout
6PPD-Q N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone0.35
This compound N,N'-di-o-tolyl-p-phenylenediamine quinone> 50
DPPD-Q N,N'-diphenyl-p-phenylenediamine quinone> 50
IPPD-Q N-isopropyl-N'-phenyl-p-phenylenediamine quinone> 50
CPPD-Q N-cyclohexyl-N'-phenyl-p-phenylenediamine quinone> 50
HPPD-Q N-heptyl-N'-phenyl-p-phenylenediamine quinone> 50
77PD-Q N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine quinone> 50

Key Observations in Structure-Toxicity Relationship

The data reveals a stark difference in toxicity based on the substituent groups attached to the p-phenylenediamine quinone core. The high toxicity of 6PPD-Q is attributed to its specific N-(1,3-dimethylbutyl) side chain. In contrast, analogs with aromatic (this compound, DPPD-Q) or other alkyl (IPPD-Q, CPPD-Q, HPPD-Q, 77PD-Q) substituents did not exhibit acute toxicity at concentrations up to 50 µg/L.[1][2] This suggests that the structural configuration of the side chain is a critical determinant of the toxicological profile of these compounds.

Experimental Protocols

The following methodologies were employed in the key experiments that form the basis of the comparative data presented.

Synthesis of p-Phenylenediamine-Quinones

The synthesis of symmetric PPD-quinones like this compound and DPPD-Q was achieved through concurrent Michael additions of benzoquinone with the corresponding amine (o-toluidine for this compound and aniline (B41778) for DPPD-Q) under reflux conditions. The resulting products were then isolated via filtration.

For asymmetric PPD-quinones, a sequential Michael addition and oxidation process was used. Initially, 2-anilino-1,4-benzoquinone was synthesized. This intermediate was then reacted with the respective alkylamines to generate the final PPD-quinone products, which were subsequently purified using column chromatography.[1]

In Vivo Acute Toxicity Assessment in Rainbow Trout

Juvenile rainbow trout (Oncorhynchus mykiss) were used for the 96-hour acute toxicity tests. The experiments were conducted as static-renewal tests. Fish were exposed to a range of concentrations of the different PPD-quinone analogs. The test solutions were renewed every 24 hours to maintain the desired exposure concentrations. Mortalities were recorded at 24, 48, 72, and 96 hours. The 96-hour LC50 values were then calculated based on the observed mortality data.

Structure-Toxicity Relationship Overview

The following diagram illustrates the structural differences between the highly toxic 6PPD-Q and the non-toxic this compound, highlighting the key side chains that dictate their toxicity.

Caption: Structural comparison of a toxic vs. a non-toxic PPD-quinone analog.

Proposed Toxicity Mechanism

While the precise mechanisms are still under investigation, the toxicity of certain PPD-quinones is thought to involve metabolic activation. Studies have shown that 6PPD-Q is metabolized to hydroxylated derivatives. It is hypothesized that the specific structure of the 6PPD-Q side chain leads to the formation of toxic metabolites that are not produced by other, non-toxic analogs. The following workflow illustrates a potential pathway from the parent compound to the observed toxic effects.

Toxicity_Workflow Parent_Compound PPD-Quinone Analog Metabolism Metabolic Activation (e.g., Hydroxylation) Parent_Compound->Metabolism Metabolite_Formation Formation of Metabolites Metabolism->Metabolite_Formation Toxicity Acute Toxicity Metabolite_Formation->Toxicity Specific toxic metabolites (in the case of 6PPD-Q) No_Toxicity No Observed Acute Toxicity Metabolite_Formation->No_Toxicity Non-toxic metabolites (in the case of this compound & others)

Caption: Proposed metabolic pathway influencing the toxicity of PPD-quinone analogs.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Dtpd-Q

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Dtpd-Q. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

All personnel must use the following personal protective equipment when handling this compound. This is based on the potential hazards of skin and eye irritation, as well as the risk of allergic skin reactions.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or other appropriate material. Dispose of contaminated gloves after use.
Eye Protection Safety glasses with side-shields or gogglesMust be worn at all times in the handling area.
Skin and Body Protection Laboratory coatFully fastened to protect from splashes and spills.
Respiratory Protection Not required under normal use with adequate ventilationUse a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities.

Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidental exposure and maintain the integrity of the compound.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Avoid exposure to direct sunlight.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the handling area.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is essential.

Emergency ScenarioImmediate Action
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water. If irritation or a rash develops, seek medical attention.
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan: Environmental Responsibility

All this compound waste must be handled as hazardous material.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste (Solutions): Collect in a designated, labeled, and sealed container.

  • Contaminated Materials: Used gloves, paper towels, etc., should be placed in a designated hazardous waste container.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Receive and Log this compound b Don Personal Protective Equipment (PPE) a->b c Work in Ventilated Area (Fume Hood) b->c d Weigh and Prepare Solution c->d e Perform Experiment d->e f Decontaminate Work Area e->f g Segregate and Label Waste f->g h Dispose of Waste via Licensed Vendor g->h g->h i Spill or Exposure Occurs j Follow Emergency Procedures i->j

Caption: Workflow for Safe Handling of this compound

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.